Shogaol
Description
Shogaol has been reported in Flueggea suffruticosa, Abies holophylla, and other organisms with data available.
from ginger, ZINGIBER OFFICINALE; less mutagenic than GINGEROL; structure given in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKEEOHDMUXEO-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336611 | |
| Record name | trans-6-Shogaol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-66-8, 23513-13-5 | |
| Record name | Shogaol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Shogaol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 555-66-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-6-Shogaol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SHOGAOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DNB5FIRF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Shogaol from Zingiber officinale: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shogaols, a series of pungent phenolic compounds derived from ginger (Zingiber officinale), have garnered significant scientific interest due to their potent biological activities, which often surpass those of their precursor gingerols. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of shogaol. It details the historical context of its identification, outlines various extraction and purification methodologies, and presents quantitative data on its occurrence in different ginger preparations. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Introduction: From Traditional Remedy to Therapeutic Target
Ginger has been a cornerstone of traditional medicine for centuries, with its use documented in ancient Chinese and Indian texts for ailments ranging from digestive issues to inflammatory conditions[1]. The characteristic pungency and therapeutic properties of ginger are attributed to a class of phenolic compounds known as gingerols in the fresh rhizome. However, upon drying or heat treatment, these gingerols undergo a dehydration reaction to form shogaols, which are often found to exhibit enhanced bioactivity[2][3][4].
The discovery of this compound dates back to 1918, when the Japanese chemist Nomura first isolated and described this pungent compound from dried ginger rhizomes through mild distillation[1][5]. A decade later, Nomura and Tsurumi proposed its chemical structure as "4-hydroxy-3-methoxyphenylethyl n-heptenyl ketone" and accomplished its first synthesis[1][5]. The name "this compound" itself is derived from the Japanese word for ginger, "shōga"[6]. The most abundant and studied of these is[5]-shogaol.
The presence of an α,β-unsaturated carbonyl moiety (a Michael acceptor) in the structure of shogaols is believed to be responsible for their heightened anti-inflammatory, antioxidant, and anticancer effects compared to gingerols[2][4]. This has positioned this compound as a promising lead compound for the development of novel therapeutics.
Quantitative Analysis of this compound in Zingiber officinale
The concentration of this compound in ginger is highly dependent on post-harvest processing. Fresh ginger contains negligible amounts of shogaols, which are formed during drying, heating, and storage through the dehydration of gingerols[7][8]. The following tables summarize the quantitative data on this compound content in various ginger preparations as reported in the scientific literature.
Table 1: this compound Content in Fresh vs. Dried Ginger
| Ginger Preparation | [5]-Shogaol Content (mg/g) | Reference |
| Fresh Ginger | Trace amounts or undetectable | [7][8][9] |
| Dried Ginger (general) | 1.85 - 22 | [3][9] |
| Dried Bentong Ginger (6th month harvest) | 1.8504 | [9] |
Table 2: Effect of Drying and Extraction Temperature on[5]-Shogaol Content
| Drying Temperature (°C) | Extraction Temperature (°C) | [5]-Shogaol Content (mg/g of extract) | Reference |
| Freeze-dried | Room Temperature | ~3-5 | [3] |
| 80 | 80 | ~22 | [3] |
Table 3: this compound Content in Commercial Ginger Products
| Commercial Product | [5]-Shogaol Content (mg/g of extract) | Reference |
| Traditional Ginger Rhizome Extract | 12.1 ± 0.8 | [10] |
| Ultrasonication-Assisted Ginger Rhizome Extract | 14.6 ± 0.7 | [10] |
| Commercial Ginger Powder (Traditional Extract) | 17.9 ± 0.9 | [10] |
| Commercial Ginger Powder (Ultrasonication-Assisted) | 19.7 ± 1.0 | [10] |
| Commercial Capsules (Traditional Extract) | 10.5 ± 0.4 | [10] |
| Commercial Capsules (Ultrasonication-Assisted) | 11.6 ± 0.4 | [10] |
| Commercial Ginger Teas (Traditional Extract) | 9.6 ± 0.3 | [10] |
| Commercial Ginger Teas (Ultrasonication-Assisted) | 10.7 ± 0.4 | [10] |
Experimental Protocols for this compound Isolation and Analysis
The isolation and quantification of this compound from Zingiber officinale involve several key steps, from initial extraction to final analysis. This section provides detailed methodologies for commonly employed techniques.
Extraction Methodologies
The choice of extraction method significantly impacts the yield of this compound. As this compound is formed from gingerol at elevated temperatures, methods involving heat can be optimized to maximize its content.
This method is effective for converting gingerols to shogaols and subsequently extracting them.
-
Materials: Dried and powdered ginger rhizome, 95% ethanol, reflux apparatus (round-bottom flask, condenser, heating mantle).
-
Protocol:
-
Weigh a desired amount of dried ginger powder and place it in a round-bottom flask.
-
Add 95% ethanol to the flask at a solvent-to-herb ratio of 15:1 (v/w).
-
Set up the reflux apparatus and heat the mixture to 70-80°C[3].
-
Maintain the reflux for 90 minutes.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
The extraction can be repeated on the residue to improve yield.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
UAE is a more rapid and efficient method that utilizes ultrasonic waves to enhance extraction.
-
Materials: Dried ginger powder, 100% ethanol, ultrasonic bath or probe sonicator.
-
Protocol:
-
Place a known quantity of ginger powder in an extraction vessel.
-
Add 100% ethanol at a sample-to-solvent ratio of 0.302 g:20 mL[11].
-
Set the extraction temperature to 60°C[11].
-
Apply ultrasound at a power of 51.8% with a cycle of 0.458 s⁻¹ for 10 minutes[11].
-
After extraction, centrifuge the mixture to separate the solid residue.
-
Collect the supernatant and filter it through a 0.2 μm nylon filter before analysis.
-
Purification by Column Chromatography
Column chromatography is a standard technique for isolating and purifying this compound from the crude extract.
-
Materials: Crude ginger extract, silica gel (for column chromatography), n-hexane, ethyl acetate, diethyl ether, glass column.
-
Protocol:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane (e.g., 90:10 n-hexane:ethyl acetate)[12].
-
Alternatively, a mixture of n-hexane and diethyl ether (e.g., 70:30 v/v) can be used for elution[12].
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the desired this compound compound.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
-
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the most widely used analytical technique for the precise quantification of this compound.
-
Instrumentation: HPLC system with a C18 reversed-phase column, a pump, an autosampler, and a photodiode array (PDA) or UV detector.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used[3]. For example, a gradient elution can be as follows: start with 45% acetonitrile, increase to 50% over 8 minutes, then to 65% over the next 9 minutes, and finally to 100% for 6 minutes before re-equilibrating the column[3].
-
Detection: The UV detector is typically set at 230 nm or 280 nm[3][13].
-
Quantification:
-
Prepare a series of standard solutions of purified[5]-shogaol of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared ginger extracts (filtered through a 0.22 μm filter).
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Isolation and Quantification
Caption: Workflow for the isolation and quantification of this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory and cytoprotective effects by modulating several key signaling pathways.
Caption: Key signaling pathways modulated by[5]-shogaol.
Conclusion
The transformation of gingerols to shogaols during the processing of Zingiber officinale represents a significant enhancement of its therapeutic potential. This guide has provided a detailed overview of the discovery, isolation, and quantification of this compound, equipping researchers and drug development professionals with the necessary knowledge to explore its applications further. The outlined experimental protocols and the visualization of key biological pathways offer a solid foundation for future research into the pharmacological activities of this potent natural compound. The continued investigation of this compound holds great promise for the development of novel treatments for a range of diseases, particularly those with an inflammatory component.
References
- 1. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 3. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Simultaneous Determination of 6-Shogaol and 6-Gingerol in Various Ginger (Zingiber officinale Roscoe) Extracts and Commercial Formulations Using a Green RP-HPTLC-Densitometry Method [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. researchgate.net [researchgate.net]
The Transformation of Gingerol to Shogaol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical conversion of [-]-gingerol, the primary pungent compound in fresh ginger, into [-]-shogaol, a bioactive compound with enhanced therapeutic properties. While often colloquially referred to as a "biosynthesis," the formation of shogaol from gingerol is predominantly a non-enzymatic dehydration reaction that occurs during the processing and storage of ginger. This document details the underlying chemical mechanisms, experimental protocols for inducing this transformation, and quantitative data from various studies.
Core Chemical Transformation: Dehydration of Gingerol
The conversion of-gingerol to-shogaol is a classic example of a dehydration reaction, where a molecule of water is eliminated from the gingerol structure. Specifically, the β-hydroxy ketone moiety in the gingerol molecule is thermally labile and susceptible to dehydration, particularly under heat and/or acidic conditions. This process results in the formation of an α,β-unsaturated ketone, which is characteristic of the this compound structure and is thermodynamically stable. Shogaols are typically found in low quantities in fresh ginger but are abundant in dried and thermally treated ginger products.
The general chemical equation for this transformation is as follows:
-Gingerol →-Shogaol + H₂O
This reaction is significant because-shogaol has been reported to exhibit more potent anti-inflammatory, antioxidant, and anticancer properties than its precursor,-gingerol.
Visualizing the Transformation Pathway
The following diagram illustrates the chemical conversion of-gingerol to-shogaol.
Quantitative Analysis of Gingerol to this compound Conversion
The efficiency of the conversion of gingerol to this compound is highly dependent on the processing method and conditions. Below are tables summarizing quantitative data from various studies.
Table 1: Effect of Heat Treatment on-Shogaol Formation in Ginger
| Heat Type | Sample Type | Temperature (°C) | Time (min) | -Shogaol Content (mg/kg dry weight) | Reference |
| Moist Heat | Sliced Fresh Ginger | 120 | 360 | 2991 | |
| Moist Heat | Sliced Fresh Ginger | 130 | 240 | 2890 | |
| Dry Heat | Dried Ginger Powder | 130 | 240 | 1611 | |
| Dry Heat | Sliced Fresh Ginger | 130 | 360 | 1350 |
Table 2: Influence of Drying Method on this compound Content in Ginger
| Drying Method | Temperature (°C) | -Shogaol (µg/g) | -Shogaol (µg/g) | -Shogaol (µg/g) | Reference |
| Oven Shade Drying (OSD) | Ambient | - | - | - | |
| Hot Air Drying (HAD) | 150 | 18.23 | 2.65 | 1.12 | |
| Hot Air Drying (HAD) | 180 | Sharply decreased | Sharply decreased | Sharply decreased |
Table 3: Subcritical Water Extraction for-Shogaol Production from Ginger Pulp
| Temperature (°C) | Time (min) | -Shogaol Yield (mg/g) | Reference |
| 130 | 25 | - | |
| 190 | 15 | 0.39 ± 0.03 | |
| 180 | 30 | 0.41 ± 0.024 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the conversion of gingerol to this compound.
Protocol 1: Heat-Induced Conversion in Ginger Samples
This protocol is based on the study by Jung et al. (2017) investigating the effects of different heat treatments.
1. Sample Preparation:
-
Fresh ginger is either sliced or freeze-dried to produce a powder.
2. Heat Treatment:
-
Dry Heat: Sliced fresh ginger or dried ginger powder is placed in a convection oven at temperatures ranging from 100°C to 130°C for up to 360 minutes.
-
Moist Heat: Sliced fresh ginger is placed in an autoclave at temperatures ranging from 100°C to 130°C for up to 360 minutes.
3. Extraction:
-
After heat treatment, the samples are cooled to room temperature.
-
A known quantity of the treated ginger is extracted with a suitable solvent (e.g., ethanol or methanol) using methods such as sonication or shaking incubation.
4. Analysis:
-
The extract is filtered and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) to quantify the concentrations of-gingerol and-shogaol.
Protocol 2: Acid-Catalyzed Synthesis of this compound from Gingerols
This protocol describes a general laboratory procedure for the chemical synthesis of this compound from a solution of gingerols.
1. Reaction Setup:
-
A solution of [n]-gingerols (0.54 mmol) is prepared in 10 mL of acetone at room temperature.
-
0.1 mL of formic acid (HCOOH) is added dropwise to the solution with stirring.
2. Reaction and Neutralization:
-
The reaction mixture is stirred for 15 minutes.
-
The reaction is then cooled to 0°C in an ice bath.
-
The mixture is neutralized with a saturated sodium bicarbonate solution.
3. Extraction and Purification:
-
The product is extracted with dichloromethane (CH₂Cl₂) (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO₄), and concentrated under reduced pressure.
-
The crude product can be further purified using chromatographic techniques if necessary.
Protocol 3: Ultrasound-Assisted Dehydration Using an Acidic Ionic Liquid
This protocol is based on a study demonstrating an efficient and environmentally friendly method for this compound synthesis.
1. Reaction Mixture:
-
Ginger oleoresin and the acidic ionic liquid 1-butyl-3-methylimidazolium hydrosulfate ([Bmim]HSO₄) are mixed in a specified mass ratio (e.g., 10:2.5).
2. Ultrasonic Irradiation:
-
The mixture is subjected to ultrasound irradiation at a specific power (e.g., 300 W) and temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).
3. Product Separation:
-
After the reaction, the catalyst ([Bmim]HSO₄) can be separated from the product mixture.
4. Analysis and Catalyst Reuse:
-
The yield of-shogaol is determined using analytical techniques like HPLC.
-
The recovered catalyst can be reused in subsequent reactions.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Shogaol content in fresh versus dried ginger
An In-depth Technical Guide to Shogaol Content in Fresh Versus Dried Ginger
Introduction
Ginger (Zingiber officinale Roscoe) is a widely utilized spice and medicinal plant, revered for its distinct flavor and therapeutic properties.[1] Its biological activity is largely attributed to a class of phenolic compounds, primarily gingerols and shogaols.[2] In fresh ginger, the most abundant of these pungent compounds is[1]-gingerol.[3][4] Shogaols, on the other hand, are found in significantly lower concentrations in fresh ginger and are predominantly formed during the drying or processing of the rhizome through the dehydration of gingerols.[1][5][6] This transformation is of significant interest to researchers and drug development professionals as shogaols have been reported to exhibit more potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects, compared to their precursor gingerols.[7][8] This guide provides a comprehensive overview of the this compound content in fresh versus dried ginger, detailing the chemical transformation, quantitative comparisons, analytical methodologies, and the molecular signaling pathways modulated by this compound.
Formation of this compound from Gingerol
The conversion of gingerols to shogaols is a chemical dehydration reaction, meaning it involves the removal of a water molecule.[9] This process is primarily induced by heat and is influenced by factors such as temperature, duration of heating, and the type of heat (dry or moist).[3][7][9] The most studied conversion is that of[1]-gingerol to[1]-shogaol.[9] The presence of a β-hydroxy keto group in the structure of gingerols makes them thermally labile, facilitating this transformation.[9]
Quantitative Comparison of this compound Content
Numerous studies have quantified the difference in this compound content between fresh and dried ginger, as well as the impact of various drying techniques on its formation. The data consistently shows a significant increase in this compound concentration upon drying.
Table 1: this compound and Gingerol Content in Fresh vs. Dried Ginger
| Sample Type | [1]-Gingerol (mg/g) | [1]-Shogaol (mg/g) | Reference |
| Fresh Bentong Ginger | 2.083 | Not Detected | [6] |
| Dried Bentong Ginger | 0.665 | 1.850 | [6] |
| Raw Ginger Herb | 9.3 | 2.3 | [10] |
| Dried Aqueous Extract | 0.58 - 1.86 | Higher than raw herb | [10] |
| Fresh Ginger (dry weight basis) | 6.243 | Trace amounts | [3] |
| Dry Heat Treated Dried Ginger Powder (130°C for 360 min) | 2.265 | 1.611 | [3] |
| Moist Heat Treated Ginger (120°C for 360 min) | - | 2.991 | [3] |
Table 2: Effect of Drying Method and Temperature on this compound Formation
| Drying Method | Temperature (°C) | [1]-Shogaol (mg/g) | [11]-Shogaol (mg/g) | [12]-Shogaol (mg/g) | Reference |
| Open Sun Drying (OSD) | - | 0.52 | 0.11 | 0.17 | [13] |
| Solar Tunnel Drying (STD) | - | 0.61 | 0.13 | 0.20 | [13] |
| Hot Air Drying (HAD) | 120 | 0.63 | 0.14 | 0.22 | [13] |
| Hot Air Drying (HAD) | 150 | 0.82 | 0.18 | 0.28 | [13] |
| Hot Air Drying (HAD) | 180 | 0.75 | 0.16 | 0.25 | [13] |
| Freeze Drying & RT Extraction | - | 3-5 | - | - | [14] |
| Oven Drying & Extraction | 80 | ~22 | - | - | [14] |
Experimental Protocols for this compound Quantification
The most common analytical technique for the quantification of this compound and gingerol is High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) detector or mass spectrometry (MS).[6][14][15]
Sample Preparation and Extraction
-
Sample Preparation: Fresh ginger rhizomes are washed, peeled, and either sliced or lyophilized (freeze-dried).[6][14] Dried ginger is typically ground into a fine powder.[3]
-
Extraction: A known weight of the prepared ginger is extracted with a suitable solvent. Methanol and ethanol are commonly used.[10][14] The extraction can be performed using methods such as sonication, reflux, or microwave-assisted extraction (MAE).[4][10][14] For instance, one protocol involves sonicating the sample with methanol at room temperature.[10] Another employs a reflux method with 95% ethanol at varying temperatures (room temperature, 60°C, or 80°C).[14]
-
Filtration: The resulting extract is filtered, often through a 0.22 or 0.45 µm syringe filter, prior to HPLC analysis to remove particulate matter.[6][16]
High-Performance Liquid Chromatography (HPLC) Analysis
-
System: A standard HPLC system consists of a pump, an autosampler, a column oven, and a detector.[14]
-
Column: A reversed-phase C18 column is typically used for the separation of gingerols and shogaols.[11][14]
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of water and acetonitrile.[11][14] The gradient program is optimized to achieve good separation of the compounds of interest.
-
Detection: UV detection is often set at around 280-282 nm, where both gingerols and shogaols exhibit strong absorbance.[6][14]
-
Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from certified reference standards of[1]-gingerol and[1]-shogaol.[14]
Signaling Pathways Modulated by this compound
The enhanced biological activity of this compound is due to its interaction with various cellular signaling pathways. Research has highlighted its role in modulating pathways involved in inflammation, cell survival, and apoptosis.
Anti-inflammatory Pathways
[1]-Shogaol has demonstrated significant anti-inflammatory effects by targeting key signaling cascades.[8] It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory genes.[8][17] Additionally,[1]-shogaol can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, in particular, by reducing the activation of ERK.[8]
Anticancer and Pro-autophagic Pathways
In the context of cancer,[1]-shogaol has been shown to induce autophagic cell death in non-small cell lung cancer cells.[18] This is achieved through the inhibition of the PI3K/Akt/mTOR signaling pathway.[18] The PI3K/Akt pathway is a critical pro-survival pathway that is often overactive in cancer. By inhibiting Akt and its downstream target, mTOR,[1]-shogaol promotes autophagy, a cellular process of self-degradation that can lead to cell death in cancer cells.[18]
References
- 1. Ginger - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Heat-induced conversion of gingerols to shogaols in ginger as affected by heat type (dry or moist heat), sample type (fresh or dried), temperature and time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ojs.openagrar.de [ojs.openagrar.de]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-shogaol, a neuroactive compound of ginger (jahe gajah) induced neuritogenic activity via NGF responsive pathways in PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. jast.modares.ac.ir [jast.modares.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. 6-Shogaol, an active constituent of dietary ginger, induces autophagy by inhibiting the AKT/mTOR pathway in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioactive Potential of Shogaol: An In-Depth Technical Guide to its In Vitro Activities
Abstract
Shogaols, a series of pungent compounds found in dried ginger (Zingiber officinale), have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary in vitro studies on the bioactivity of shogaol, with a primary focus on its anticancer, anti-inflammatory, and antioxidant properties. We delve into the molecular mechanisms underlying these effects, presenting key quantitative data from various studies in a structured format for comparative analysis. Detailed experimental protocols for the cited bioassays are provided to facilitate reproducibility and further investigation. Furthermore, this guide employs visual diagrams generated using Graphviz to elucidate complex signaling pathways and experimental workflows, offering a clear and concise understanding of this compound's mode of action at the cellular level. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.
Introduction
Ginger has been used for centuries in traditional medicine for its therapeutic properties. Modern scientific research has identified shogaols as some of the major bioactive constituents of dried ginger, exhibiting a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] The α,β-unsaturated carbonyl group in the chemical structure of this compound is thought to contribute to its enhanced bioactivity compared to its precursor, gingerol.[2][3] This guide focuses on the in vitro evidence that forms the basis of our understanding of this compound's therapeutic potential.
Anticancer Bioactivity of this compound
In vitro studies have demonstrated that this compound exhibits potent anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that promote cancer cell proliferation and survival.[2]
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cells.[4][5] This is often mediated through the activation of caspases, a family of proteases that play a crucial role in the apoptotic cascade.[4][6] Studies have reported the cleavage of caspase-3, caspase-7, and caspase-9, as well as the degradation of poly (ADP-ribose) polymerase (PARP) in this compound-treated cancer cells.[4][7] Furthermore, this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[6][8]
Cell Cycle Arrest
This compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest, thereby preventing them from progressing through the phases of cell division.[4][9] Studies have shown that this compound can cause an accumulation of cells in the G1 or G2/M phase of the cell cycle.[4][9] This effect is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H1650 | Non-small cell lung cancer | ~10-20 | [4] |
| MB49 | Murine bladder cancer | 146.8 | [5] |
| T47D | Ductal carcinoma | 0.5 | [5] |
| MCF-7 | Breast adenocarcinoma | 23.3 | [5] |
| HCG-27 | Gastric cancer | 32 | [5] |
| SW872 | Human liposarcoma | Not specified | [5] |
| Jurkat, U937, HL-60 | Human leukemia | ~15-20 | [10][11] |
| HCT-116 | Human colon cancer | 24.43 | [12] |
| H-1299 | Human lung cancer | 25.82 | [12] |
Anti-inflammatory Bioactivity of this compound
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound has demonstrated significant anti-inflammatory properties in various in vitro models.[1][13]
Inhibition of Pro-inflammatory Mediators
This compound effectively inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[13] It also downregulates the expression of enzymes involved in the inflammatory process, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production.[14][15]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are largely attributed to its ability to modulate key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13][16] this compound has been shown to inhibit the activation and nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[13][17] Additionally, it can suppress the phosphorylation of MAPK family members such as JNK.[13][16]
Quantitative Data: Anti-inflammatory Activity
| Cell Line | Stimulant | Measured Parameter | Inhibition by this compound | Reference |
| HMC-1 | PMA + A23187 | TNF-α, IL-6, IL-8 production | Significant reduction | [13] |
| RAW 264.7 | LPS | PGE2 production | 48.9% inhibition at 14 µM | [15] |
| RAW 264.7 | LPS | iNOS and COX-2 expression | Significant suppression | [15] |
Antioxidant Bioactivity of this compound
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in cellular damage and various diseases. This compound exhibits potent antioxidant activity through multiple mechanisms.[18][19]
Radical Scavenging Activity
This compound has been shown to directly scavenge free radicals, as demonstrated in assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and trolox equivalent antioxidant capacity (TEAC) assays.[15] This direct antioxidant effect helps to neutralize harmful ROS and protect cells from oxidative damage.
Activation of the Nrf2 Pathway
A key mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[20][21][22][23][24] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[20][23] By activating Nrf2, this compound enhances the cell's intrinsic antioxidant capacity.
Quantitative Data: Antioxidant Activity
| Assay | This compound Activity | Reference |
| DPPH Radical Scavenging | Potent activity observed | [15][19] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | Potent activity observed | [15] |
Key Signaling Pathways Modulated by this compound
The diverse bioactivities of this compound stem from its ability to interact with and modulate multiple intracellular signaling pathways. The following diagrams illustrate the primary pathways affected by this compound.
Caption: this compound's anticancer signaling pathways.
Caption: this compound's anti-inflammatory signaling pathways.
Caption: this compound's antioxidant signaling pathway.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key in vitro assays cited in this compound research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[25][26]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: MTT assay experimental workflow.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection with specific antibodies.
-
Procedure:
-
Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Harvest this compound-treated and control cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.[27][28]
-
Principle: The cellular DNA content is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.
-
Procedure:
-
Harvest this compound-treated and control cells.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.[15][19][29]
-
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to pale yellow.
-
Procedure:
-
Prepare a solution of DPPH in methanol.
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Conclusion and Future Directions
The in vitro studies summarized in this technical guide provide compelling evidence for the multifaceted bioactivity of this compound, highlighting its potential as a promising candidate for the development of novel therapeutics. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress underscores its pleiotropic effects. While these preliminary findings are encouraging, further research is warranted. Future in vivo studies are crucial to validate the efficacy and safety of this compound in more complex biological systems. Additionally, investigations into its bioavailability, pharmacokinetics, and potential synergistic effects with existing drugs will be instrumental in translating these promising in vitro results into clinical applications. The detailed protocols and pathway diagrams provided herein are intended to serve as a foundational resource to stimulate and guide such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. [6]-Shogaol Induces Apoptosis of Murine Bladder Cancer Cells [cellphysiolbiochem.com]
- 6. Anti-Inflammatory 8-Shogaol Mediates Apoptosis by Inducing Oxidative Stress and Sensitizes Radioresistance in Gastric Cancer [mdpi.com]
- 7. Induction of Apoptosis by [8]-shogaol via Reactive Oxygen Species Generation, Glutathione Depletion and Caspase Activation in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Shogaol Induces Apoptosis in Human Hepatocellular Carcinoma Cells and Exhibits Anti-Tumor Activity In Vivo through Endoplasmic Reticulum Stress | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. 6-Shogaol induces apoptosis in human leukemia cells through a process involving caspase-mediated cleavage of eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolites of Ginger Component [6]-Shogaol Remain Bioactive in Cancer Cells and Have Low Toxicity in Normal Cells: Chemical Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [6]-Shogaol inhibits the production of proinflammatory cytokines via regulation of NF-κB and phosphorylation of JNK in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydrothis compound and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 6-Shogaol and 10-Shogaol Synergize Curcumin in Ameliorating Proinflammatory Mediators via the Modulation of TLR4/TRAF6/MAPK and NFκB Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization, Antioxidant Capacity, and In Vitro Bioaccessibility of Ginger (Zingiber officinale Roscoe) in Different Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Ginger compound [6]-shogaol and its cysteine-conjugated metabolite (M2) activate Nrf2 in colon epithelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. 6-Shogaol Protects Human Melanocytes against Oxidative Stress through Activation of the Nrf2-Antioxidant Response Element Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Technical Guide to the Antioxidant Mechanisms of-Shogaol
A Technical Guide to the Antioxidant Mechanisms of[1]-Shogaol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1]-Shogaol, a pungent constituent of dried ginger (Zingiber officinale), has garnered significant scientific interest for its potent antioxidant properties, which surpass those of its precursor,[1]-gingerol.[2][3] This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of[1]-shogaol, focusing on its direct radical scavenging activities, its influence on endogenous antioxidant enzyme systems, and its modulation of the pivotal Nrf2-ARE signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key molecular pathways.
The enhanced bioactivity of[1]-shogaol is largely attributed to its α,β-unsaturated carbonyl moiety, which acts as a Michael acceptor, enabling covalent interactions with cellular nucleophiles like cysteine residues in proteins.[2][4] This structural feature is central to its ability to modulate signaling pathways that govern cellular antioxidant responses.
Direct Radical Scavenging Activity
[1]-Shogaol exhibits potent, direct radical scavenging activity against various reactive oxygen species (ROS). Its efficacy has been quantified in numerous in vitro antioxidant assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC) values, demonstrating its capacity to neutralize free radicals.
Table 1: Direct Radical Scavenging Activity of[1]-Shogaol
| Antioxidant Assay | IC50 / EC50 / TEAC Value | Source |
| DPPH Radical Scavenging | IC50: 8 µM | [2][3] |
| Superoxide Radical Scavenging | IC50: 0.85 µM | [2] |
| Hydroxyl Radical Scavenging | IC50: 0.72 µM | [2] |
| FRAP (Ferric Reducing Antioxidant Power) | TEAC: 0.47 mM of Trolox | [5] |
Modulation of Endogenous Antioxidant Enzymes
Beyond direct radical scavenging,[1]-shogaol enhances the cellular antioxidant defense system by upregulating the expression and activity of key antioxidant enzymes. These enzymes play a crucial role in detoxifying ROS and maintaining cellular redox homeostasis.
Table 2: Effect of[1]-Shogaol on Antioxidant Enzyme Expression and Activity
| Enzyme | Effect | Cell/Animal Model | Source |
| Superoxide Dismutase (SOD) | Increased activity and protein expression | DEN-induced mice | [6] |
| Catalase (CAT) | Increased activity and protein expression | DEN-induced mice | [6] |
| Glutathione Peroxidase (GPx) | Increased activity and protein expression | DEN-induced mice | [6] |
| Heme Oxygenase-1 (HO-1) | Increased protein expression | HepG2 cells | [7] |
| γ-Glutamylcysteine Synthetase (GCS) | Increased protein expression | HepG2 cells | [7] |
The Nrf2-ARE Signaling Pathway: The Core of Indirect Antioxidant Action
The primary mechanism underlying[1]-shogaol's indirect antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
[1]-Shogaol, owing to its electrophilic α,β-unsaturated carbonyl moiety, acts as a Michael acceptor and can covalently modify specific cysteine residues on Keap1.[8][9] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation. Consequently, newly synthesized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequence in the promoter region of numerous antioxidant and cytoprotective genes, including those encoding for HO-1, NQO1, SOD, CAT, and GPx.[6][7]
Furthermore, the activation of Nrf2 by[1]-shogaol can also be modulated by upstream protein kinases, such as p38 MAPK and PI3K/Akt, which can phosphorylate Nrf2 and facilitate its nuclear translocation.[8]
Signaling Pathway Diagram
Figure 1. The Nrf2-ARE signaling pathway activated by[1]-shogaol.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of[1]-shogaol's antioxidant mechanisms.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Prepare a stock solution of DPPH (e.g., 1 mM) in methanol and store it at -20°C in the dark.
-
Prepare a working solution of DPPH by diluting the stock solution with methanol to obtain an absorbance of approximately 0.8 ± 0.01 at 515 nm.
-
Prepare serial dilutions of[1]-shogaol in methanol.
-
In a microplate or cuvette, mix a small volume of the[1]-shogaol solution (e.g., 20 µL) with the DPPH working solution (e.g., 1 mL).
-
Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 515 nm using a spectrophotometer.
-
A control containing only methanol and the DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of[1]-shogaol required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of[1]-shogaol.[10]
Cellular Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)
These assays quantify the enzymatic activity of key antioxidant enzymes in cell or tissue lysates.
a) Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Prepare cell or tissue lysates in a suitable buffer (e.g., potassium phosphate buffer).
-
The reaction mixture contains the sample lysate, xanthine, and NBT.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The rate of NBT reduction to formazan is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
SOD in the sample competes for the superoxide radicals, thus inhibiting the reduction of NBT.
-
The SOD activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.[11]
b) Catalase (CAT) Activity Assay: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.
-
Prepare cell or tissue lysates.
-
The reaction is initiated by adding a known concentration of H2O2 to the lysate.
-
The decrease in absorbance due to the consumption of H2O2 is monitored spectrophotometrically at 240 nm over time.
-
Catalase activity is calculated based on the rate of H2O2 decomposition and is typically expressed as units per milligram of protein.[11]
c) Glutathione Peroxidase (GPx) Activity Assay: This assay often involves a coupled reaction with glutathione reductase (GR).
-
Prepare cell or tissue lysates.
-
The reaction mixture contains the lysate, glutathione (GSH), glutathione reductase, and NADPH.
-
The reaction is initiated by the addition of a substrate, such as hydrogen peroxide or cumene hydroperoxide.
-
GPx catalyzes the reduction of the hydroperoxide by GSH, forming oxidized glutathione (GSSG).
-
GR then reduces GSSG back to GSH, consuming NADPH in the process.
-
The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
GPx activity is proportional to the rate of NADPH consumption and is expressed as units per milligram of protein.[11][12]
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This method visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon stimulation with[1]-shogaol.
Methodology:
-
Seed cells (e.g., RAW 264.7 macrophages) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with[1]-shogaol at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells with 4% formaldehyde in PBS for 30 minutes at room temperature.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 20 minutes to allow antibody access to intracellular proteins.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% bovine serum albumin) for 1 hour.
-
Incubate the cells with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated with a fluorophore) for 1 hour in the dark.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope. The nuclear translocation of Nrf2 is observed as an increase in the fluorescence signal within the DAPI-stained nuclei.[13][14]
Western Blotting for Nrf2, Keap1, and HO-1 Expression
This technique is used to detect and quantify the protein levels of Nrf2, its repressor Keap1, and its downstream target HO-1.
Methodology:
-
Treat cells with[1]-shogaol and prepare whole-cell lysates or nuclear and cytoplasmic fractions using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).
-
Separate equal amounts of protein (e.g., 30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Nrf2, Keap1, HO-1, or a loading control (e.g., β-actin or Lamin B) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[15][16]
Experimental Workflow Diagram
Figure 2. General experimental workflow for investigating the antioxidant mechanisms of[1]-shogaol.
Conclusion
[1]-Shogaol employs a dual strategy to combat oxidative stress, acting as both a direct radical scavenger and a potent activator of the endogenous antioxidant defense system via the Nrf2-ARE signaling pathway. Its unique chemical structure, particularly the α,β-unsaturated carbonyl moiety, is pivotal to its bioactivity. The comprehensive data and detailed protocols presented in this guide offer a valuable resource for the scientific community to further investigate and harness the therapeutic potential of[1]-shogaol in the context of oxidative stress-related diseases. Future research should continue to elucidate the precise molecular interactions and downstream effects of[1]-shogaol to facilitate its development as a novel antioxidant agent.
References
- 1. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Shogaol-Rich Extract from Ginger Up-Regulates the Antioxidant Defense Systems in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-shogaol attenuates H2O2-induced oxidative stress via upregulation of Nrf2-mediated γ-glutamylcysteine synthetase and heme oxygenase expression in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ginger Compound [6]-Shogaol and Its Cysteine-Conjugated Metabolite (M2) Activate Nrf2 in Colon Epithelial Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 13. 6-Shogaol and 10-Shogaol Synergize Curcumin in Ameliorating Proinflammatory Mediators via the Modulation of TLR4/TRAF6/MAPK and NFκB Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 16. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
Anti-inflammatory properties of shogaol
An In-depth Technical Guide to the Anti-inflammatory Properties of Shogaol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shogaols, particularly 6-shogaol, are pungent phenolic compounds found in dried ginger (Zingiber officinale) that exhibit potent anti-inflammatory properties. These compounds are formed through the dehydration of gingerols during storage or processing. Extensive preclinical research, both in vitro and in vivo, has demonstrated that this compound's anti-inflammatory effects are mediated through the modulation of multiple signaling pathways and molecular targets. This technical guide provides a comprehensive overview of the mechanisms of action, summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved in the anti-inflammatory activity of this compound.
Introduction
Chronic inflammation is a critical underlying factor in a wide range of diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles has led to significant interest in natural products. Shogaols, derived from ginger, have emerged as promising candidates. Compared to their precursor compounds, gingerols, shogaols often exhibit enhanced bioactivity, which is attributed to the presence of an α,β-unsaturated carbonyl moiety in their chemical structure.[1][2][3] This reactive group allows this compound to interact with various cellular nucleophiles, including cysteine residues in key signaling proteins. This document synthesizes the current scientific understanding of this compound's anti-inflammatory properties for an audience engaged in research and drug development.
Mechanisms of Action
This compound exerts its anti-inflammatory effects by targeting several key signaling cascades and inflammatory mediators. The primary mechanisms include the inhibition of pro-inflammatory transcription factors, modulation of mitogen-activated protein kinase (MAPK) pathways, suppression of inflammatory enzyme activity, activation of the Nrf2 antioxidant response, and inhibition of the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] this compound has been shown to potently inhibit the NF-κB pathway.[1][6][7] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8][9] As a result, the NF-κB p65 subunit is unable to translocate to the nucleus, leading to the downregulation of its target genes.[7][8] Studies have demonstrated that 6-shogaol can abrogate TNF-α-induced phosphorylation of IκBα and the p65 subunit in intestinal epithelial cells.[8][9] Furthermore, in lipopolysaccharide (LPS)-stimulated macrophages, this compound treatment leads to reduced NF-κB activation.[9][10]
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including inflammation.[11] this compound has been shown to modulate these pathways, although the effects can be context-dependent.[6][8] In models of neuroinflammation and colitis, 6-shogaol and 10-shogaol significantly reduced the activation (phosphorylation) of ERK, JNK, and p38.[4][8][9] This inhibition contributes to the downstream suppression of pro-inflammatory cytokine production.[9] However, in some contexts, 6-shogaol itself has been observed to induce the phosphorylation of p38 and ERK, suggesting a complex regulatory role.[8][9]
Caption: MAPK Signaling Pathway Modulation by this compound.
Activation of the Nrf2/HO-1 Antioxidant Pathway
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophilic compounds like 6-shogaol, with their Michael acceptor moiety, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[1][12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and drives the expression of cytoprotective genes, including heme oxygenase-1 (HO-1).[1][6] HO-1 has potent anti-inflammatory properties. This activation of the Nrf2/HO-1 axis is a significant component of this compound's anti-inflammatory and antioxidant effects.[1][13][14]
Caption: Nrf2/HO-1 Antioxidant Pathway Activation by this compound.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[15][16] Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases. This compound has been identified as a potent inhibitor of the canonical NLRP3 inflammasome.[15] It acts by inhibiting both the priming step, reducing the LPS-induced expression of pro-IL-1β and NLRP3, and the activation step, by decreasing ATP-activated caspase-1.[2][15] This dual inhibition makes this compound a promising candidate for targeting inflammasome-driven pathologies.[15][16]
Caption: NLRP3 Inflammasome Inhibition by this compound.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been quantified in numerous studies. The following tables summarize key findings, including IC50 values for enzyme inhibition and the effects on inflammatory mediator production.
Table 1: Inhibition of Inflammatory Enzymes by this compound Derivatives
| Compound | Enzyme | IC50 Value (µM) | Cell Line/System | Reference |
| 6-Shogaol | Cyclooxygenase-2 (COX-2) | 2.1 | A549 adenocarcinoma cells | [8] |
| 8-Shogaol | Cyclooxygenase-2 (COX-2) | 17.5 ± 2.2 | Purified enzyme assay | [17] |
| 10-Shogaol | Cyclooxygenase-2 (COX-2) | 7.5 ± 0.6 | Purified enzyme assay | [17][18] |
| 6-Shogaol | 5-Lipoxygenase (5-LOX) | Inhibition reported | Human neutrophils | [8] |
Table 2: In Vitro Effects of 6-Shogaol on Pro-inflammatory Mediators and Cytokines
| Cell Line | Stimulant | 6-Shogaol Conc. (µM) | Mediator/Cytokine | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS | 10–20 | iNOS, COX-2 (protein, mRNA) | Significant down-regulation | [8][19] |
| RAW 264.7 Macrophages | LPS | 10–20 | Nitrite, Prostaglandin E2 (PGE2) | Significant reduction | [8][19] |
| RAW 264.7 Macrophages | LPS | 2, 10, 20 | TNF-α, IL-1β, Nitric Oxide (NO) | Significant reduction | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | 10 | ICAM-1, VCAM-1, E-selectin | Significant reduction of surface levels | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | 30 | ICAM-1, VCAM-1, E-selectin | Complete block of surface expression | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | 30 | IL-6, IL-8 (mRNA) | Significant reduction | [1] |
| Human Mast Cells (HMC-1) | Compound 48/80 | Not specified | TNF-α, IL-6, IL-8 | Inhibition of production | [20] |
| Human Intestinal Epithelial Cells (HT-29/B6) | TNF-α | 100 | p-Akt, p-IκBα, p-p65 | Abrogation of phosphorylation | [8][9] |
Table 3: Summary of In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Condition | This compound Derivative | Key Findings | Reference |
| Mice | Carrageenan-induced paw edema | 6-Shogaol | Reduced edema formation and leukocyte infiltration | [1][3][5] |
| Mice | Collagen-induced arthritis | 6-Shogaol | Reduced clinical symptoms of arthritis | [1][3][5] |
| Mice | Dextran sulfate sodium (DSS)-induced colitis | 8-Shogaol, 10-Shogaol | Ameliorated symptoms, reduced inflammatory cytokines, inhibited NF-κB phosphorylation. 10-shogaol was most effective. | [4] |
| Rats | Aspirin-induced gastric ulcer | 6-Shogaol | Prevented ulcer formation; reduced iNOS, TNF-α, and IL-1β levels. | [19] |
| Rats | Middle cerebral artery occlusion (MCAO) / Stroke | 6-Shogaol (10, 20 mg/kg) | Reduced brain infarct volume, ROS production, and levels of IL-1β, TNF-α, COX-2, and iNOS. | [9] |
Experimental Protocols
Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed, representative protocols for key in vitro assays used to evaluate the anti-inflammatory properties of this compound.
General Workflow for In Vitro Anti-inflammatory Assays
Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.
Macrophage Culture and Stimulation (LPS Model)
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or J774A.1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well for viability/nitrite assays, 24-well for ELISA, 6-well for Western blot/qPCR) at a density that allows for 80-90% confluency at the time of the experiment. Cells are allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium. This compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cells at various final concentrations (e.g., 1 to 50 µM). A vehicle control group is always included. Cells are pre-incubated with this compound for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS from E. coli) is added to the wells (final concentration typically 100-1000 ng/mL) to induce an inflammatory response. A negative control group (no this compound, no LPS) and a positive control group (vehicle + LPS) are maintained. The cells are incubated for a further 18-24 hours.
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
-
Gene Expression: Cells are lysed, and total RNA is extracted. The mRNA expression of inflammatory genes (e.g., Nos2, Cox2, Tnf, Il6) is analyzed by quantitative real-time PCR (qPCR).
-
Protein Expression: Cells are lysed to extract total protein. The expression and phosphorylation status of key signaling proteins (e.g., p-p65, p-p38, IκBα, COX-2, iNOS) are determined by Western blotting.
-
COX-2 Inhibition Assay (Enzymatic Assay)
-
Enzyme Preparation: Purified recombinant human or ovine COX-2 enzyme is used.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing the enzyme, a heme cofactor, and a reducing agent (e.g., glutathione).
-
Inhibitor Addition: this compound derivatives are added to the reaction mixture at varying concentrations.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Measurement: The activity of COX-2 is determined by measuring the rate of oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandin E2 (PGE2) via ELISA or LC-MS.
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
This compound, particularly 6-shogaol, is a potent, multi-target anti-inflammatory agent. Its ability to modulate key inflammatory pathways, including NF-κB, MAPKs, Nrf2, and the NLRP3 inflammasome, underscores its therapeutic potential. The quantitative data consistently demonstrate significant inhibitory effects on the production of pro-inflammatory mediators at physiologically relevant concentrations.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its metabolites.
-
Clinical Trials: Despite the wealth of preclinical data, conclusive clinical trials in humans are largely lacking and are a necessary next step to validate its efficacy in inflammatory diseases.[6][19]
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogues could lead to the development of novel compounds with improved potency, selectivity, and drug-like properties.[13][14]
-
Safety Profile: Rigorous toxicological studies are required to establish a comprehensive safety profile for chronic use.
References
- 1. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Shogaol, an active constituent of ginger, inhibits breast cancer cell invasion by reducing matrix metalloproteinase-9 expression via blockade of nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Shogaol and 10-Shogaol Synergize Curcumin in Ameliorating Proinflammatory Mediators via the Modulation of TLR4/TRAF6/MAPK and NFκB Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 13. Synthesis of New this compound Analogues as NRF2 Activators and Evaluation of Their Anti-Inflammatory Activity, Modes of Action and Metabolic Stability [mdpi.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Comparison of Inhibitory Capacities of 6-, 8- and 10-Gingerols/Shogaols on the Canonical NLRP3 Inflammasome-Mediated IL-1β Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. [6]-Shogaol inhibits the production of proinflammatory cytokines via regulation of NF-κB and phosphorylation of JNK in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Shogaol's Anticancer Potential: A Technical Guide for Drug Development Professionals
Abstract
Shogaol, a bioactive compound derived from the dehydration of gingerols in dried ginger (Zingiber officinale), has emerged as a potent phytochemical with significant anticancer properties. Numerous preclinical studies have demonstrated its efficacy in suppressing the growth of various cancer types, including breast, lung, colorectal, and prostate cancer.[1][2] Notably, this compound exhibits selective cytotoxicity, effectively targeting cancer cells while showing minimal toxic effects on normal cells.[3][4] Its multifaceted mechanism of action involves the induction of apoptosis and cell cycle arrest, inhibition of cancer stem cells, and modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR, STAT3, and NF-κB.[3][5][6][7] This technical guide provides a comprehensive overview of the current research on this compound's anticancer potential, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further investigation and drug development efforts.
Introduction
The search for effective and less toxic cancer therapies has led to a growing interest in natural products.[2][3] this compound, particularly its most abundant form 6-shogaol, is a pungent constituent of ginger that has shown greater anti-inflammatory and anticancer potency than its precursor, 6-gingerol.[8][9] This enhanced activity is often attributed to its α,β-unsaturated carbonyl group.[1] this compound's ability to target multiple signaling cascades involved in tumorigenesis makes it a promising candidate for both cancer prevention and treatment.[10] This document consolidates the existing in vitro and in vivo evidence, focusing on the molecular mechanisms and experimental validation of this compound's onco-preventive capabilities.
In Vitro and In Vivo Efficacy of this compound
Cytotoxicity Across Cancer Cell Lines
6-shogaol has demonstrated potent growth-inhibitory effects across a wide range of human cancer cell lines. Its efficacy, measured by the half-maximal inhibitory concentration (IC50), often surpasses that of its counterpart, 6-gingerol.[8] Quantitative data from various studies are summarized below.
Table 1: In Vitro Cytotoxicity of 6-Shogaol (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Comments | Source |
| Lung Cancer | H-1299 | ~8 | Significantly more potent than 6-gingerol (~150 µM). | [8][9] |
| Colon Cancer | HCT-116 | ~8 | More potent than 6-gingerol. | [8] |
| Breast Cancer | T47D | 0.5 ± 0.1 | Cytotoxicity comparable to cisplatin (0.7 ± 0.2 µM). | [3] |
| Ovarian Cancer | A2780 | - | Significantly inhibited growth. | [8][11] |
| Bladder Cancer | MB49 | 146.8 | Exhibited concentration-dependent cytotoxic effects. | [12] |
| Prostate Cancer | LNCaP, DU145, PC-3 | - | Effectively reduced survival and induced apoptosis. | [7][13] |
| Liposarcoma | SW872, 93T449 | - | Significantly inhibited growth without affecting normal 3T3-L1 adipocytes. | [3] |
In Vivo Antitumor Activity
In vivo studies using xenograft animal models have confirmed the anticancer effects of 6-shogaol observed in vitro. Administration of 6-shogaol has been shown to significantly inhibit tumor growth without causing notable side effects in the host animals.[3][14]
Table 2: In Vivo Antitumor Efficacy of 6-Shogaol in Xenograft Models
| Cancer Type | Animal Model | Dosage & Administration | Key Findings | Source |
| Lung Cancer (NSCLC) | Nude mice with NCI-H1650 xenografts | Intraperitoneal injection | Attenuated tumor growth; suppressed Ki-67, cyclin D1, p-Akt, and p-STAT3. | [5][14] |
| Liver Cancer | Mice with SMMC-7721 xenografts | - | Inhibition of tumor growth associated with apoptosis induction and eIF2α inactivation. | [15] |
| Prostate Cancer | Mice | - | Tumor weight was 53% lower on average compared to control. | [4] |
| Colon Cancer | Female thymic nude mice with human colon tumor cells | 15 mg/kg, intraperitoneal injection | Significantly inhibited tumor growth after 30 days. | [3] |
| Human histiocytic lymphoma | Mice with U937 xenografts | - | Significantly inhibited tumor growth without causing side effects. | [3] |
Mechanisms of Action
This compound exerts its anticancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and targeting the resilient cancer stem cell population.
Induction of Apoptosis
A primary mechanism of this compound's anticancer activity is the induction of apoptosis.[16] This is achieved through multiple pathways:
-
Caspase Activation: this compound treatment leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.[5][10][14] This is often accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP).[10][15]
-
Mitochondrial Pathway: It modulates the balance of Bcl-2 family proteins, causing an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[10][17]
-
Reactive Oxygen Species (ROS) Production: In some cancer cells, like colorectal carcinoma, this compound induces apoptosis by generating ROS, which precedes mitochondrial dysfunction and caspase activation.[17][18]
-
Endoplasmic Reticulum (ER) Stress: this compound can trigger apoptosis in hepatocellular carcinoma cells by inducing ER stress, specifically by regulating the PERK/eIF2α signaling pathway.[15]
Cell Cycle Arrest
This compound has been shown to halt the progression of the cell cycle in various cancer cell lines, preventing their proliferation.[19] This arrest typically occurs at the G1 or G2/M phase, depending on the cell type.[5][14][20] This effect is linked to the downregulation of key cell cycle regulatory proteins, including cyclin D1 and cyclin D3.[5][14]
Inhibition of Cancer Stem Cells (CSCs)
A significant aspect of this compound's potential is its ability to target cancer stem cells, which are often resistant to conventional chemotherapy.[4][21] In breast cancer models, 6-shogaol was effective in killing both monolayer cells and CSC-like spheroids.[21] It reduces the percentage of CSCs (identified by CD44+/CD24-/low markers) and inhibits the formation of secondary spheres, indicating an impact on the self-renewal capacity of CSCs.[21][22] This action is mediated, in part, by the downregulation of the Notch and Hedgehog signaling pathways.[21][22][23]
Molecular Targets and Signaling Pathways
This compound's ability to induce apoptosis and inhibit proliferation is rooted in its modulation of several critical oncogenic signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation that is frequently overactive in cancer.[5] this compound directly targets this pathway by binding to an allosteric site on Akt1 and Akt2, thereby inhibiting their kinase activity.[1][5] This leads to the reduced phosphorylation of Akt and its downstream effector mTOR.[6][24] Consequently, the expression of target proteins involved in cell proliferation, such as cyclin D1, is decreased.[5]
Figure 1: this compound's Inhibition of the PI3K/Akt/mTOR Pathway.
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion.[7][10] this compound is a potent inhibitor of STAT3 activation.[10] It blocks the phosphorylation of STAT3 at Tyr705 by inhibiting the activity of upstream kinases JAK2 and c-Src.[10] This prevents STAT3 dimerization and nuclear translocation, thereby downregulating the expression of its target genes, including Bcl-2, Bcl-xL, survivin, and cyclin D1.[7][10]
Figure 2: this compound's Suppression of the STAT3 Signaling Pathway.
NF-κB Pathway
Nuclear Factor-kappaB (NF-κB) is a key transcription factor involved in inflammation and cancer.[25][26] this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[25] This action blocks the nuclear translocation of the active NF-κB p65 subunit, thereby suppressing the transcription of NF-κB target genes.[25] This mechanism is central to this compound's anti-inflammatory effects and its ability to inhibit cancer cell invasion by reducing the expression of molecules like matrix metalloproteinase-9 (MMP-9).[25]
Figure 3: this compound's Blockade of the NF-κB Pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer potential of this compound. Specific parameters may need optimization based on the cell line and laboratory conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study Workflow
This protocol outlines the general steps for assessing the antitumor efficacy of this compound in an animal model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Figure 4: General Workflow for an In Vivo Xenograft Study.
Conclusion and Future Directions
The body of evidence strongly supports the potential of this compound as a potent anticancer agent. Its ability to selectively induce apoptosis in cancer cells and target multiple oncogenic pathways—including PI3K/Akt, STAT3, and NF-κB—positions it as a highly promising candidate for further development.[5][7][26] Furthermore, its effectiveness against cancer stem cells suggests it could play a role in overcoming chemoresistance and preventing tumor recurrence.[21]
Future research should focus on transitioning these preclinical findings into clinical settings. Priorities include establishing a safe therapeutic dose, understanding its pharmacokinetic and pharmacodynamic profiles in humans, and exploring novel drug delivery systems to enhance its bioavailability and targeted delivery.[3] Combination studies with existing chemotherapeutic agents are also warranted to investigate potential synergistic effects.[16]
References
- 1. Review of the anticancer properties of 6‐this compound: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system [ouci.dntb.gov.ua]
- 3. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyperthermia-centre-hannover.com [hyperthermia-centre-hannover.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Anticancer effects of 6-shogaol via the AKT signaling pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Shogaol from dried ginger inhibits growth of prostate cancer cells both in vitro and in vivo through inhibition of STAT3 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Increased growth inhibitory effects on human cancer cells and anti-inflammatory potency of shogaols from Zingiber officinale relative to gingerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Shogaol exerts anti-proliferative and pro-apoptotic effects through the modulation of STAT3 and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [6]-Shogaol Induces Apoptosis of Murine Bladder Cancer Cells [cellphysiolbiochem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. [6]-Shogaol inhibits growth and induces apoptosis of non-small cell lung cancer cells by directly regulating Akt1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Shogaol Induces Apoptosis in Human Hepatocellular Carcinoma Cells and Exhibits Anti-Tumor Activity In Vivo through Endoplasmic Reticulum Stress | PLOS One [journals.plos.org]
- 16. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-Shogaol induces apoptosis in human colorectal carcinoma cells via ROS production, caspase activation, and GADD 153 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Survival and Pro-Apoptotic Effects of 6-Shogaol on SW872 Human Liposarcoma Cells via Control of the Intrinsic Caspase Pathway, STAT-3, AMPK, and ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 6-Shogaol Inhibits Breast Cancer Cells and Stem Cell-Like Spheroids by Modulation of Notch Signaling Pathway and Induction of Autophagic Cell Death | PLOS One [journals.plos.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. greenmedinfo.com [greenmedinfo.com]
- 24. 6-Shogaol from ginger shows anti-tumor effect in cervical carcinoma via PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 6-Shogaol, an active constituent of ginger, inhibits breast cancer cell invasion by reducing matrix metalloproteinase-9 expression via blockade of nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [6]-Shogaol attenuates inflammation, cell proliferation via modulate NF-κB and AP-1 oncogenic signaling in 7,12-dimethylbenz[a]anthracene induced oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Shogaol's Role in Traditional Medicine: A Technical Guide for Drug Development
Abstract
Ginger (Zingiber officinale Roscoe) has been a cornerstone of traditional medicine for millennia, particularly in Asian and Indian cultures, where it has been used to treat a wide array of ailments including gastrointestinal complaints, inflammation, pain, and nausea.[1][2][3] While fresh ginger's primary pungent compound is 6-gingerol, the drying and heating processes transform it into 6-shogaol through a dehydration reaction.[4][5][6] Notably, 6-shogaol, characterized by an α,β-unsaturated carbonyl moiety, often exhibits more potent biological activities than its precursor, including superior anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[4][7][8] This technical guide provides an in-depth review of the traditional uses and modern pharmacological understanding of shogaol, focusing on its molecular mechanisms of action. It presents quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes critical signaling pathways to support future research and drug development initiatives.
Introduction: From Traditional Remedy to Modern Pharmacophore
The rhizome of Zingiber officinale, or ginger, has a rich history as a medicinal plant, with documented use stretching back nearly 5000 years in China and India.[1] Traditional applications are diverse, ranging from treating colds, nausea, and diarrhea to managing chronic inflammatory conditions like rheumatoid arthritis.[1] The European Medicines Agency's Committee on Herbal Medicinal Products (HMPC) recognizes the "well-established use" of powdered ginger rhizome for preventing nausea and vomiting associated with motion sickness and its traditional use for mild gastrointestinal issues.[1][9]
The key bioactive constituents of ginger are phenolic compounds, primarily gingerols and their dehydrated counterparts, shogaols.[10][11] The transformation of 6-gingerol to 6-shogaol during processing is significant, as the resulting α,β-unsaturated ketone structure, a Michael acceptor, enhances its biological reactivity.[4][7] This structural feature is believed to be responsible for 6-shogaol's often superior efficacy in preclinical models of cancer, inflammation, and oxidative stress.[7][8] This guide will dissect the scientific evidence underpinning the therapeutic potential of this compound, bridging its traditional roles with contemporary molecular insights.
Core Pharmacological Activities and Mechanisms of Action
This compound exerts its effects through the modulation of multiple cellular signaling pathways. Its lipophilic nature facilitates cellular uptake, enhancing its therapeutic efficacy.[12] The following sections detail its primary pharmacological activities, supported by quantitative data and mechanistic diagrams.
Anti-inflammatory and Immunomodulatory Effects
Traditional medicine has long employed ginger for inflammation-associated diseases.[1] Modern research confirms that 6-shogaol is a potent anti-inflammatory agent, acting on key molecular targets. In vivo studies have shown that 6-shogaol can reduce paw edema and leukocyte infiltration in animal models of inflammation.[1][4][13][14]
Mechanism of Action: 6-Shogaol's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB (nuclear factor kappa-B) pathway and the activation of the Nrf2/HO-1 antioxidant response pathway.[4] It downregulates the expression of pro-inflammatory enzymes like COX-2 and iNOS, thereby reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).[1][12][13] It also suppresses the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[13][15][16]
References
- 1. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Insights into biological activities profile of gingerols and shogaols for potential pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 5. Review of the anticancer properties of 6-shogaol: Mechanisms of action in cancer cells and future research opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Shogaol, a Bioactive Ingredient of Ginger Root – Aphios [aphios.com]
- 7. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Gingerols and shogaols: Important nutraceutical principles from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. aor.ca [aor.ca]
- 15. researchgate.net [researchgate.net]
- 16. 6-Shogaol, a ginger product, modulates neuroinflammation: a new approach to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Shogaol: A Technical Guide to its Natural Sources, Derivatives, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shogaols, particularly[1]-shogaol, are pungent bioactive compounds predominantly found in the dried rhizomes of ginger (Zingiber officinale). Formed through the dehydration of their precursor gingerols, shogaols exhibit a range of potent pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, often surpassing those of gingerols. This technical guide provides a comprehensive overview of the natural sources of shogaol, its chemical formation, and its diverse derivatives. It details experimental protocols for extraction, quantification, and synthesis, and presents key quantitative data in a structured format. Furthermore, this guide elucidates the molecular mechanisms of this compound's action by visualizing its interaction with critical cellular signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.
Natural Sources and Formation of this compound
This compound is not abundant in fresh ginger; its formation is a direct result of processing. The primary natural source of this compound is the rhizome of ginger (Zingiber officinale), a member of the Zingiberaceae family.[2]
Precursors in Fresh Ginger
Fresh ginger rhizomes are rich in a class of compounds called gingerols, with[1]-gingerol being the most abundant.[3] Gingerols are thermally unstable and contain a β-hydroxy ketone group that makes them susceptible to dehydration.[4][5]
Conversion of Gingerol to this compound
Shogaols are the dehydrated analogues of gingerols.[5] This conversion is primarily induced by heat or acidic conditions during drying, storage, or extraction processes.[6] The α,β-unsaturated ketone moiety formed in the this compound structure is thermodynamically stable and is believed to contribute significantly to its enhanced biological activity compared to gingerol.[7][8] Various drying methods have been shown to significantly increase the content of shogaols. Hot air drying, particularly at elevated temperatures (e.g., 150°C), has been shown to be highly effective in converting gingerols to shogaols.[7]
The process can be visualized as a simple dehydration reaction:
Naturally Occurring this compound Analogues
Like gingerols, shogaols exist as a homologous series with varying alkyl chain lengths. The most commonly studied are:
-
[1]-Shogaol: The most abundant this compound.
The length of the alkyl chain has been shown to influence the biological activity of these compounds.[8]
Quantitative Data on this compound Content
The concentration of this compound in ginger is highly dependent on the preparation and processing of the rhizome. The following tables summarize quantitative data from various studies.
Table 1: Content of Shogaols and their Precursors in Zingiber officinale
| Ginger Preparation | Compound | Concentration (mg/g dry weight unless specified) | Reference |
| Fresh Ginger | [1]-Shogaol | 0.029 mg/kg | [11] |
| Dried Ginger Powder | [1]-Shogaol | 1.611 mg/g | [11] |
| Dried Bentong Ginger | [1]-Shogaol | 1.85 mg/g | [12] |
| Hot Air Dried (150°C) | [1]-Shogaol | ~2.5 mg/g (estimated from graph) | [13] |
| Hot Air Dried (150°C) | [9]-Shogaol | ~0.4 mg/g (estimated from graph) | [13] |
| Hot Air Dried (150°C) | [4]-Shogaol | ~0.3 mg/g (estimated from graph) | [13] |
| Fresh Ginger | [1]-Gingerol | 6.2 mg/g | [11] |
| Dried Ginger Powder | [1]-Gingerol | 2.265 mg/g | [11] |
This compound Derivatives
The this compound scaffold, with its reactive α,β-unsaturated carbonyl moiety, serves as a valuable template for chemical modification to enhance potency, stability, and selectivity.
Synthetic Analogues and Metabolites
Numerous derivatives have been synthesized to explore structure-activity relationships. These modifications often target the aromatic ring, the hydroxyl group, or the reactive Michael acceptor system.[2][12][14]
-
Thiol Conjugates: The Michael acceptor site of this compound readily reacts with nucleophilic thiol groups, such as those in cysteine (M2) and glutathione (M13). These metabolites have been synthesized and shown to retain significant bioactivity.[14]
-
Thiophene Analogues: Replacing the pentyl group in the sidechain with thiophene derivatives has produced novel compounds (this compound Thiophene Compounds, STCs) with enhanced NRF2 activation and anti-inflammatory properties.[12]
-
Pyrazole Derivatives: Synthesis of pyrazole derivatives by reacting[1]-shogaol with phenylhydrazines has yielded compounds with histone deacetylase (HDAC) inhibitory activity.[15]
-
Other Modifications: Other synthetic strategies include modifications to the vanilloid ring, such as creating demethylated or allyloxy derivatives, and reducing the ketone to form paradol analogues.[2][16]
Experimental Protocols
Extraction and Quantification of this compound from Ginger
This protocol provides a general workflow for extracting and quantifying this compound. Specific parameters may require optimization based on the ginger source and equipment.
Methodology Details:
-
Sample Preparation: Dried ginger rhizomes are ground into a fine powder.
-
Extraction:
-
Reflux Extraction: A known weight of ginger powder (e.g., 5 g) is refluxed with a solvent like methanol (e.g., 100 mL) for 1 hour. The process is typically repeated multiple times to ensure complete extraction.
-
Ultrasound-Assisted Extraction (UAE): The sample is sonicated in a solvent at a controlled temperature (e.g., 50°C) for a specified time (e.g., 1 hour). This method can enhance extraction efficiency.
-
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: The crude extract is accurately weighed and dissolved in a known volume of methanol. The solution is filtered through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile and water (sometimes with a small amount of acid like phosphoric acid).
-
Detection: this compound is detected using a UV or Photodiode Array (PDA) detector at approximately 280 nm.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve generated from certified reference standards of[1]-,[9]-, and[4]-shogaol.
-
General Synthesis of this compound Analogues
The synthesis of this compound and its derivatives often starts from vanillin.
Methodology Details:
-
Preparation of Dehydrozingerone: Vanillin undergoes a condensation reaction with acetone in the presence of a base (e.g., KOH) to produce dehydrozingerone.[17]
-
Aldol Condensation: Dehydrozingerone is then reacted with various aldehydes via a cross-aldol condensation to introduce the desired alkyl side chain. This step can yield both dehydroshogaols and dehydrogingerols.[2][17]
-
Formation of Shogaols: Subsequent chemical steps, such as hydrogenation followed by dehydration, can be used to convert the intermediates into the final this compound or paradol analogues.[2] For example, [n]-gingerols can be dehydrated using a mild acid like formic acid to yield [n]-shogaols.[17]
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating multiple key cellular signaling pathways. Its electrophilic nature allows it to interact with cellular nucleophiles, particularly cysteine residues in proteins, leading to the regulation of various signaling cascades.
Nrf2/ARE Antioxidant Pathway
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[1][18]
-
Mechanism: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound, being a Michael acceptor, can covalently modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[12] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H: Quinone Oxidoreductase 1 (NQO1).[1][4]
Anti-inflammatory and Apoptotic Pathways
This compound's anti-inflammatory and pro-apoptotic activities in cancer cells are mediated through the modulation of several interconnected pathways.[19][20]
-
NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), iNOS, and COX-2.[13][20]
-
STAT3 and MAPK Pathways: It has been shown to suppress the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) and modulate Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38), which are crucial for cancer cell proliferation and survival.[11][21]
-
PI3K/AKT/mTOR Pathway: this compound can directly bind to and inhibit Akt, a central node in the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival while inhibiting apoptosis.[22][23]
-
Apoptosis Induction: By inhibiting pro-survival pathways and inducing cellular stress (e.g., ROS generation and ER stress), this compound promotes apoptosis, characterized by the activation of caspases (caspase-3, -8, -9) and cleavage of PARP.[24][25]
Conclusion
This compound, a characteristic pungent compound of dried ginger, represents a promising natural product for therapeutic development. Its formation from gingerol is well-understood, and its concentration can be significantly enhanced through controlled processing. The this compound scaffold has proven to be a versatile platform for the synthesis of novel derivatives with potentially improved pharmacological profiles. The compound's ability to modulate critical cellular signaling pathways, such as Nrf2, NF-κB, and PI3K/AKT, provides a molecular basis for its observed antioxidant, anti-inflammatory, and anticancer effects. This guide serves as a foundational resource for further research into the therapeutic applications of this compound and its analogues.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Analogues of Gingerol and this compound, the Active Pungent Principles from the Rhizomes of Zingiber officinale and Evaluation of Their Anti-Platelet Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-shogaol attenuates H2O2-induced oxidative stress via upregulation of Nrf2-mediated γ-glutamylcysteine synthetase and heme oxygenase expression in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gingerols and shogaols: Important nutraceutical principles from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 10. Characterization of gingerol analogues in supercritical carbon dioxide (SC CO2) extract of ginger (Zingiber officinale, R.,) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Shogaol exerts anti-proliferative and pro-apoptotic effects through the modulation of STAT3 and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of New this compound Analogues as NRF2 Activators and Evaluation of Their Anti-Inflammatory Activity, Modes of Action and Metabolic Stability [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolites of Ginger Component [6]-Shogaol Remain Bioactive in Cancer Cells and Have Low Toxicity in Normal Cells: Chemical Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04227K [pubs.rsc.org]
- 17. biolmolchem.com [biolmolchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Anticancer effects of 6-shogaol via the AKT signaling pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Induction of Apoptosis by [8]-shogaol via Reactive Oxygen Species Generation, Glutathione Depletion and Caspase Activation in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pungency and Sensory Characteristics of Shogaol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of shogaol, focusing on its quantitative pungency, detailed sensory profile, and the underlying molecular mechanisms of its perception. The document includes structured data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development.
Quantitative Pungency of this compound
Shogaols are pungent compounds found primarily in dried or cooked ginger, formed through the dehydration of their precursor compounds, gingerols.[1][2] The most common and studied of these is[3]-shogaol. Its pungency has been quantified and compared to other well-known pungent molecules.
Scoville Heat Units (SHU)
The pungency of this compound is rated at approximately 160,000 on the Scoville scale, making it significantly hotter than its precursor,[3]-gingerol (60,000 SHU), and the pungent compound in black pepper, piperine (100,000 SHU).[1][2][4] However, it is about 100 times less pungent than capsaicin, the primary pungent constituent in chili peppers.[1] Some studies indicate that shogaols are, on average, about twice as pungent as gingerols.[5][6][7]
Table 1: Comparison of Pungency for Selected Compounds
| Compound | Chemical Source | Scoville Heat Units (SHU) |
|---|---|---|
| Capsaicin | Chili Peppers | 16,000,000[1][2] |
| [3]-Shogaol | Dried/Cooked Ginger | 160,000 [1][2][4] |
| Piperine | Black Pepper | 100,000[1][2] |
|[3]-Gingerol | Fresh Ginger | 60,000[1][2] |
Sensory Profile and Organoleptic Properties
This compound is a primary contributor to the characteristic sensory profile of processed ginger. While ginger's overall aroma is complex, involving volatile terpenes that impart spicy, fruity, and woody notes, this compound is central to its pungency.[8]
-
Primary Sensation: The dominant sensory attribute of this compound is a "very hot" and pungent sensation.[1]
-
Flavor Contribution: It imparts a distinct sweet-spicy taste that is characteristic of dried ginger.[8]
-
Context: In fresh ginger, the pungency is primarily due to gingerols. The dehydration process that occurs during drying or cooking converts these gingerols into shogaols, which intensifies the pungency and alters the overall flavor profile.[5][9]
Molecular Mechanism of Pungency Perception
The sensation of pungency from this compound is primarily mediated by the activation of a specific ion channel in nociceptive (pain-sensing) neurons.
Activation of the TRPV1 Channel
The principal molecular target for this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[10][11][12] This is the same receptor responsible for detecting noxious heat and the pungency of capsaicin.[13]
The activation mechanism involves several key steps:
-
Binding: [3]-Shogaol binds to a specific pocket within the TRPV1 channel, located between the transmembrane segments S4 and S5.[10]
-
Hydrogen Bonding: Like capsaicin,[3]-shogaol's vanilloid head group forms critical hydrogen bonds with two key amino acid residues in the channel: Threonine 551 (T551) and Glutamic Acid 571 (E571).[11]
-
Conformational Change: This binding event induces a conformational change in the TRPV1 channel, causing it to open.
-
Cation Influx: The open channel allows an influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[14][15]
-
Depolarization and Signal Transduction: The influx of positive ions depolarizes the neuron, triggering an action potential. This electrical signal is then transmitted to the brain, where it is interpreted as a sensation of sharp, pungent heat.[15]
Experimental Protocols
This section details the methodologies used to quantify the pungency of this compound and elucidate its mechanism of action.
Pungency Assessment: Scoville Organoleptic Test
The Scoville scale is based on a subjective sensory evaluation known as the Scoville Organoleptic Test.[4][16]
Methodology:
-
Sample Preparation: A precise weight of dried, ground sample (e.g., ginger powder) or pure this compound is dissolved in alcohol to extract the pungent compounds.
-
Serial Dilution: The alcohol extract is then serially diluted in a sugar-water solution.
-
Sensory Panel: A panel of typically five trained tasters systematically samples the dilutions, starting with the most dilute.
-
Threshold Detection: The tasters identify the highest dilution at which a sensation of heat can still be detected.
-
SHU Calculation: The Scoville Heat Unit (SHU) rating is calculated based on this dilution factor. For example, a rating of 160,000 SHU indicates that the extract had to be diluted 160,000 times before the heat was undetectable.
Chemical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard analytical method for accurately quantifying this compound concentrations in various matrices.[17][18][19]
Methodology:
-
Instrumentation: An HPLC system equipped with a UV or electrochemical detector.
-
Column: A reversed-phase C18 column is typically used (e.g., 150 x 4.6 mm, 5 µm pore size).[18]
-
Mobile Phase: A gradient of two solvents, such as water (A) and acetonitrile or methanol (B), is employed to separate the compounds. A typical gradient might start at 70% A and ramp to 100% B over 20-30 minutes.[18][19]
-
Detection: The eluting compounds are monitored at a specific wavelength, typically 230 nm or 280 nm, where shogaols exhibit strong absorbance.[19][20]
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from injecting known concentrations of a pure this compound standard.[9][20]
In Vitro Assays for TRPV1 Activation
To confirm that this compound activates the TRPV1 channel, several in vitro functional assays are employed.
Methodology:
-
Cell Culture: A cell line that does not naturally express TRPV1 (e.g., HEK293 cells) is genetically engineered to express the channel. Alternatively, primary cultures of dorsal root ganglion (DRG) neurons, which naturally express high levels of TRPV1, are used.[12][21]
-
Compound Application: A known concentration of this compound is applied to the cultured cells.
-
Functional Readout (Two primary methods):
-
Calcium Imaging: Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2). Upon this compound application, activation of TRPV1 leads to Ca²⁺ influx, causing a measurable increase in fluorescence intensity, which is captured by microscopy.[14][21] This method confirms channel opening and ion flux.
-
Patch-Clamp Electrophysiology: This technique provides a direct measure of ion channel activity. A microelectrode is sealed to the membrane of a single cell, allowing for the measurement of the electrical currents flowing through the TRPV1 channels as they open and close in response to this compound.[21]
-
-
Data Analysis: The magnitude of the calcium signal or the electrical current is quantified to determine the potency and efficacy of this compound as a TRPV1 agonist.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. en.namu.wiki [en.namu.wiki]
- 3. researchgate.net [researchgate.net]
- 4. sciencenotes.org [sciencenotes.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. italpepe.com [italpepe.com]
- 9. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction [mdpi.com]
- 11. Structural mechanisms underlying activation of TRPV1 channels by pungent compounds in gingers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A nonpungent component of steamed ginger--[10]-shogaol--increases adrenaline secretion via the activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. primescholars.com [primescholars.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Scoville scale - Wikipedia [en.wikipedia.org]
- 17. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. myfoodresearch.com [myfoodresearch.com]
- 20. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 8-shogaol derived from dietary ginger alleviated acute and inflammatory pain by targeting TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Shogaol Metabolism and Biotransformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shogaols, the characteristic pungent compounds found in dried ginger (Zingiber officinale), have garnered significant scientific interest for their diverse pharmacological activities.[1] Understanding the metabolic fate and biotransformation pathways of shogaols is crucial for elucidating their mechanisms of action, bioavailability, and potential therapeutic applications. This technical guide provides an in-depth overview of shogaol metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.
Core Metabolic Pathways of this compound
This compound undergoes extensive phase I and phase II metabolism, primarily in the liver and intestines, leading to a variety of metabolites.[2] The main biotransformation routes include reduction, oxidation, glucuronidation, sulfation, and conjugation with glutathione (mercapturic acid pathway).[2][3][4]
Phase I Metabolism: Reduction and Oxidation
Phase I reactions involve the modification of the this compound structure, primarily through reduction and oxidation. The α,β-unsaturated ketone moiety of this compound is a key target for these enzymatic reactions.[5]
-
Reduction: The double bond and the ketone group of this compound can be reduced to form metabolites such as 1-(4'-hydroxy-3'-methoxyphenyl)-4-decen-3-ol (M6), 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-ol (M9), and 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-one (M11).[3][6] These reactions are often catalyzed by aldo-keto reductases.[7] M9 and M11 have been identified as major metabolites in various cancer cell lines.[2][4]
-
Oxidation: Cytochrome P450 (CYP) enzymes are implicated in the oxidative metabolism of this compound.[3][7] This can lead to the formation of new oxidative metabolites like (1E, 4E)-1-(4'-hydroxy-3'-methoxyphenyl)-deca-1,4-dien-3-one (M14) and (E)-1-(4'-hydroxy-3'-methoxyphenyl)-dec-1-en-3-one (M15).[3]
Phase II Metabolism: Conjugation Pathways
Phase II metabolism involves the conjugation of this compound and its phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion.
-
Glucuronidation: This is a major metabolic pathway for shogaols, leading to the formation of glucuronide conjugates.[8][9] The primary enzyme responsible for this compound glucuronidation is UDP-glucuronosyltransferase 2B7 (UGT2B7).[3][10] This process predominantly occurs at the 4'-hydroxyl group, forming a mono-4′-O-glucuronide.[3]
-
Sulfation: this compound can also undergo sulfation to form sulfate conjugates.[9] However, in humans, glucuronide metabolites are generally found in higher concentrations than sulfate metabolites.[5][11]
-
Mercapturic Acid Pathway (Glutathione Conjugation): this compound's α,β-unsaturated ketone structure makes it susceptible to conjugation with glutathione (GSH).[5][12] This initial step is followed by enzymatic modifications to form cysteinylglycine, cysteine, and N-acetylcysteine conjugates, which are then excreted.[12][13] Thiol-conjugated metabolites, such as 5-cysteinyl-[5]-shogaol (M2) and 5-glutathionyl-[5]-shogaol (M13), are major products of this pathway.[2][4][12]
Quantitative Data on this compound Metabolism
Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of this compound and its metabolites from various studies.
Table 1: Pharmacokinetic Parameters of[5]-Shogaol and its Conjugates in Humans
| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Free[5]-Shogaol | 2.0 g ginger extract | 13.6 ± 6.9 | 1 | 1.3 | - | [14] |
| [5]-Shogaol Glucuronide | 2.0 g ginger extract | 730 ± 540 | 1 | - | - | [14] |
| [5]-Shogaol Sulfate | 2.0 g ginger extract | 47 ± 35 | 1 | - | - | [14] |
| [5]-Shogaol Conjugates | 2.0 g ginger | 150 ± 120 | 1.1 ± 0.4 | <2 | 10.9 ± 13.0 (µg·hr/mL) | [5][11] |
Table 2: Pharmacokinetic Parameters of[5]-Shogaol Metabolites in Asthma Patients
| Analyte | Tmax (h) | t1/2 (h) | Reference |
| [5]-Shogaol Metabolites (M9, M11, M1, M2) | <2 | 0.6 - 2.4 | [8][15] |
Table 3: Kinetic Parameters of[5]-Shogaol Glucuronidation
| System | Enzyme | CLint (mL/min/mg) | Reference |
| Human Liver Microsomes (HLM) | UGTs | 1.37 - 2.87 | [3][10] |
| Human Intestine Microsomes (HIM) | UGTs | 0.67 - 0.85 | [3][10] |
| Recombinant UGT2B7 | UGT2B7 | 0.47 - 1.17 | [3][10] |
Bioactivity of this compound Metabolites
Several metabolites of this compound have been shown to retain biological activity.
Table 4: In Vitro Bioactivity of[5]-Shogaol and its Metabolites
| Compound | Cell Line | Bioactivity | IC50 (µM) | Reference |
| [5]-Shogaol | HCT-116 (Colon Cancer) | Growth Inhibition | 18.20 | [16] |
| [5]-Shogaol | H-1299 (Lung Cancer) | Growth Inhibition | 17.90 | [16] |
| M2 (5-cysteinyl-[5]-shogaol) | HCT-116 (Colon Cancer) | Growth Inhibition | 24.43 | [16][17] |
| M2 (5-cysteinyl-[5]-shogaol) | H-1299 (Lung Cancer) | Growth Inhibition | 25.82 | [16][17] |
| M13 (5-glutathionyl-[5]-shogaol) | HCT-116 (Colon Cancer) | Growth Inhibition | 45.47 | [16][17] |
| M13 (5-glutathionyl-[5]-shogaol) | H-1299 (Lung Cancer) | Growth Inhibition | 47.77 | [16][17] |
| M14 | HCT-116 (Colon Cancer) | Growth Inhibition | 3.22 | [3] |
| M15 | HCT-116 (Colon Cancer) | Growth Inhibition | 43.02 | [3] |
| M14 | H-1299 (Lung Cancer) | Growth Inhibition | 3.04 | [3] |
| M15 | H-1299 (Lung Cancer) | Growth Inhibition | 41.59 | [3] |
Experimental Protocols
In Vitro Metabolism of this compound Using Liver Microsomes
This protocol describes a general procedure for studying the metabolism of this compound in liver microsomes.
1. Materials:
-
[5]-Shogaol
-
Pooled human liver microsomes (HLM) or other species' liver microsomes
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Inhibitors (optional, e.g., 1-aminobenzotriazole for CYPs, 18β-glycyrrhetinic acid for aldo-keto reductases)
-
Acetonitrile (ice-cold, with 2% acetic acid)
-
Dimethyl sulfoxide (DMSO)
2. Procedure:
-
Prepare a stock solution of[5]-shogaol in DMSO. The final DMSO concentration in the incubation mixture should not exceed 1% (v/v).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer
-
Liver microsomes (e.g., 0.1 mg/mL or 0.5 mg/mL final concentration)
-
NADPH-regenerating system
-
-
(Optional) For chemical inhibition studies, pre-incubate the microsomes with the inhibitor (e.g., 500 µM) for 20 minutes at 37°C.
-
Pre-incubate the reaction mixture for 5 minutes at 37°C in a water bath.
-
Initiate the reaction by adding the[5]-shogaol solution (e.g., 50 µM final concentration).
-
Incubate at 37°C for various time points (e.g., 0, 30, 45, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile with 2% acetic acid.
-
Vortex the mixture and centrifuge at 13,000 x g for 10 minutes to precipitate proteins.
-
Collect the supernatant for LC-MS analysis. Store at -20°C until analysis.
-
Include control incubations: without NADPH-regenerating system, without substrate, and without microsomes to ensure the reaction is enzyme- and NADPH-dependent.[6]
Sample Preparation for LC-MS Analysis of this compound and its Metabolites from Serum
This protocol details the extraction of this compound and its metabolites from serum for quantitative analysis.
1. Materials:
-
Serum samples
-
Internal standard (IS) solution
-
Methanol (MeOH)
-
Ethyl acetate
-
Methanol-ethyl acetate mixture (1:2 v/v)
-
β-glucuronidase (for analysis of glucuronide conjugates)
-
Sulfatase (for analysis of sulfate conjugates)
-
Sodium acetate buffer (NaOAc, 50 mM, pH 5.0)
2. Procedure for Free and Phase I Metabolites:
-
To 100 µL of serum, add 450 µL of water, 5 µL of IS, and 1 mL of MeOH. Vortex for 30 seconds.
-
Add 1.5 mL of ethyl acetate and vortex for another 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes. Transfer the supernatant to a new tube.
-
Re-extract the pellet with 1.5 mL of the methanol-ethyl acetate mixture by sonicating for 10 minutes.
-
Centrifuge and combine the supernatant with the previous one.
-
Dry the combined extract under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of 80% MeOH for LC-MS analysis.[8]
3. Procedure for Glucuronide and Sulfate Conjugates:
-
For glucuronide conjugates, pre-incubate 100 µL of serum with β-glucuronidase (500 U) in NaOAc buffer for 2 hours at 37°C.
-
For sulfate conjugates, pre-incubate 100 µL of serum with sulfatase in NaOAc buffer for 2 hours at 37°C.
-
After incubation, proceed with the extraction procedure described in step 2.[8]
Visualizations
This compound Metabolism Pathways
Caption: Overview of this compound Metabolic Pathways.
Experimental Workflow for In Vitro this compound Metabolism
Caption: In Vitro this compound Metabolism Workflow.
References
- 1. Determination of Gingerols and Shogaols Content from Ginger (Zingiber officinale Rosc.) through Microwave-Assisted Extraction [mdpi.com]
- 2. Metabolism of [6]-shogaol in mice and in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation of [6]-shogaol, [8]-shogaol and [10]-shogaol by human tissues and expressed UGT enzymes: identification of UGT2B7 as the major contributor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of [6]-Shogaol in Mice and in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Metabolism of Ginger Component [6]-Shogaol in Liver Microsomes from Mouse, Rat, Dog, Monkey, and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of ginger component [6]-shogaol in liver microsomes from mouse, rat, dog, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Gingerols, Shogaols, and Their Metabolites in Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucuronidation of [6]-shogaol, [8]-shogaol and [10]-shogaol by human tissues and expressed UGT enzymes: identification of UGT2B7 as the major contributor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of thiol-conjugated metabolites of ginger components shogaols in mouse and human rrine and modulation of the glutathione levels in cancer cells by [6]-shogaol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteine-conjugated metabolite of ginger component [6]-shogaol serves as a carrier of [6]-shogaol in cancer cells and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Examination of the Pharmacokinetics of Active Ingredients of Ginger in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Gingerols, Shogaols, and Their Metabolites in Asthma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolites of Ginger Component [6]-Shogaol Remain Bioactive in Cancer Cells and Have Low Toxicity in Normal Cells: Chemical Synthesis and Biological Evaluation | PLOS One [journals.plos.org]
- 17. Metabolites of Ginger Component [6]-Shogaol Remain Bioactive in Cancer Cells and Have Low Toxicity in Normal Cells: Chemical Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Early Investigations into the Neuroprotective Effects of Shogaol: A Technical Guide
Abstract
Shogaol, a primary bioactive compound derived from the dried rhizome of Zingiber officinale (ginger), has emerged as a promising candidate in the search for novel neuroprotective agents. Early preclinical investigations, encompassing both in-vitro and in-vivo models, have begun to elucidate the multifaceted mechanisms through which this compound confers protection against neuronal damage. These foundational studies highlight its potent anti-inflammatory and antioxidant properties, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway and the concurrent inhibition of pro-inflammatory cascades such as Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). This technical guide synthesizes the core findings from these initial studies, presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing the critical signaling pathways and workflows to provide a comprehensive resource for researchers and drug development professionals.
Core Neuroprotective Mechanisms
The neuroprotective capacity of this compound is not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected signaling pathways involved in cellular stress, inflammation, and survival.
Anti-inflammatory and Antioxidant Properties
Inflammatory processes and oxidative stress in the central nervous system are key drivers of neurodegenerative diseases.[1] Microglial activation, while a necessary immune response, can become deleterious to neurons if overactivated, leading to the release of cytotoxic molecules.[1][2] Early studies demonstrated that 6-shogaol is a potent inhibitor of microglial activation.[1][3] It effectively reduces the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][3] This anti-inflammatory action is coupled with a strong antioxidant capacity, where this compound enhances the endogenous antioxidant defense systems of neural cells.[4][5]
Key Signaling Pathways
2.2.1 Nrf2/ARE Pathway Activation
A primary mechanism for this compound's antioxidant effect is the activation of the Nrf2/ARE signaling pathway, a master regulator of cellular defense against oxidative stress.[6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is understood to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[7] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[6][7] This leads to an increased synthesis of protective enzymes such as heme oxygenase 1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), bolstering the cell's ability to neutralize reactive oxygen species (ROS).[4][6]
2.2.2 Inhibition of Pro-inflammatory Pathways (NF-κB, MAPK)
In response to inflammatory stimuli like lipopolysaccharide (LPS), signaling cascades involving NF-κB and MAPK are activated, leading to the transcription of pro-inflammatory genes.[1][3] this compound has been shown to exert its anti-inflammatory effects by intervening in these pathways. It downregulates the expression of key signaling molecules such as p38 MAPK and inhibits the activation of NF-κB.[1] This prevents the translocation of NF-κB into the nucleus, thereby suppressing the expression of its target genes, including iNOS, COX-2, TNF-α, and IL-1β.[1][3]
2.2.3 Modulation of Apoptotic and Survival Pathways (PI3K/Akt)
Beyond inflammation and oxidative stress, this compound influences cell survival and apoptosis. Studies have demonstrated its ability to modulate the PI3K/Akt/mTOR signaling pathway, a critical cascade for promoting cell survival.[8] In models of ischemia-reperfusion injury, this compound treatment led to a significant stimulation of this pathway.[8] This activation is associated with an increased expression of the anti-apoptotic protein Bcl-2 and a reduction in apoptotic cell counts, suggesting that this compound actively promotes neuronal survival in the face of ischemic insults.[5][8]
Preclinical Evidence: In-Vitro Studies
Initial investigations into this compound's neuroprotective potential relied on established in-vitro cell culture models to simulate specific aspects of neurodegeneration.
Models of Neuroinflammation and Oxidative Stress
To study anti-neuroinflammatory effects, researchers commonly use lipopolysaccharide (LPS)-stimulated microglial cell lines (e.g., BV-2) or primary microglia.[1][9] LPS, a component of gram-negative bacteria, induces a strong inflammatory response in these cells. For modeling oxidative stress, neuronal cell lines like the human neuroblastoma SH-SY5Y are exposed to agents such as hydrogen peroxide (H₂O₂) or the neurotoxic peptide β-amyloid.[5][10] These models allow for the direct assessment of this compound's ability to protect cells from inflammatory and oxidative damage.
Data Summary: In-Vitro Studies
The following table summarizes key quantitative findings from early in-vitro research.
| Model System | This compound Concentration | Key Quantitative Finding | Reference |
| LPS-stimulated primary microglia | Not specified | Inhibited NO production by 40.6% (12h), 32.9% (24h), and 34.2% (48h). | [9] |
| H₂O₂-induced SH-SY5Y cells | 15.625 & 31.25 µg/mL (6GS*) | Significantly reversed the H₂O₂-induced decrease in cell viability. | [5] |
| H₂O₂-induced human melanocytes | Not specified | Increased cell viability significantly after H₂O₂ exposure. Upregulated mRNA of HO-1 and protein of Nrf2. | [6] |
| LPS-stimulated BV-2 & primary microglia | 10 µM | Effectively inhibited microglial activation and the release of NO, PGE₂, IL-1β, and TNF-α. | [1][3] |
| β-amyloid(25-35)-insulted IMR32 cells | EC₅₀ = 4.5 - 81 µM | Protected human neuroblastoma cells from β-amyloid insult. | [10] |
*6GS: Phytosome-encapsulated extract enriched in 6-gingerol and 6-shogaol.
Experimental Protocol: Anti-inflammatory Assay in Microglia
Below is a representative protocol for assessing the anti-inflammatory effects of 6-shogaol using a BV-2 microglial cell line.
-
Cell Culture: BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates for viability/NO assays or 6-well plates for protein/RNA analysis and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of 6-shogaol (e.g., 1-20 µM) or vehicle control for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) (e.g., 100 ng/mL) is added to the wells (excluding the negative control group) to induce an inflammatory response.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Nitric Oxide Measurement: The cell culture supernatant is collected. Nitrite concentration, an indicator of NO production, is measured using the Griess reagent.
-
Cell Viability: The remaining cells are assessed for viability using an MTT or similar assay to ensure this compound's effects are not due to cytotoxicity.
-
Molecular Analysis: For mechanistic studies, cells from parallel experiments are lysed to extract protein or RNA. Western blotting is used to measure levels of iNOS, COX-2, and phosphorylated p38 MAPK. RT-qPCR is used to measure mRNA levels of TNF-α and IL-1β.
Preclinical Evidence: In-Vivo Studies
Following promising in-vitro results, investigations moved to animal models to assess this compound's neuroprotective efficacy in a complex physiological system.
Models of Cerebral Ischemia and Neuroinflammation
In-vivo studies often employ models that mimic human neurological conditions. Transient global ischemia, induced by temporary bilateral common carotid artery occlusion (BCCAO or 2VO), is used to model brain damage from cardiac arrest.[9] Middle cerebral artery occlusion (MCAO) is a common model for focal ischemic stroke.[8] To study systemic inflammation's impact on the brain, mice or rats are administered LPS intraperitoneally.[1][9] Other models include toxin-induced neurodegeneration (e.g., scopolamine for memory impairment) or maternal immune activation to study developmental impacts.[11][12]
Data Summary: In-Vivo Studies
The following table summarizes key quantitative findings from early in-vivo research.
| Model System | This compound Dose | Key Quantitative Finding | Reference |
| Transient global ischemia (mice) | 10.0 mg/kg (oral) | Resulted in a 30.0% inhibition of hippocampal CA1 neuronal cell death. | [9] |
| LPS-induced systemic inflammation (mice) | 5.0 & 20.0 mg/kg (oral) | Reduced microglial activation in the cortex by 43.9% and 66.8%, respectively. | [9] |
| Ischemia/Reperfusion (MCAO, rats) | 25 & 50 mg/kg (oral, 14 days) | Significantly reduced cerebral infarct volume and brain edema. Increased Bcl-2 expression to ~100% at 50 mg/kg. | [8] |
| Maternal Immune Activation (LPS, rats) | 10 mg/kg/day (oral, 5 days) | Reversed LPS-induced increases in grooming/crossing behavior and improved short-term and long-term memory. | [12] |
| Metals & High-Fat Diet (mice) | 2 & 12 mg/kg | Reduced expression of neuroinflammatory genes (TNF-α, IL-1β) and improved cognitive function. | [13] |
| Scopolamine-induced memory loss (mice) | 400 mg/kg BW (RGE*) | Successfully decreased malondialdehyde (MDA) levels in the brain and serum. | [11] |
*RGE: Red Ginger Extract containing 6-shogaol.
Experimental Protocol: Transient Global Ischemia Model
Below is a representative protocol for assessing the neuroprotective effects of 6-shogaol in a mouse model of transient global ischemia.
-
Animal Acclimatization: Male mice (e.g., C57BL/6) are acclimatized to the facility for at least one week.
-
Drug Administration: Mice are randomly assigned to groups. The treatment group receives 6-shogaol (e.g., 10 mg/kg) orally once daily for a set number of days prior to surgery. The control group receives the vehicle.
-
Induction of Ischemia: On the day of the experiment, mice are anesthetized. The bilateral common carotid arteries are exposed and occluded with microaneurysm clips for a specific duration (e.g., 20 minutes) to induce global cerebral ischemia.
-
Reperfusion: The clips are removed to allow blood flow to resume (reperfusion). The surgical incision is closed.
-
Post-operative Care: Animals are monitored during recovery.
-
Behavioral Testing: Several days post-surgery (e.g., day 3 or 5), cognitive function may be assessed using tests like the Y-maze or Morris water maze.
-
Sacrifice and Tissue Collection: At the end of the study period (e.g., day 7), mice are euthanized, and their brains are collected.
-
Histological and Molecular Analysis: Brain tissue is processed for analysis. Cresyl violet staining is used to quantify neuronal cell death in the hippocampus. Immunohistochemistry can be used to assess microglial activation (Iba1 staining) and apoptosis (TUNEL assay). Western blotting can quantify levels of inflammatory and apoptotic proteins.
Conclusion and Future Directions
Early investigations have firmly established 6-shogaol as a compound with significant neuroprotective potential. The foundational evidence consistently demonstrates its ability to mitigate neuroinflammation and oxidative stress through the modulation of critical signaling pathways, including Nrf2/ARE, NF-κB, and PI3K/Akt. The efficacy observed in both in-vitro and diverse in-vivo models of neuronal injury and neurodegeneration underscores its promise.
However, this early research also paves the way for critical future inquiries. Further studies are required to fully elucidate this compound's specific molecular targets and to optimize its therapeutic window. Investigations into its bioavailability, metabolism, and ability to cross the blood-brain barrier are essential for clinical translation. The development of advanced formulations, such as the phytosome encapsulation technology already being explored[5], may prove crucial in enhancing its efficacy. As the field progresses, bridging these foundational preclinical findings with more complex disease models and eventually, human clinical trials will be the definitive step in harnessing this compound's potential as a therapeutic agent for neurodegenerative diseases.
References
- 1. 6-Shogaol, a ginger product, modulates neuroinflammation: a new approach to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 6-Shogaol Protects Human Melanocytes against Oxidative Stress through Activation of the Nrf2-Antioxidant Response Element Signaling Pathway [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound potentiates sevoflurane mediated neuroprotection against ischemia/reperfusion-induced brain injury via regulating apoptotic proteins and PI3K/Akt/mTOR/s6K signalling and HIF-1α/HO-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinkiagri.or.jp [kinkiagri.or.jp]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Activity of Ethanolic Extract of Red Ginger Containing 6-Shogaol on Scopolamine-Induced Memory Impairment in Alzheimer’s Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. 6-Shogaol improves behavior and memory in Wistar rats prenatally exposed to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of this compound in Metals (Al, As and Pb) and High-fat diet-induced Neuroinflammation and Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Shogaol Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shogaols, the characteristic pungent constituents of dried ginger (Zingiber officinale), have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. These compounds are derived from gingerols during storage or through heat-induced dehydration. The α,β-unsaturated ketone moiety in the shogaol structure is crucial for much of their biological activity. To enhance their therapeutic potential and overcome limitations such as poor stability and bioavailability, various this compound analogues have been synthesized and investigated. This technical guide provides a comprehensive overview of the physicochemical characteristics of different this compound analogues, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in drug discovery and development efforts.
Physicochemical Properties of this compound Analogues
The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. Key parameters such as solubility, lipophilicity (logP), and the ionization constant (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This section summarizes the available quantitative data for various this compound analogues.
Table 1: Solubility of this compound Analogues
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and limited efficacy. The solubility of this compound and its analogues is generally low in aqueous solutions and is pH-dependent.
| Compound | Solvent/Medium | Temperature (°C) | Solubility | Reference |
| [1]-Shogaol | Water | 37 | 21.39 ± 2.53 µg/mL | [2] |
| PBS (pH 1.2) | 37 | 26.42 ± 1.84 µg/mL | [2] | |
| PBS (pH 7.4) | 37 | 24.76 ± 3.01 µg/mL | [2] | |
| Ethanol:PBS (1:3, pH 7.2) | Not Specified | ~0.25 mg/mL | ||
| DMSO | Not Specified | ~20 mg/mL | ||
| [3]-Shogaol | Not Specified | Not Specified | Data Not Available | |
| [4]-Shogaol | Not Specified | Not Specified | Data Not Available | |
| This compound Thiophene Compounds (STCs) | DMSO | Not Specified | Soluble | [5] |
Table 2: Lipophilicity (logP) of this compound Analogues
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, influences a drug's ability to cross biological membranes.
| Compound | Method | logP | Reference |
| [1]-Shogaol | Predicted (XlogP) | 3.8 | [5] |
| [3]-Shogaol | Predicted | Higher than[1]-shogaol | |
| [4]-Shogaol | Predicted | Higher than[3]-shogaol | |
| This compound Thiophene Compound 5 (STC5) | Predicted (XlogP) | Not specified, but described as more lipophilic than[1]-shogaol | [5] |
Table 3: Ionization Constant (pKa) of this compound Analogues
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The phenolic hydroxyl group in shogaols is weakly acidic.
| Compound | pKa | Method | Reference |
| [1]-Shogaol | ~10 | Potentiometric Titration (General for phenols) | |
| Other this compound Analogues | Not Specified | Not Specified | Data Not Available |
Note: Specific experimental pKa values for this compound and its analogues are not widely reported. The value for[1]-shogaol is an approximation based on the typical pKa of phenolic compounds.
Table 4: Stability of this compound Analogues
The stability of this compound analogues is a critical factor for their development as therapeutic agents.[1]-Shogaol, for instance, is known to be unstable at room temperature.[6] The stability is influenced by factors such as pH and temperature.
| Compound | Condition | Stability Profile | Reference |
| [1]-Shogaol | Room Temperature | Unstable | [5][6] |
| Aqueous solution (pH 1, 37°C) | Undergoes reversible dehydration and hydration with[1]-gingerol | [7] | |
| Aqueous solution (pH 4, 37°C) | Relatively stable | [3] | |
| Aqueous solution (pH 7.4, 37°C) | Relatively stable, with insignificant interconversion to[1]-gingerol | [7] | |
| This compound Thiophene Compounds (STCs) | Liver Microsomes (Human, Rat, Mouse) | More metabolically stable than[1]-shogaol | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization and evaluation of this compound analogues.
Synthesis of this compound Thiophene Analogues (STCs)
This protocol describes a general method for synthesizing this compound analogues where the alkyl side chain is replaced by a thiophene moiety.[5]
Workflow for the Synthesis of this compound Thiophene Analogues
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The stability of gingerol and this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Analogues of Gingerol and this compound, the Active Pungent Principles from the Rhizomes of Zingiber officinale and Evaluation of Their Anti-Platelet Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New this compound Analogues as NRF2 Activators and Evaluation of Their Anti-Inflammatory Activity, Modes of Action and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. researchgate.net [researchgate.net]
Methodological & Application
High-Yield Extraction of Shogaol from Ginger: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shogaols, particularly 6-shogaol, are bioactive compounds derived from ginger (Zingiber officinale) that exhibit potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] Unlike gingerols, which are abundant in fresh ginger, shogaols are formed through dehydration during processing, such as drying or heating.[3] Maximizing the yield of shogaol is crucial for research and the development of nutraceuticals and pharmaceuticals. This document provides detailed protocols for high-yield extraction of this compound from ginger, a comparison of different methods, and insights into its biological activities.
Comparative Analysis of High-Yield Extraction Methods
Several advanced extraction techniques have been optimized to enhance the recovery of this compound from ginger. The choice of method can significantly impact the yield and purity of the final extract. Below is a summary of quantitative data from various high-yield extraction methods.
| Extraction Method | Solvent | Key Parameters | 6-Shogaol Yield | Reference |
| Solvent Extraction (Optimized) | 95% Ethanol | Drying: 80°C, Extraction: 80°C, pH 1 | ~57 mg/g | [4] |
| Microwave-Assisted Extraction (MAE) | 87% Ethanol in water | Temperature: 100°C, Time: 5 min, Sample:Solvent: 0.431g:20mL | Not explicitly quantified for 6-shogaol alone, but optimized for total gingerols and shogaols. | [5] |
| Ionic Liquid-Based MAE | [C₁₀MIM]Br (0.80 M) | Temperature: 75°C, Time: 30 min, Power: 400 W | Total Yield (Gingerols & Shogaols): 0.716% | [6] |
| Ultrasound-Assisted Extraction (UAE) | 100% Ethanol | Temperature: 60°C, Time: 10 min | Not explicitly quantified for 6-shogaol alone, but optimized for total gingerols and shogaols. | [7] |
| High-Pressure Ultrasonic-Microwave-Assisted Extraction (HP-UMAE) | Not specified | Microwave Power: 800 W, Ultrasonic Power: 1000 W, Temp: 100°C, Liquid:Solid: 55:1 | 4.32 mg/L | [8] |
| Supercritical CO₂ Extraction (scCO₂) | CO₂ with Ethanol co-solvent | Pressure: 250 bar, Temperature: 50°C | 24.46 ± 3.41 mg/g extract (6-shogaol) | [9] |
| Subcritical Water Extraction | Water | Pressure: 1500-1900 psi, Temperature: 190°C, Time: 10-15 min | High yield and purity reported, but specific quantitative data is not provided in the abstract. | [10] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction for High this compound Conversion
This protocol is based on the principle of converting gingerols to shogaols through heat and acidic conditions during the extraction process.[4][11]
Materials and Equipment:
-
Fresh ginger rhizomes
-
Convection oven
-
Grinder or blender
-
95% Ethanol
-
Hydrochloric acid (HCl) to adjust pH
-
Reflux extraction setup (round bottom flask, condenser, heating mantle)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification[4]
Procedure:
-
Drying: Wash and slice fresh ginger rhizomes. Dry the slices in a convection oven at 80°C until brittle.[4]
-
Milling: Grind the dried ginger slices into a fine powder.
-
Extraction Solvent Preparation: Prepare a 95% ethanol solution and adjust the pH to 1 using HCl.[4]
-
Reflux Extraction:
-
Place the ginger powder in a round bottom flask.
-
Add the pH-adjusted 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Set up the reflux apparatus and heat the mixture to 80°C.
-
Maintain the reflux for 2 hours.[4]
-
-
Filtration and Concentration:
-
Allow the mixture to cool to room temperature and then filter to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
-
Quantification: Analyze the 6-shogaol content in the extract using a validated HPLC method.[4]
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, leading to a more efficient extraction in a shorter time.[5]
Materials and Equipment:
-
Dried ginger powder
-
87% Ethanol in water
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
-
UHPLC-QToF-MS for analysis[5]
Procedure:
-
Sample Preparation: Place 0.431 g of dried ginger powder into the microwave extraction vessel.[5]
-
Solvent Addition: Add 20 mL of 87% ethanol in water to the vessel.[5]
-
Microwave Extraction:
-
Cooling and Filtration: Allow the vessel to cool and then filter the extract.
-
Concentration: Concentrate the extract using a rotary evaporator.
-
Analysis: Identify and quantify the this compound content using UHPLC-QToF-MS.[5]
Visualizing Workflows and Pathways
Experimental Workflow: Optimized Solvent Extraction
Caption: Optimized solvent extraction workflow for high this compound yield.
Signaling Pathway: Anti-inflammatory Action of this compound
Shogaols exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[1][12]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Signaling Pathway: Anticancer Mechanism of this compound
6-shogaol has been shown to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of pathways like the Akt/mTOR signaling cascade.[2]
Caption: Modulation of the Akt/mTOR signaling pathway by 6-shogaol.
Conclusion
The selection of an appropriate extraction method is paramount for obtaining high yields of this compound from ginger. The optimized solvent extraction method, which leverages the conversion of gingerols to shogaols, offers a remarkably high yield. For faster extraction times, advanced methods like MAE and UAE are excellent alternatives. The provided protocols offer a starting point for researchers to develop and optimize their own high-yield this compound extraction processes for further investigation into the promising therapeutic applications of this potent bioactive compound.
References
- 1. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the anticancer properties of 6‐this compound: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. KR20180032302A - A method of extracting this compound from ginger - Google Patents [patents.google.com]
- 11. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Chemical Synthesis of-Shogaol
Application Note: A Robust Protocol for the Chemical Synthesis of[1]-Shogaol
Audience: Researchers, scientists, and drug development professionals.
Introduction
[1]-Shogaol is a prominent bioactive compound found in the rhizome of ginger (Zingiber officinale), particularly in its dried or heat-treated forms.[2] It is formed through the dehydration of its precursor,[1]-gingerol.[2][3] This vanilloid exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a compound of significant interest in medicinal chemistry and drug development.[1][2] While extraction from natural sources is a common method to obtain[1]-shogaol, chemical synthesis offers a controlled and scalable approach to produce this molecule and its analogues for further research and development.[2] This application note provides a detailed protocol for the chemical synthesis of[1]-shogaol, primarily focusing on a convergent synthesis strategy involving an aldol condensation reaction. An alternative method via the dehydration of[1]-gingerol is also briefly discussed.
Synthesis Strategy Overview
The primary synthetic route detailed here involves a cross-aldol condensation between dehydrozingerone and a suitable aldehyde.[4] This method provides a reliable pathway to the shogaol backbone. Dehydrozingerone itself can be synthesized from vanillin, a readily available starting material.[4]
An alternative and straightforward method is the direct dehydration of[1]-gingerol, which can be isolated from ginger or synthesized separately.[2][5] This approach is particularly useful when[1]-gingerol is readily available.
Experimental Protocols
Method 1: Synthesis via Cross-Aldol Condensation
This method involves two main stages: the synthesis of dehydrozingerone from vanillin and the subsequent aldol condensation to form[1]-shogaol.
Stage 1: Synthesis of Dehydrozingerone from Vanillin
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin in acetone.
-
Condensation: Cool the solution in an ice bath and add a solution of sodium hydroxide while stirring. Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Neutralize the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield dehydrozingerone. A reported yield for this step is approximately 89%.[4]
Stage 2: Synthesis of[1]-Shogaol via Aldol Condensation
-
Reaction Setup: Dissolve dehydrozingerone in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cool to 0 °C.[4]
-
Ylide Formation: Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) dropwise to the solution to form the enolate.[4]
-
Aldol Condensation: To the resulting solution, add hexanal dropwise and allow the reaction to proceed at the same temperature. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to afford[1]-shogaol.[2]
Method 2: Synthesis via Dehydration of[1]-Gingerol
-
Reaction Setup: Dissolve[1]-gingerol in acetone at room temperature.[2]
-
Dehydration: Add formic acid dropwise to the solution and stir for approximately 15 minutes.[2]
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and neutralize with a saturated sodium bicarbonate solution.[2]
-
Extraction and Purification: Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography.[2] An approximate yield of 85% has been reported for the dehydration of [n]-gingerols to [n]-shogaols using HCl/K2CO3.[4][5]
Data Presentation
The following table summarizes the reported yields for the synthesis of[1]-shogaol and its precursor.
| Reaction Step | Starting Material(s) | Product | Reported Yield (%) | Reference |
| Dehydrozingerone Synthesis | Vanillin, Acetone | Dehydrozingerone | 89% | [4] |
| Aldol Condensation | Dehydrozingerone, Hexanal | [1]-Shogaol | 6-15% (as minor product) | [4] |
| Dehydration | [1]-Gingerol | [1]-Shogaol | ~85% | [4][5] |
Visualizations
Diagram 1: Synthetic Workflow for[1]-Shogaol via Aldol Condensation
Caption: A flowchart illustrating the two-stage synthesis of[1]-shogaol from vanillin.
Diagram 2: Alternative Synthesis of[1]-Shogaol via Dehydration
Caption: A schematic of the single-step conversion of[1]-gingerol to[1]-shogaol.
Conclusion
The presented protocols offer reliable methods for the chemical synthesis of[1]-shogaol, a valuable natural product with significant therapeutic potential. The choice between the convergent synthesis from vanillin and the dehydration of[1]-gingerol will depend on the availability of starting materials and the desired scale of production. These detailed procedures provide a solid foundation for researchers to produce[1]-shogaol for further investigation into its biological activities and for the development of novel therapeutic agents.
References
- 1. Synthesis of New this compound Analogues as NRF2 Activators and Evaluation of Their Anti-Inflammatory Activity, Modes of Action and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Analogues of Gingerol and this compound, the Active Pungent Principles from the Rhizomes of Zingiber officinale and Evaluation of Their Anti-Platelet Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: HPLC Quantification of-Shogaol in Plant Extracts
Application Note: HPLC Quantification of[1]-Shogaol in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction [1]-Shogaol is a pungent bioactive compound found primarily in the dried rhizome of ginger (Zingiber officinale). It is formed through the dehydration of its corresponding gingerol,[1]-gingerol, during processing or storage.[1][2] Interest in[1]-shogaol has grown due to its potent anti-inflammatory and anti-cancer properties, which are reported to be more powerful than those of[1]-gingerol.[2][3] Accurate and precise quantification of[1]-shogaol in plant extracts is crucial for the quality control of herbal products, standardization of extracts for clinical trials, and furthering pharmacological research. This application note provides a detailed protocol for the quantification of[1]-shogaol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle This method utilizes RP-HPLC to separate[1]-shogaol from other components in the plant extract matrix. The separation is achieved on a nonpolar stationary phase (C18 column) with a polar mobile phase, typically a mixture of acetonitrile and water.[4] Compounds are separated based on their hydrophobicity; more nonpolar compounds like shogaol are retained longer on the column. Quantification is performed by comparing the peak area of[1]-shogaol in the sample chromatogram to a calibration curve generated from standards of known concentrations.[3] UV detection is commonly set at approximately 280-282 nm, where shogaols exhibit strong absorbance.[5][6]
Experimental Protocols
Sample Preparation: Extraction of[1]-Shogaol from Ginger Rhizome
This protocol describes a general procedure for extracting this compound from dried ginger powder. The yield of[1]-shogaol can be significantly influenced by both drying and extraction temperatures, with higher temperatures promoting the conversion of[1]-gingerol to[1]-shogaol.[2]
a) Materials and Reagents:
-
Dried ginger rhizome powder
-
Methanol or Ethanol (HPLC grade)[4]
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
b) Procedure:
-
Drying: To maximize this compound content, fresh ginger rhizomes can be sliced and dried in a convection oven at 60-80°C.[2] For routine analysis, commercially available dried ginger powder can be used.
-
Extraction: Weigh approximately 0.5 g of dried ginger powder and place it into a suitable vessel. Add 15 mL of the extraction solvent (e.g., 95% ethanol or methanol).[2][7]
-
Sonication: Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 50°C).[7]
-
Centrifugation: Centrifuge the resulting mixture at approximately 2500 rpm for 25 minutes to pellet the solid plant material.[7]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[7] If the concentration is expected to be high, the sample may be diluted with the mobile phase.
Standard Preparation
a) Materials and Reagents:
-
[1]-Shogaol reference standard (≥95% purity)
-
Methanol or Acetonitrile (HPLC grade)
b) Procedure:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the[1]-shogaol reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards. A typical concentration range for the calibration curve is 1-50 µg/mL.[3][5] Store stock and working solutions at -20°C to -35°C when not in use.[8]
HPLC Instrumentation and Conditions
The following table outlines typical HPLC conditions for the analysis of[1]-shogaol. Optimization may be required depending on the specific instrument, column, and sample matrix.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 Series, Shimadzu LC-20A, or equivalent with UV/PDA detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][6] |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile (A) and Water (B), often with 0.1% acid (formic, acetic, or phosphoric acid)[3][5][9] |
| Gradient Example | 0-10 min, 40% A; 10-40 min, 40%→90% A; 40-45 min, 90%→100% A[9] |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 10-20 µL[5][9] |
| Column Temperature | 25-30°C[5][9] |
| Detection | UV/PDA Detector set at 282 nm[5][6] |
| Run Time | 25-40 minutes, depending on the elution program[5][8] |
Visualizations
References
- 1. Comparative HPLC Analysis of 6-Gingerol and 6-Shogaol in Soil-Based and Soilless-Grown Ginger [jmpb.areeo.ac.ir]
- 2. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Five Gingerols in Raw and Processed Ginger by HPLC [journal11.magtechjournal.com]
Application Notes and Protocols for In Vitro Cell Viability Assays Using Shogaol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shogaols, a series of pungent compounds found in the rhizome of ginger (Zingiber officinale), have garnered significant interest in cancer research due to their potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2] Notably, 6-shogaol and 8-shogaol have demonstrated considerable cytotoxicity against cancer cells, often with greater efficacy than their precursor, gingerol.[3] The anticancer mechanisms of shogaols are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.[1][4]
These application notes provide a comprehensive overview of the in vitro effects of shogaol on cancer cell viability, supported by detailed experimental protocols and a summary of quantitative data. The information presented is intended to guide researchers in designing and executing experiments to evaluate the anticancer properties of this compound.
Data Presentation
Quantitative Analysis of this compound's Effect on Cancer Cell Viability
The following tables summarize the half-maximal inhibitory concentration (IC50) values of 6-shogaol and 8-shogaol in various cancer cell lines, as well as the induction of apoptosis following treatment. This data provides a quantitative measure of this compound's potency and its ability to trigger programmed cell death.
Table 1: IC50 Values of 6-Shogaol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HT1080 | Fibrosarcoma | Not Specified | 52.8 | [5] |
| A549 | Lung Carcinoma | 48 | 29.6 | [5] |
| MDA-MB-231 | Breast Cancer | 48 | 22.1 | [5] |
| SW480 | Colon Adenocarcinoma | Not Specified | ~20 | [6] |
| SW620 | Colon Adenocarcinoma | Not Specified | ~20 | [6] |
| Caco2 | Colorectal Adenocarcinoma | 48 | 86.63 | [7] |
| HCT116 | Colorectal Carcinoma | 48 | 45.25 | [7] |
| Ishikawa | Endometrial Carcinoma | 24 | 24.91 | [2] |
| MB49 | Murine Bladder Cancer | Not Specified | 146.8 | [8] |
Table 2: IC50 Values of 8-Shogaol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HL-60 | Human Leukemia | 24 | ~30 | [3] |
Table 3: Induction of Apoptosis by this compound Treatment
| This compound Derivative | Cell Line | Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (Sub-G1) | Reference |
| 8-shogaol | HL-60 | 10 | Not Specified | 11.70% | [3] |
| 8-shogaol | HL-60 | 20 | Not Specified | 25.97% | [3] |
| 8-shogaol | HL-60 | 30 | Not Specified | 35.68% | [3] |
| 8-shogaol | HL-60 | 40 | Not Specified | 41.43% | [3] |
| 8-shogaol | HL-60 | 50 | Not Specified | 43.67% | [3] |
| 6-shogaol | MCF-7 | 25 | 48 | 11% (Early Apoptosis) | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer. The diagrams below illustrate the key pathways affected by this compound treatment.
Caption: General experimental workflow for investigating the in vitro effects of this compound.
Caption: this compound inhibits the Akt/mTOR signaling pathway.
References
- 1. Review of the anticancer properties of 6‐this compound: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Apoptosis by [8]-shogaol via Reactive Oxygen Species Generation, Glutathione Depletion and Caspase Activation in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [6]-Shogaol inhibits growth and induces apoptosis of non-small cell lung cancer cells by directly regulating Akt1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 6-Shogaol on the Glucose Uptake and Survival of HT1080 Fibrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Shogaol Inhibits the Cell Migration of Colon Cancer by Suppressing the EMT Process Through the IKKβ/NF-κB/Snail Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. 6-Shogaol Inhibits Breast Cancer Cells and Stem Cell-Like Spheroids by Modulation of Notch Signaling Pathway and Induction of Autophagic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Shogaol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models used to investigate the in vivo effects of shogaol, a bioactive compound found in ginger. This document includes summaries of quantitative data, detailed experimental protocols for key models of inflammation, neuroprotection, and cancer, and visualizations of relevant signaling pathways.
I. Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies on this compound, providing a comparative overview of its effects across different animal models.
Table 1: Anti-inflammatory Effects of this compound
| Animal Model | Species | This compound Dosage & Administration | Treatment Duration | Key Findings | Reference |
| Mono-arthritis | Rat | 6.2 mg/kg, oral | 28 days | Reduced edema swelling volume, lymphocyte and monocyte infiltration. | |
| TPA-induced Skin Inflammation | Mouse | 1 and 2.5 µmol, topical | Single application | Reduction of iNOS and COX-2 expression. | |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | 1 and 5 mg/kg, oral | Single dose | Reduction of DNP-HAS-induced PCA. | |
| Freund's Complete Adjuvant (FCA)-induced Arthritis | Rat | 50, 100, and 200 mg/kg (as a 6-shogaol-rich fraction), oral | 16 days (from day 12 to 28 post-induction) | Significant improvement in paw withdrawal threshold and latency. | [1] |
Table 2: Neuroprotective Effects of this compound
| Animal Model | Species | This compound Dosage & Administration | Treatment Duration | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 5 and 20 mg/kg, oral | 7 days (pretreatment) | Significant reduction of brain infarct volume, malondialdehyde (MDA), and reactive oxygen species (ROS) production. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Not specified | Reduced astrogliosis and microglial activation; suppressed TNF-α expression. | |
| Transient Global Ischemia | Not specified | Not specified | Not specified | Significant neuroprotective effects via inhibition of microglia.[2] | |
| Parkinson's Disease Model (MPP+) | Rat | 0.001 and 0.01 µmol/L (intracerebral) | Single dose | Increased the number of TH-IR neurons and suppressed TNF-α and NO levels. | [3] |
Table 3: Anti-Cancer Effects of this compound
| Animal Model (Cancer Type) | Species | This compound Dosage & Administration | Treatment Duration | Key Findings | Reference |
| Prostate Cancer (Allograft) | Mouse | 50 and 100 mg/kg, i.p. | Not specified | Significant tumor growth inhibitory activity. | [4][5] |
| Non-Small Cell Lung Cancer (Xenograft) | Mouse | 10 and 40 mg/kg, i.p. | Not specified | Significantly retarded xenograft tumor growth. | [6] |
| Cervical Cancer (Xenograft) | Mouse | Not specified | Not specified | Significantly inhibited tumor growth and cell proliferation in tumor tissues. | [7] |
| Oral Squamous Cell Carcinoma (DMBA-induced) | Hamster | Not specified, oral | Not specified | Attenuated inflammation and cell proliferative response. | [3] |
| Ulcerative Colitis-associated Colorectal Cancer | Mouse | 15 mg/kg (in nanoparticles), oral | 7 days | Alleviated colitis symptoms and accelerated wound repair. | [8] |
Table 4: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dosage & Administration | Cmax | Tmax | AUC (0-t) | t1/2 | Reference |
| Rat | 400 mg/kg ginger extract (17.2 mg/kg 6-shogaol), oral | 214.4 ± 40.7 µg/L | 0.7 ± 0.3 h | 545.3 ± 95.7 µg/L·h | 3.9 ± 1.2 h | [7] |
| Rat | 3 mg/kg, intravenous | Not specified | Not specified | Not specified | Not specified | [9] |
| Rat | 30 mg/kg, oral | Not specified | Not specified | Not specified | Not specified | [9] |
| Mouse | 100 mg/kg (in micelles), oral | Increased by 3.2-fold compared to free this compound | Not specified | Not specified | Not specified | [10] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Monoarthritis in Rats
Objective: To induce a localized, chronic inflammatory response in the knee joint of rats to evaluate the anti-inflammatory potential of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
6-shogaol
-
Vehicle (e.g., peanut oil)
-
Insulin syringes (29G)
-
Isoflurane for anesthesia
-
Calipers for measuring joint diameter
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Induction of Monoarthritis:
-
Anesthetize the rats using isoflurane.
-
Inject 20 µL of CFA into the tibio-tarsal joint of the left hind paw.[11]
-
A successful injection will induce a sustained inflammatory response.
-
-
This compound Administration:
-
Prepare a solution of 6-shogaol in the chosen vehicle (e.g., 6.2 mg/kg in 0.2 ml peanut oil).
-
Administer the this compound solution or vehicle (for the control group) daily via oral gavage, starting from the day of CFA injection, for 28 days.
-
-
Assessment of Inflammation:
-
Measure the circumference of the knee joint daily using calipers to assess swelling.
-
At the end of the study (day 28), euthanize the animals and collect synovial fluid for leukocyte count and differential analysis.
-
Collect the knee joint for histological analysis to assess cartilage integrity.
-
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) in Mice
Objective: To induce focal cerebral ischemia to model stroke and assess the neuroprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (9 weeks old, 30-35g)
-
6-shogaol
-
Vehicle for oral administration
-
Isoflurane for anesthesia
-
Heating pad to maintain body temperature
-
Surgical instruments for microsurgery
-
Nylon monofilament (6-0) with a blunted tip
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
This compound Pre-treatment:
-
Administer 6-shogaol (5 or 20 mg/kg) or vehicle orally to the mice once daily for 7 consecutive days prior to MCAO induction.
-
-
MCAO Surgery:
-
Anesthetize the mouse with isoflurane and maintain its body temperature at 37°C.[6]
-
Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]
-
Ligate the distal end of the ECA.
-
Introduce a 6-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[6][12]
-
Induce ischemia for 1 hour.[12]
-
-
Reperfusion and Recovery:
-
After 1 hour of occlusion, withdraw the filament to allow for reperfusion.[12]
-
Suture the incision and allow the mouse to recover.
-
-
Neurological and Behavioral Assessment:
-
24 hours after reperfusion, assess neurological deficit scores and perform behavioral tests.
-
-
Infarct Volume Measurement:
-
Euthanize the mice and perfuse the brains.
-
Slice the brain and stain with 2% TTC to visualize the infarct area (the non-stained region).[12]
-
Quantify the infarct volume using image analysis software.
-
Protocol 3: Prostate Cancer Xenograft Model in Mice
Objective: To establish a tumor xenograft model to evaluate the anti-cancer efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Prostate cancer cells (e.g., HMVP2)[4]
-
Matrigel
-
6-shogaol
-
Vehicle for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest prostate cancer cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare a solution of 6-shogaol for i.p. injection.
-
Administer 6-shogaol (e.g., 50 or 100 mg/kg) or vehicle to the respective groups according to the desired treatment schedule.[5]
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every few days and calculate the tumor volume.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for signaling pathway proteins.[6]
-
Protocol 4: Western Blot Analysis of Signaling Proteins
Objective: To quantify the expression and phosphorylation status of key proteins in signaling pathways affected by this compound treatment.
Materials:
-
Tissue samples from this compound-treated and control animals
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Homogenize the tissue samples in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
III. Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Caption: General experimental workflow for in vivo this compound studies.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
References
- 1. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Ginger Compound [6]-Shogaol and Its Cysteine-Conjugated Metabolite (M2) Activate Nrf2 in Colon Epithelial Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 5. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rwdstco.com [rwdstco.com]
- 7. Metabolism of [6]-Shogaol in Mice and in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Delivery of Nanoparticles Loaded With Ginger Active Compound, 6-Shogaol, Attenuates Ulcerative Colitis and Promotes Wound Healing in a Murine Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TPA-induced mouse ear edema model [bio-protocol.org]
- 10. Enhanced Oral Bioavailability, Anti-Tumor Activity and Hepatoprotective Effect of 6-Shogaol Loaded in a Type of Novel Micelles of Polyethylene Glycol and Linoleic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of buprenorphine on model development in an adjuvant-induced monoarthritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Application of Shogaol in Neurodegenerative Disease Research: Application Notes and Protocols
Introduction
[1]-Shogaol, a bioactive compound derived from the dried rhizome of ginger (Zingiber officinale), has garnered significant attention in the scientific community for its therapeutic potential in a range of diseases, including neurodegenerative disorders.[2][3][4] Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function, often accompanied by oxidative stress, neuroinflammation, and the aggregation of misfolded proteins.[5][6][7] Preclinical studies have demonstrated that[1]-shogaol exhibits potent anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for further investigation in the context of these debilitating conditions.[2][4][8] Notably,[1]-shogaol has been found to cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic agent.[9][10]
This document provides detailed application notes on the mechanisms of action of[1]-shogaol in neurodegenerative disease models and protocols for key experiments to evaluate its efficacy.
Mechanisms of Action
[1]-Shogaol exerts its neuroprotective effects through multiple mechanisms, primarily by mitigating neuroinflammation and oxidative stress.
Anti-Neuroinflammatory Effects
Neuroinflammation, largely mediated by the activation of microglial cells, is a key pathological feature of many neurodegenerative diseases.[11][12] Activated microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which can be detrimental to neurons.[11][12][13]
[1]-Shogaol has been shown to effectively suppress microglial activation.[11][12] It inhibits the production of these inflammatory molecules by modulating key signaling pathways:
-
Inhibition of NF-κB and p38 MAPK Pathways: [1]-Shogaol downregulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by inhibiting the nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[11][12][14]
-
Activation of PPAR-γ: It can also activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[15][16] Activation of PPAR-γ can, in turn, inhibit the NF-κB pathway.[15]
Antioxidant and Cytoprotective Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage and apoptosis, a hallmark of neurodegenerative diseases.[2][5]
[1]-Shogaol demonstrates significant antioxidant activity through the following mechanisms:
-
Activation of the Nrf2-ARE Pathway: [1]-Shogaol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[17][18] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutathione.[17]
-
Upregulation of Neurotrophic Factors: In response to oxidative stress,[1]-shogaol has been shown to upregulate the expression of several neurotrophic factors in astrocytes, such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF).[5][19] These factors promote neuronal survival and function.
Anti-Amyloidogenic Properties
The aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease, is a central event in the pathogenesis of several neurodegenerative disorders.[8][20] Emerging evidence suggests that[1]-shogaol may interfere with this process. Studies have shown that[1]-shogaol can inhibit the aggregation of Aβ plaques and reduce Aβ-induced neurotoxicity.[8][20]
Data Presentation
In Vitro Studies on the Effects of[1]-Shogaol
| Cell Line | Inducing Agent | [1]-Shogaol Concentration | Observed Effects | Reference |
| BV-2 Microglia | Lipopolysaccharide (LPS) | 1-10 µM | Inhibition of NO, PGE2, TNF-α, IL-1β, and IL-6 production. Downregulation of iNOS and COX-2. Inhibition of NF-κB and p38 MAPK activation. Activation of PPAR-γ. | [11][14][15][16] |
| Primary Cortical Neuron-Glia Culture | Lipopolysaccharide (LPS) | Not specified | Suppression of microglial activation. | [11][12] |
| Rat Mesencephalic Cells | MPP+ | 0.001 and 0.01 µM | Increased number of tyrosine hydroxylase-immunoreactive (TH-IR) neurons. Suppression of TNF-α and NO levels. | [21] |
| PC12 Cells | Oxidative Stress | Not specified | Upregulation of phase II antioxidant enzymes (glutathione, HO-1, NQO1). Activation of Nrf2 translocation. | [17] |
| Human Astrocytes | Hydrogen Peroxide (H2O2) | Not specified | Upregulation of NGF, GDNF, and BDNF. Inhibition of apoptotic proteins (Bax, caspase-3). | [5] |
| SH-SY5Y Neuroblastoma Cells | Hydrogen Peroxide (H2O2) | 15.625 and 31.25 µg/mL | Improved cell viability, reduced ROS and MDA levels, enhanced antioxidant enzyme activities (SOD, CAT, GSH-Px), and reduced TNF-α and caspase-3 levels. | [2][22] |
In Vivo Studies on the Effects of[1]-Shogaol
| Animal Model | Disease Induction | [1]-Shogaol Dosage & Route | Key Findings | Reference |
| C57/BL Mice | MPTP (Parkinson's Model) | 10 mg/kg/day, p.o. | Reversal of motor coordination deficits and bradykinesia. Protection of dopaminergic neurons in the substantia nigra and striatum. Inhibition of microglial activation and reduction of TNF-α, NO, iNOS, and COX-2. | [21][23] |
| C57BL/6J Mice | Proteus mirabilis (Parkinson's Model) | 10 mg/kg, gavage | Improved motor function and reduced dopaminergic neuronal death. Suppressed intestinal barrier disruption and neuroinflammation. | [24][25] |
| Mice | Transient Global Ischemia | 1, 3, and 6 mg/kg | Significant neuroprotective effects via inhibition of microglia. | [14] |
| Mice | Scopolamine or Aβ-induced Dementia | Not specified | Improved cognitive function. Reduced inflammatory mediators and increased NGF and synaptic proteins in the hippocampus. | [26][27] |
| EAE Mice | MOG35-55 peptide (Multiple Sclerosis Model) | 5 mg/kg/day, p.o. | Alleviation of clinical signs, reduced demyelination, astrogliosis, and microglial activation. Suppression of TNF-α expression. | [28][29] |
| Rats | Rotenone (Parkinson's Model) | 10 and 20 mg/kg | Reduced levels of MAO-B, oxidative stress, and pro-inflammatory markers. Improved neuronal structure. | [4] |
| Mice | Traumatic Brain Injury (TBI) | 10, 20, and 30 mg/kg, i.p. | Attenuated anxiety/depression-like behaviors. Reduced MDA, TNF-α, and IL-1β levels. Increased BDNF levels. | [3] |
Experimental Protocols
Protocol 1: In Vitro Microglial Activation Assay
This protocol is designed to assess the anti-inflammatory effects of[1]-shogaol on lipopolysaccharide (LPS)-stimulated microglial cells.[30][31]
1. Cell Culture: a. Culture BV-2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. b. Seed cells in 96-well plates for viability and NO assays, or larger plates for protein and RNA extraction.
2. Treatment: a. Pre-treat the microglial cells with various concentrations of[1]-shogaol (e.g., 1, 5, 10 µM) for 1 hour. b. Subsequently, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no LPS, no shogaol) and an LPS-only control group.
3. Assessment of Inflammatory Mediators: a. Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. b. ELISA: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 in the culture medium using commercially available ELISA kits.[31]
4. Western Blot Analysis: a. Lyse the cells and determine protein concentration. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against iNOS, COX-2, phospho-NF-κB, phospho-p38 MAPK, and PPAR-γ. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control. d. Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
5. Immunofluorescence: a. Fix cells with 4% paraformaldehyde and permeabilize with Triton X-100. b. Incubate with primary antibodies against microglial markers (e.g., Iba1) or transcription factors (e.g., NF-κB p65) to assess cell morphology and nuclear translocation.[32] c. Incubate with fluorescently labeled secondary antibodies and visualize using a fluorescence microscope.
Protocol 2: In Vivo MPTP-Induced Parkinson's Disease Model
This protocol describes the induction of Parkinson's-like pathology in mice using MPTP and the evaluation of the neuroprotective effects of[1]-shogaol.[21][23]
1. Animals and Treatment: a. Use male C57BL/6 mice. b. Administer[1]-shogaol (e.g., 10 mg/kg) or vehicle orally (p.o.) for a specified number of days (e.g., 3 days) prior to MPTP administration and continue throughout the experiment. c. Induce Parkinsonism by intraperitoneal (i.p.) injection of MPTP (e.g., 30 mg/kg) for 5 consecutive days.
2. Behavioral Testing: a. Seven days after the last MPTP injection, perform behavioral tests to assess motor function. b. Rotarod Test: To evaluate motor coordination and balance. c. Pole Test: To measure bradykinesia.
3. Immunohistochemistry: a. Euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. b. Collect the brains and prepare coronal sections of the substantia nigra pars compacta (SNpc) and striatum. c. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and their fibers. d. Stain for microglial (e.g., Iba1 or MAC-1) and astrocyte (e.g., GFAP) markers to assess neuroinflammation. e. Quantify the number of TH-positive cells in the SNpc and the density of TH-positive fibers in the striatum.
4. Neurochemical Analysis: a. Dissect the striatum and measure the levels of dopamine and its metabolites using HPLC. b. Measure the levels of inflammatory markers (TNF-α, NO, iNOS, COX-2) in brain tissue homogenates using ELISA or RT-PCR.[21][23]
Protocol 3: Morris Water Maze for Cognitive Assessment
The Morris Water Maze (MWM) is a widely used test to assess hippocampal-dependent spatial learning and memory in rodent models of dementia.[33][34]
1. Apparatus: a. A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint. b. A hidden platform submerged 1-2 cm below the water surface. c. Visual cues are placed around the room.
2. Experimental Procedure: a. Acquisition Phase (4-5 days): i. Four trials per day. ii. In each trial, the mouse is released from one of four starting positions and allowed to swim and find the hidden platform. iii. If the mouse does not find the platform within 60-90 seconds, it is gently guided to it. iv. The mouse is allowed to remain on the platform for 15-30 seconds. v. Record the escape latency (time to find the platform) and path length using a video tracking system. b. Probe Trial (24 hours after the last acquisition trial): i. The platform is removed from the pool. ii. The mouse is allowed to swim freely for 60 seconds. iii. Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
3.[1]-Shogaol Administration: a. Administer[1]-shogaol or vehicle to the animal model of dementia (e.g., Aβ-infused or scopolamine-treated mice) for a specified period before and/or during the MWM testing.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's anti-inflammatory signaling pathway.
Caption: this compound's antioxidant signaling pathway.
Caption: In vitro microglial activation assay workflow.
Caption: In vivo Parkinson's disease model workflow.
Conclusion
[1]-Shogaol has emerged as a promising natural compound in the field of neurodegenerative disease research. Its ability to cross the blood-brain barrier and modulate multiple key pathological pathways, including neuroinflammation and oxidative stress, underscores its therapeutic potential.[9][10] The data from both in vitro and in vivo studies provide a strong rationale for its further development as a neuroprotective agent.[11][21] The protocols outlined here offer a framework for researchers to investigate and validate the efficacy of[1]-shogaol and related compounds. Future research should focus on elucidating the precise molecular targets of[1]-shogaol and transitioning these promising preclinical findings into well-designed clinical trials to assess its safety and efficacy in patients with neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Shogaol Abrogates Parkinson’s Disease in Rotenone-Induced Rodents: Based on In Silico Study and Inhibiting TNF-α/NF-κB/IL-1β/MAO-B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [6]-shogaol attenuates neuronal apoptosis in hydrogen peroxide-treated astrocytes through the up-regulation of neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nhsjs.com [nhsjs.com]
- 7. researchgate.net [researchgate.net]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Blood-brain barrier permeability study of ginger constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-Shogaol, a ginger product, modulates neuroinflammation: a new approach to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
- 13. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 6-Shogaol attenuates LPS-induced inflammation in BV2 microglia cells by activating PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 6-Shogaol attenuates LPS-induced inflammation in BV2 microglia cells by activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of Nrf2 target enzymes conferring protection against oxidative stress in PC12 cells by ginger principal constituent 6-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 6-Shogaol, an active compound of ginger, protects dopaminergic neurons in Parkinson's disease models via anti-neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phytosome-Encapsulated 6-Gingerol- and 6-Shogaol-Enriched Extracts from Zingiber officinale Roscoe Protect Against Oxidative Stress-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] 6-Shogaol, an active compound of ginger, protects dopaminergic neurons in Parkinson's disease models via anti-neuroinflammation | Semantic Scholar [semanticscholar.org]
- 24. 6-Shogaol, an Active Ingredient of Ginger, Improves Intestinal and Brain Abnormalities in Proteus Mirabilis-Induced Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 6-Shogaol, an Active Ingredient of Ginger, Improves Intestinal and Brain Abnormalities in Proteus Mirabilis-Induced Parkinson’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. 6-Shogaol, an active constituent of ginger, attenuates neuroinflammation and cognitive deficits in animal models of dementia. | Semantic Scholar [semanticscholar.org]
- 28. Neuroprotective Effects of 6-Shogaol and Its Metabolite, 6-Paradol, in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Neuroprotective Effects of 6-Shogaol and Its Metabolite, 6-Paradol, in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. criver.com [criver.com]
- 31. researchgate.net [researchgate.net]
- 32. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 33. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mmpc.org [mmpc.org]
Application Notes and Protocols: Investigating the Anti-Cancer Properties of Shogaol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the anti-cancer efficacy of shogaol, a bioactive compound found in ginger. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to serve as a starting point for in-vitro and in-vivo investigations.
Introduction to this compound's Anti-Cancer Activity
Shogaols, particularly 6-shogaol, are pungent constituents of ginger that have demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Numerous studies have shown that this compound can inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and suppress metastasis.[1][3][4] Its anti-cancer effects are attributed to its ability to modulate multiple cellular signaling pathways implicated in tumorigenesis, including the PI3K/Akt/mTOR, STAT3, NF-κB, and MAPK pathways.[5][6][7] Notably, this compound has shown selectivity for cancer cells while exhibiting minimal toxicity to normal cells, making it a promising candidate for further pre-clinical and clinical development.[1]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound across various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | This compound Derivative | IC50 (µM) | Exposure Time (h) | Citation |
| T47D | Breast Cancer | 6-shogaol | 0.5 ± 0.1 | Not Specified | [1] |
| MDA-MB-231 | Breast Cancer | 6-shogaol | 22.1 | 48 | [8] |
| MCF-7 | Breast Cancer | Not Specified | 1.68 ± 0.36 µg/mL | Not Specified | [9] |
| NCI-H1650 | Non-Small Cell Lung Cancer | 6-shogaol | ~10-20 | 48-96 | [10] |
| A549 | Lung Carcinoma | 6-shogaol | 29.6 | 48 | [8] |
| HT1080 | Fibrosarcoma | 6-shogaol | 52.8 | Not Specified | [8] |
| SW480 | Colon Cancer | 6-shogaol | ~20 | 48 | [11] |
| SW620 | Colon Cancer | 6-shogaol | ~20 | 48 | [11] |
| KG-1a | Leukemia | This compound | 2.99 ± 0.01 µg/mL | Not Specified | |
| HL-60 | Leukemia | 8-shogaol | ~30 | 24 | |
| YD-10B | Oral Squamous Cell Carcinoma | 6-shogaol | Not Specified | Not Specified | [6] |
| Ca9-22 | Oral Squamous Cell Carcinoma | 6-shogaol | Not Specified | Not Specified | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | This compound Derivative | Dosage | Administration Route | Treatment Duration | Tumor Volume Reduction | Citation |
| NCI-H1650 Xenograft (NSCLC) | 6-shogaol | 10 and 40 mg/kg | Intraperitoneal | Not Specified | Significant reduction | [10][12] |
| U937 Xenograft (Histiocytic Lymphoma) | 6-shogaol | Not Specified | Not Specified | Not Specified | Significant inhibition | [1] |
| Liver Cancer Xenograft | 6-shogaol | Not Specified | Not Specified | Not Specified | Significant interference | [1] |
| Human Colon Tumor Xenograft | 6-shogaol | 15 mg/kg | Intraperitoneal | 30 days | Significant inhibition | [1] |
| SMMC-7721 Xenograft (Hepatocellular Carcinoma) | 6-shogaol | 10 and 50 mg/kg | Intraperitoneal | 28 days | Significantly smaller tumors | [13] |
| AGS Tumor Xenograft (Gastric Cancer) | 8-shogaol | 30 and 60 mg/kg | Intraperitoneal | Twice weekly | Significant inhibition | [14][15] |
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is mediated through its interaction with several critical signaling pathways that regulate cell survival, proliferation, and metastasis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often hyperactivated in cancer.[6] this compound has been shown to inhibit this pathway by directly binding to Akt1/2, thereby preventing its phosphorylation and activation.[10][12][16] This leads to the downstream inhibition of mTOR and other effectors, ultimately resulting in decreased cell proliferation and induction of apoptosis.[6]
References
- 1. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Shogaol, an active constituent of ginger, inhibits breast cancer cell invasion by reducing matrix metalloproteinase-9 expression via blockade of nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Shogaol, an active constituent of ginger, inhibits breast cancer cell invasion by reducing matrix metalloproteinase-9 expression via blockade of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Shogaol exerts anti-proliferative and pro-apoptotic effects through the modulation of STAT3 and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects of 6-shogaol via the AKT signaling pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 6-Shogaol on the Glucose Uptake and Survival of HT1080 Fibrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [6]-Shogaol inhibits growth and induces apoptosis of non-small cell lung cancer cells by directly regulating Akt1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Shogaol Induces Apoptosis in Human Hepatocellular Carcinoma Cells and Exhibits Anti-Tumor Activity In Vivo through Endoplasmic Reticulum Stress | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Review of the anticancer properties of 6‐this compound: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Shogaol: A Promising Therapeutic Agent in Inflammatory Disease Models
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Shogaols, a series of pungent compounds found in dried ginger (Zingiber officinale), have garnered significant scientific interest for their potent anti-inflammatory properties.[1][2][3] This document provides a comprehensive overview of the therapeutic potential of shogaol, with a focus on 6-shogaol and 8-shogaol, in various inflammatory disease models. It is intended to serve as a practical guide for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a summary of quantitative data, and a visual representation of the key signaling pathways involved in this compound's anti-inflammatory effects.
Data Presentation: Efficacy of this compound in Inflammatory Models
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Derivative | Concentration(s) | Measured Parameter | Result |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 6-shogaol | 2, 10, 20 µM | Nitric Oxide (NO) Production | Significant inhibition at all concentrations[2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 6-shogaol | 2, 10, 20 µM | TNF-α Production | Significant inhibition at all concentrations[2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 6-shogaol | 2, 10, 20 µM | IL-1β Production | Significant inhibition at all concentrations[2] |
| BV2 Microglia | Lipopolysaccharide (LPS) | 6-shogaol | Concentration-dependent | TNF-α, IL-1β, IL-6, PGE2 Production | Concentration-dependent inhibition[4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | 6-shogaol | 10, 30 µM | Adhesion of THP-1 cells | Significant reduction, with 30 µM completely blocking adhesion under flow conditions[5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α (10 ng/ml), IL-1β (5 ng/ml) | 6-shogaol | 30 µM | Adhesion of THP-1 cells | Almost complete blockade of adhesion[5] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Model | This compound Derivative | Dosage and Administration | Measured Parameter | Result |
| Sprague-Dawley Rats | Complete Freund's Adjuvant (CFA)-induced monoarthritis in the knee | 6-shogaol | 6.2 mg/kg/day, oral gavage for 28 days | Knee swelling (edema) | Significantly lower and unsustained swelling compared to control[1][3] |
| Sprague-Dawley Rats | Complete Freund's Adjuvant (CFA)-induced monoarthritis in the knee | 6-shogaol | 6.2 mg/kg/day, oral gavage for 28 days | Soluble Vascular Cell Adhesion Molecule-1 (VCAM-1) in blood | Significantly lower concentration compared to control[1][3] |
| BALB/c Mice | Dextran Sodium Sulfate (DSS)-induced colitis | 8-shogaol and 10-shogaol | 30 mg/kg/day, oral administration for two weeks | Disease Activity Index (DAI) | Significant improvement in clinical symptoms[6] |
| BALB/c Mice | Dextran Sodium Sulfate (DSS)-induced colitis | 8-shogaol and 10-shogaol | 30 mg/kg/day, oral administration for two weeks | Pro-inflammatory cytokine levels | Effective inhibition of inflammation[6] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the anti-inflammatory effects of this compound.
In Vitro Assays
1. Inhibition of Inflammatory Mediators in Macrophages (RAW 264.7)
-
Objective: To determine the effect of this compound on the production of inflammatory mediators such as NO, TNF-α, and IL-1β in LPS-stimulated macrophages.[2]
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (6-shogaol)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-1β
-
-
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.[7]
-
Treatment: Pre-treat the cells with various concentrations of 6-shogaol (e.g., 2, 10, 20 µM) for 1 hour.[2]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.[7][8]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
NO Measurement: Determine the concentration of nitrite in the supernatant using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Perform an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity of this compound.[7]
-
2. Leukocyte-Endothelial Cell Adhesion Assay (HUVECs)
-
Objective: To evaluate the effect of this compound on the adhesion of leukocytes (e.g., THP-1 cells) to activated endothelial cells.[5][9]
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
THP-1 monocytic cell line
-
RPMI-1640 medium
-
This compound (6-shogaol)
-
Inflammatory stimuli (LPS, TNF-α, or IL-1β)
-
Fluorescent dye (e.g., CellTracker Green)
-
-
Protocol:
-
HUVEC Culture: Culture HUVECs to confluence in 96-well plates.
-
Treatment and Activation: Pre-treat the confluent HUVEC monolayer with different concentrations of 6-shogaol for 30 minutes. Then, activate the HUVECs with an inflammatory stimulus (e.g., 1 µg/mL LPS, 10 ng/mL TNF-α, or 5 ng/mL IL-1β) for 24 hours.[5][9]
-
THP-1 Cell Labeling: Label THP-1 cells with a fluorescent dye according to the manufacturer's protocol.
-
Co-culture: Add the fluorescently labeled THP-1 cells (e.g., 100,000 cells per well) to the HUVEC monolayer and allow them to adhere for a specified time (e.g., 1 hour) under static or flow conditions.[5]
-
Washing: Gently wash the wells to remove non-adherent THP-1 cells.
-
Quantification: Measure the fluorescence intensity using a plate reader to quantify the number of adherent THP-1 cells.
-
In Vivo Models
1. Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
-
Objective: To assess the anti-arthritic and anti-inflammatory effects of this compound in a rat model of chronic inflammation.[1][3][10]
-
Materials:
-
Sprague-Dawley or Wistar rats
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound (6-shogaol)
-
Vehicle (e.g., peanut oil)
-
Calipers for measuring joint diameter/paw volume
-
-
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Induction of Arthritis: Induce monoarthritis by a single subcutaneous injection of CFA (e.g., 0.1 mL of 10 mg/mL heat-killed M. tuberculosis) into the base of the tail or into the footpad of a rear paw.[10][11]
-
Treatment: Administer 6-shogaol (e.g., 6.2 mg/kg) or vehicle daily via oral gavage, starting one day before or on the day of CFA injection and continuing for the duration of the study (e.g., 28 days).[1][3]
-
Assessment of Arthritis:
-
Paw Edema: Measure the paw volume or diameter of the inflamed joint at regular intervals using a plethysmometer or calipers.
-
Arthritis Score: Visually score the severity of arthritis in each paw based on erythema and swelling.
-
-
Biochemical Analysis: At the end of the study, collect blood samples to measure systemic inflammatory markers like VCAM-1.[1][3]
-
Histopathology: Euthanize the animals and collect the arthritic joints for histological analysis to assess cartilage and bone erosion, and inflammatory cell infiltration.[1]
-
2. Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
-
Objective: To investigate the therapeutic potential of this compound in a mouse model of inflammatory bowel disease.[6][12]
-
Materials:
-
BALB/c or C57BL/6 mice
-
Dextran Sodium Sulfate (DSS)
-
This compound (e.g., 8-shogaol, 10-shogaol)
-
Vehicle
-
-
Protocol:
-
Induction of Colitis: Induce colitis by administering DSS (e.g., 3-5% w/v) in the drinking water for a period of 5-8 days. For a chronic model, this can be repeated in cycles.[6][12][13]
-
Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage throughout the DSS administration period.[6]
-
Monitoring of Disease Activity:
-
Body Weight: Record the body weight of each mouse daily.
-
Disease Activity Index (DAI): Score the mice daily for weight loss, stool consistency, and the presence of blood in the stool.[13]
-
-
Post-mortem Analysis:
-
Colon Length: At the end of the experiment, euthanize the mice and measure the length of the colon.
-
Histopathology: Collect colon tissue for histological examination to assess inflammation, ulceration, and tissue damage.
-
Cytokine Analysis: Analyze the expression of pro-inflammatory cytokines in the colon tissue.[6]
-
-
Conclusion
The presented data and protocols underscore the significant potential of this compound as a therapeutic agent for inflammatory diseases. Its ability to modulate multiple key signaling pathways, thereby reducing the production of inflammatory mediators and ameliorating disease symptoms in preclinical models, makes it a compelling candidate for further investigation and drug development. The detailed methodologies provided herein are intended to facilitate and standardize future research in this promising area.
References
- 1. 6-Shogaol reduced chronic inflammatory response in the knees of rats treated with complete Freund's adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Six-shogaol inhibits production of tumour necrosis factor alpha, interleukin-1 beta and nitric oxide from lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Shogaol reduced chronic inflammatory response in the knees of rats treated with complete Freund's adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chondrex.com [chondrex.com]
- 11. Adjuvant-Induced Arthritis Model [chondrex.com]
- 12. mpbio.com [mpbio.com]
- 13. Effect of this compound on the Expression of Intestinal Stem Cell Markers in Experimentally Induced Colitis in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Shogaol Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of shogaol, a bioactive compound found in ginger, on various cancer cell lines. The following sections offer comprehensive methodologies for cell culture, this compound treatment, and subsequent analysis of its biological effects, including cytotoxicity, apoptosis induction, and impact on key cellular signaling pathways.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines, with varying concentrations and treatment durations. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Cell Line | Cancer Type | This compound Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| NCI-H1650 | Non-Small Cell Lung Cancer | [1]-Shogaol | ~20 | 24-48 | [2] |
| NCI-H520 | Non-Small Cell Lung Cancer | [1]-Shogaol | ~20 | 24 | [2] |
| A549 | Lung Carcinoma | [1]-Shogaol | 29.6 | 48 | [3] |
| A549 | Non-Small Cell Lung Cancer | [1]-Shogaol | 62 | 24 | [4] |
| H-1299 | Human Lung Cancer | [1]-Shogaol | ~8 | Not Specified | [5] |
| MDA-MB-231 | Breast Cancer | [1]-Shogaol | 22.1 | 48 | [3] |
| HT1080 | Fibrosarcoma | [1]-Shogaol | 52.8 | 24 | [3] |
| HCT-116 | Human Colon Cancer | [1]-Shogaol | ~8 | Not Specified | [5] |
| SW480 | Colorectal Adenocarcinoma | [1]-Shogaol | ~20 | Not Specified | [6] |
| SW620 | Colorectal Adenocarcinoma | [1]-Shogaol | ~20 | Not Specified | [6] |
| HT-29 | Colorectal Cancer | [1]-Shogaol | ~60 | Not Specified | [3] |
| HepG2 | Hepatoma | [1]-Shogaol | Not Specified | 24 | [7][8] |
| HL-60 | Human Leukemia | [9]-Shogaol | Not Specified | Not Specified | [9] |
| Vascular Smooth Muscle Cells | Not Applicable | [1]-Shogaol | 2.7 | Not Specified | [10] |
Experimental Protocols
General Cell Culture and this compound Preparation
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231, HCT-116)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
[1]-Shogaol (or other this compound derivatives)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Cell culture flasks, plates, and other necessary sterile plasticware
Protocol:
-
Cell Culture Maintenance: Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
Preparation of this compound Stock Solution: Dissolve[1]-shogaol in DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Store the stock solution in aliquots at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 µM)[6]. Ensure the final DMSO concentration in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[2][3]
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[3][8]
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[3][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins involved in key signaling pathways.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, STAT3, p-STAT3, cleaved caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treating cells with this compound for the desired time (e.g., 12 or 24 hours), wash the cells with cold PBS and lyse them with RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cancer Cell Signaling
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The diagrams below illustrate the proposed mechanisms of action.
Caption: this compound's multifaceted impact on key cancer signaling pathways.
This diagram illustrates that[1]-shogaol can inhibit the pro-survival Akt and STAT3 pathways, which are often downstream of growth factor receptors like EGFR.[2] It can also induce apoptosis through the activation of MAPK signaling and the production of reactive oxygen species (ROS).[12] Furthermore, this compound has been shown to induce autophagy and cell cycle arrest, and down-regulate the Notch signaling pathway.[13]
General Experimental Workflow for this compound Treatment
The following diagram outlines a typical workflow for investigating the effects of this compound on cultured cancer cells.
Caption: A typical experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. [6]-Shogaol inhibits growth and induces apoptosis of non-small cell lung cancer cells by directly regulating Akt1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 6-Shogaol on the Glucose Uptake and Survival of HT1080 Fibrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing the effect of 6-gingerol, 6-shogaol and curcumin on mPGES-1, GSK-3β and β-catenin pathway in A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced Oral Bioavailability, Anti-Tumor Activity and Hepatoprotective Effect of 6-Shogaol Loaded in a Type of Novel Micelles of Polyethylene Glycol and Linoleic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis by [8]-shogaol via Reactive Oxygen Species Generation, Glutathione Depletion and Caspase Activation in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of [6]-shogaol from ginger as inhibitor of vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6‐this compound induces apoptosis in acute lymphoblastic leukaemia cells by targeting p53 signalling pathway and generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Shogaol exerts anti-proliferative and pro-apoptotic effects through the modulation of STAT3 and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Shogaol Inhibits Breast Cancer Cells and Stem Cell-Like Spheroids by Modulation of Notch Signaling Pathway and Induction of Autophagic Cell Death | PLOS One [journals.plos.org]
Application Notes and Protocols for the Isolation of Specific Shogaol Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation of specific shogaol isomers—6-shogaol, 8-shogaol, and 10-shogaol—from ginger (Zingiber officinale) rhizomes. The protocols are designed to yield high-purity isomers suitable for research and drug development purposes.
Introduction
Shogaols are a group of pungent bioactive compounds found in ginger, formed from the dehydration of gingerols during drying or processing. The most abundant this compound is 6-shogaol, followed by 8-shogaol and 10-shogaol. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The isolation of specific this compound isomers is crucial for elucidating their individual biological functions and for the development of targeted therapeutics. This document outlines effective chromatographic techniques for their separation and purification.
Section 1: Extraction of Crude this compound-Enriched Oleoresin
Prior to isomer-specific isolation, a crude oleoresin enriched in shogaols must be prepared from dried ginger rhizomes. Thermal processing is key to converting gingerols into shogaols.
Protocol 1: Preparation of this compound-Enriched Ginger Oleoresin
-
Drying: Fresh ginger rhizomes are washed, sliced, and dried. Hot air drying is effective for converting gingerols to shogaols. A study showed that hot air drying at 150°C for 6 hours significantly increases the content of 6-, 8-, and 10-shogaol[1].
-
Grinding: The dried ginger slices are ground into a fine powder.
-
Extraction:
-
The ginger powder is extracted with 95% ethanol at an elevated temperature (e.g., 80°C) to maximize this compound content.
-
The resulting extract is filtered and the solvent is evaporated under reduced pressure to yield the crude oleoresin.
-
Section 2: Preparative Isolation of this compound Isomers
Two primary methods are presented for the preparative isolation of this compound isomers: Flash High-Speed Counter-Current Chromatography (FHSCCC) for larger scale separation including 6-shogaol, and a combination of Semi-Preparative HPLC and Size-Exclusion Chromatography for isolating 8-shogaol and 10-shogaol.
Application Note 1: Large-Scale Isolation of 6-Shogaol via Flash High-Speed Counter-Current Chromatography (FHSCCC)
This method is suitable for obtaining gram-scale quantities of major ginger compounds, including 6-shogaol.
Experimental Protocol
Instrumentation:
-
Flash High-Speed Counter-Current Chromatograph with a large volume column (e.g., 1200 mL).
Solvent System:
-
A two-phase solvent system of n-hexane-ethyl acetate-methanol-water is used. A common ratio is (3:2:2:3, v/v). The upper phase serves as the stationary phase, and the lower phase as the mobile phase.
Procedure:
-
Sample Loading: 5 g of the crude ginger oleoresin is dissolved in a suitable volume of the two-phase solvent system.
-
Chromatographic Separation: A stepwise elution is performed. Initially, the lower phase of n-hexane-ethyl acetate-methanol-water (3:2:2:3, v/v) is used, followed by a switch to a more polar lower phase, such as n-hexane-ethyl acetate-methanol-water (3:2:6:5, v/v), to elute the more retained compounds[2].
-
Fraction Collection: Fractions are collected based on the detector response (e.g., UV absorbance).
-
Purity Analysis: The purity of the collected fractions is determined by analytical HPLC.
Quantitative Data Summary
| Compound | Yield from 5g Crude Extract | Purity (%) |
| 6-Gingerol | 1.96 g | 98.3% |
| 8-Gingerol | 0.33 g | 97.8% |
| 6-Shogaol | 0.64 g | 98.8% |
| 10-Gingerol | 0.57 g | 98.2% |
Data adapted from a study on FHSCCC separation of ginger compounds[2].
Experimental Workflow for FHSCCC Isolation
Caption: Workflow for the isolation of 6-shogaol using FHSCCC.
Application Note 2: Isolation of 8-Shogaol and 10-Shogaol using Semi-Preparative HPLC and Size-Exclusion Chromatography
This protocol is designed for the specific isolation of the less abundant 8-shogaol and 10-shogaol isomers.
Experimental Protocol
Part 1: Initial Fractionation by Silica Gel Column Chromatography
-
A large glass column is packed with silica gel (60-140 mesh).
-
The crude ginger oleoresin is loaded onto the column.
-
A step gradient elution from 100% hexane to 100% ethyl acetate is performed to fractionate the oleoresin.
-
Fractions are monitored by analytical HPLC or mass spectrometry to identify those rich in shogaols.
Part 2: Semi-Preparative Reversed-Phase HPLC
Instrumentation:
-
Semi-preparative HPLC system with a UV-Vis detector.
-
Column: Agilent Eclipse XDB-C18 (250 mm × 9.4 mm i.d., 5 µm).
Mobile Phase:
-
A linear gradient of acetonitrile in water with 1.0% formic acid. The gradient runs from 50% to 90% acetonitrile over 20 minutes[3].
-
Flow rate: 5 mL/min.
Procedure:
-
The this compound-rich fraction from the silica gel chromatography is dissolved in methanol.
-
The solution is injected onto the semi-preparative HPLC system.
-
Fractions corresponding to the peaks of 8-shogaol and 10-shogaol are collected.
Part 3: Final Purification by Sephadex LH-20 Column Chromatography
-
A column (e.g., 25 cm × 5 cm) is packed with Sephadex LH-20.
-
The collected fractions of 8-shogaol and 10-shogaol from the HPLC are concentrated and loaded onto the Sephadex column.
-
Elution with methanol is performed to remove any remaining impurities.
-
The purity of the final products is confirmed by analytical HPLC, with expected purities greater than 97.5%[3].
Quantitative Data Summary
| Compound | Purity after Final Purification |
| 8-Shogaol | > 97.5% |
| 10-Shogaol | > 97.5% |
Data based on a published isolation protocol[3].
Experimental Workflow for 8- and 10-Shogaol Isolation
Caption: Workflow for isolating 8- and 10-shogaol.
Section 3: Signaling Pathways Modulated by this compound Isomers
The isolated this compound isomers can be used to study their effects on various cellular signaling pathways. Below are diagrams illustrating some of the key pathways modulated by 6-, 8-, and 10-shogaol.
6-Shogaol Signaling Pathways
Caption: 6-Shogaol modulates STAT3, MAPK, and Notch signaling.
8-Shogaol Signaling Pathways
Caption: 8-Shogaol inhibits TAK1 and induces ER stress.
10-Shogaol Signaling Pathways
Caption: 10-Shogaol inhibits NF-κB and COX-2 signaling.
References
- 1. eprints.uad.ac.id [eprints.uad.ac.id]
- 2. Preparation of the monomers of gingerols and 6-shogaol by flash high speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Shogaol Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shogaols are a group of pungent bioactive compounds found predominantly in dried or heat-treated ginger (Zingiber officinale). They are known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Accurate identification and quantification of shogaol compounds are crucial for quality control of ginger-derived products and for research into their therapeutic potential. This document provides detailed application notes and protocols for the spectroscopic analysis of shogaols, focusing on common analytical techniques.
Spectroscopic Data of this compound Compounds
The following tables summarize the key spectroscopic data for the characterization of this compound compounds, primarily focusing on the most abundant homolog, 6-shogaol.
UV-Visible (UV-Vis) Spectroscopy
| Compound | Solvent | λmax (nm) | Reference |
| 6-Shogaol | Methanol | 226, 283 | [1] |
| 6-Shogaol | - | 230, 282 | [2] |
| This compound | - | 200, 228, 230, 289 | [3] |
Infrared (IR) Spectroscopy
| Functional Group | Wavelength Range (cm⁻¹) | Reference |
| Hydroxyl (-OH) | 3900-3300 | [3] |
| C-H | 3000-2800 | [3] |
| C=O | 1855-1648 | [3] |
| C=C | 1680-1400 | [3] |
| C-O | 1300-1000 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR data for 6-shogaol
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) |
| 1 | - | 2.86 (m) |
| 2 | - | 2.94 (m) |
| 3' | - | 3.85 (s) |
| 4 | - | 6.83 (s) |
| 5 | - | 6.83 (s) |
| 5' | - | 6.81 (d, J=8.0 Hz) |
| 2' | - | 6.67 (d, J=1.5 Hz) |
| 6' | - | 6.66 (dd, J=8.0, 1.5 Hz) |
| 7 | - | 2.59 (t, J=7.4 Hz) |
| 8 | - | 1.60 (m) |
| 9, 10, 11 | - | 1.28 (m) |
| 12 | - | 0.85 (t, J=6.4 Hz) |
Note: NMR data can vary slightly based on the solvent used. The provided data is a representative example.[4]
Mass Spectrometry (MS)
| Compound | Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |
| 6-Shogaol | Negative ESI | 275 | 139 (base peak) | [5][6] |
| 8-Shogaol | Negative ESI | 303 | 167 (base peak) | [5][6] |
| 10-Shogaol | Negative ESI | 331 | 195 (base peak) | [5][6] |
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| 6-Shogaol | Positive ESI | 277.18 | 137.06 | [7] |
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
A common method for extracting shogaols from ginger is solvent extraction.
Protocol: Methanol Extraction
-
Grind : Grind dried ginger rhizomes into a fine powder.
-
Extraction : Suspend the ginger powder in 90% methanol.
-
Sonication/Maceration : Sonicate the mixture or let it stand for a specified period (e.g., 24 hours) to facilitate extraction.
-
Filtration : Filter the mixture to separate the extract from the solid ginger material.
-
Concentration : Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated extract.
-
Reconstitution : Reconstitute the dried extract in a suitable solvent (e.g., methanol, acetonitrile) for the specific spectroscopic analysis.
UV-Vis Spectrophotometry
Protocol:
-
Instrument : Use a UV-Vis spectrophotometer.
-
Solvent : Use a UV-grade solvent like methanol or ethanol as a blank.
-
Sample Preparation : Prepare a dilute solution of the this compound extract in the chosen solvent.
-
Analysis : Scan the sample solution over a wavelength range of 200-400 nm.
-
Data Interpretation : Identify the characteristic absorption maxima (λmax) for shogaols, which are typically around 226-230 nm and 282-289 nm.[1][2][3][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Instrument : Use an FTIR spectrometer.
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of the dried extract with potassium bromide (KBr) powder and press it into a thin pellet.
-
ATR : Place a small amount of the liquid or solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Analysis : Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation : Identify the characteristic absorption bands corresponding to the functional groups present in shogaols, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[3][9]
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS/MS)
Protocol:
-
Chromatographic System : An HPLC system equipped with a C18 column is commonly used.
-
Mobile Phase : A gradient elution with a mixture of water (often with 1.0% formic acid) and acetonitrile is typical.[5][6]
-
Flow Rate : A flow rate of around 0.25 mL/min to 5 mL/min can be used depending on the column dimensions.[5][6]
-
Mass Spectrometer : An electrospray ionization (ESI) source is commonly used, operated in both positive and negative ion modes.
-
Analysis :
-
Inject the prepared sample into the LC-MS/MS system.
-
In negative ion mode, monitor for the deprotonated molecules [M-H]⁻ of the this compound homologs (e.g., m/z 275 for 6-shogaol). A characteristic neutral loss of 136 u due to benzylic cleavage is a key fragmentation pattern for shogaols.[5][6][10]
-
In positive ion mode, monitor for the protonated molecules [M+H]⁺.
-
-
Quantification : For quantitative analysis, a selected reaction monitoring (SRM) method can be developed based on the specific precursor and product ions of the target shogaols.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve a sufficient amount of the purified this compound compound in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard.[1]
-
Analysis : Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural elucidation.
-
Data Interpretation : Analyze the chemical shifts, coupling constants, and correlation signals to assign the protons and carbons in the this compound structure.
Signaling Pathways and Experimental Workflows
This compound compounds, particularly 6-shogaol, have been shown to modulate several key signaling pathways involved in inflammation and cancer.
This compound's Anti-Inflammatory Signaling
6-shogaol exerts its anti-inflammatory effects by inhibiting pathways such as NF-κB and MAPK.[11]
Caption: 6-Shogaol inhibits inflammatory signaling pathways.
This compound's Anticancer Signaling via Akt/mTOR Inhibition
6-shogaol can induce autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[12]
Caption: 6-Shogaol induces autophagy by inhibiting the Akt/mTOR pathway.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction and spectroscopic analysis of this compound compounds from ginger.
Caption: General workflow for this compound extraction and analysis.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Nine New Gingerols from the Rhizoma of Zingiber officinale and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. Identification and quantification of gingerols and related compounds in ginger dietary supplements using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 6-Shogaol, an active constituent of dietary ginger, induces autophagy by inhibiting the AKT/mTOR pathway in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of Shogaol in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo dosing strategies for shogaol in mice, summarizing key quantitative data from various studies. Detailed experimental protocols are provided to guide researchers in administering this compound for pre-clinical research.
Data Presentation: Quantitative Dosing Strategies
The following tables summarize the in vivo dosing parameters for this compound in different mouse models based on published literature. These tables are intended to provide a comparative overview to aid in experimental design.
Table 1: this compound Dosing in Neuroinflammation and Neurodegeneration Models
| Mouse Model | Strain | This compound Type | Dose | Route of Administration | Vehicle | Frequency & Duration | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | 6-Shogaol | 5 mg/kg | Oral (p.o.) | 10% Tween 80 | Daily for 13 days | [1][2] |
| Dementia (AβO-injected) | ICR | 6-Shogaol | Not specified | Not specified | Not specified | Not specified | [3] |
| Aging-induced Ocular Inflammation | C57BL/6 | 6-Shogaol | 10 mg/kg | Oral (p.o.) | Not specified | Daily for 28 days | [4] |
Table 2: this compound Dosing in Inflammatory Bowel Disease (IBD) Models
| Mouse Model | Strain | This compound Type | Dose | Route of Administration | Vehicle | Frequency & Duration | Reference |
| Dextran Sodium Sulfate (DSS)-induced Colitis | Not specified | 6-, 8-, 10-Shogaol | 30 mg/kg | Oral (p.o.) | Olive oil | Daily for 2 weeks before DSS | [5] |
| Dextran Sodium Sulfate (DSS)-induced Colitis | Not specified | 6-Shogaol (in nanoparticles) | 15 mg/kg | Oral (p.o.) | Chitosan/alginate hydrogel | Not specified | [6] |
Table 3: this compound Dosing in Cancer and Chemoprevention Models
| Mouse Model | Strain | This compound Type | Dose | Route of Administration | Vehicle | Frequency & Duration | Reference |
| Tumor Promotion | Not specified | [6]-Shogaol | Not specified | Not specified | Not specified | Not specified | [7][8] |
| Diethylnitrosamine (DEN)-induced Hepatotoxicity | Balb/c | 6-Shogaol-rich extract | 10 and 100 mg/kg | Not specified | Not specified | 3 days/week for 3 weeks | [9] |
| Colon Epithelial Cell Nrf2 Activation | C57BL/6 wild-type and Nrf2-/- | [6]-Shogaol | 100 mg/kg | Oral (p.o.) | Not specified | Daily for 4 days | [10] |
| Metabolism Study | C57BL/6J & A/J | [6]-Shogaol | 200 mg/kg | Oral gavage (p.o.) | Corn oil | Single dose or daily for 10 days | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of this compound to mice.
Protocol 1: Oral Gavage Administration of this compound in an EAE Mouse Model
This protocol is adapted from studies investigating the neuroprotective effects of 6-shogaol.[1][2]
1. Materials:
- 6-Shogaol
- Vehicle: 10% Tween 80 in sterile saline
- 24-gauge oral gavage needles (straight or curved)
- 1 mL syringes
- Animal balance
- EAE-induced mice (e.g., C57BL/6 immunized with MOG35-55 peptide)
2. Preparation of Dosing Solution (5 mg/kg): a. Calculate the required amount of 6-shogaol based on the average weight of the mice and the number of animals to be dosed. For a 25g mouse, the dose is 0.125 mg. b. Prepare a stock solution of 6-shogaol. Due to its oily nature, first dissolve 6-shogaol in a small amount of ethanol or DMSO before suspending it in the 10% Tween 80 vehicle. Ensure the final concentration of the organic solvent is minimal and non-toxic. c. Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh daily.
3. Dosing Procedure: a. Weigh each mouse accurately before dosing. b. Calculate the exact volume of the dosing solution for each mouse based on its weight. A common dosing volume is 100-200 µL. c. Gently restrain the mouse. d. Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach. e. Monitor the mouse for any signs of distress after administration. f. Administer the dose once daily for the specified duration of the experiment (e.g., 13 days).[1]
Protocol 2: Oral Administration of this compound in a DSS-Induced Colitis Model
This protocol is based on studies evaluating the anti-inflammatory effects of different this compound derivatives.[5]
1. Materials:
- 6-, 8-, or 10-Shogaol
- Vehicle: Olive oil
- Oral gavage needles
- Syringes
- Animal balance
- Mice for colitis induction (e.g., C57BL/6)
2. Preparation of Dosing Solution (30 mg/kg): a. Calculate the total amount of the specific this compound needed. For a 25g mouse, the dose is 0.75 mg. b. Dissolve the this compound directly in olive oil to the desired concentration. c. Warm the solution slightly and vortex to ensure complete dissolution.
3. Dosing Procedure: a. Weigh each mouse daily. b. Administer the calculated volume of the this compound-oil solution via oral gavage. c. In this model, this compound is often administered as a pretreatment for a period (e.g., two weeks) before the induction of colitis with DSS.[5] d. Continue daily administration throughout the DSS treatment period.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Neuroprotective Effects of 6-Shogaol and Its Metabolite, 6-Paradol, in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of 6-Shogaol and Its Metabolite, 6-Paradol, in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Shogaol, an active constituent of ginger, attenuates neuroinflammation and cognitive deficits in animal models of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-shogaol, a bioactive component of ginger, alleviates aging-induced ocular inflammation and ER stress in the 25-month-old mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Delivery of Nanoparticles Loaded With Ginger Active Compound, 6-Shogaol, Attenuates Ulcerative Colitis and Promotes Wound Healing in a Murine Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of [6]-Shogaol in Mice and in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolites of Ginger Component [6]-Shogaol Remain Bioactive in Cancer Cells and Have Low Toxicity in Normal Cells: Chemical Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring Shogaol's Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common assays used to determine the antioxidant capacity of shogaol, a bioactive compound found in ginger. Detailed protocols for key assays are provided to facilitate experimental design and execution.
Introduction to this compound's Antioxidant Activity
Shogaols, particularly 6-shogaol, are pungent constituents of ginger that are formed from gingerols during drying or heating. They have demonstrated significant antioxidant properties, contributing to the overall health benefits associated with ginger consumption. This compound's antioxidant effects are attributed to its ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms, primarily through the Nrf2 signaling pathway. The evaluation of this compound's antioxidant capacity is crucial for understanding its mechanism of action and for the development of new therapeutic agents.
Data Presentation: Quantitative Antioxidant Capacity of 6-Shogaol
The antioxidant capacity of 6-shogaol has been evaluated using various in vitro assays. The following table summarizes quantitative data from several studies. It is important to note that direct comparison of values between different studies should be made with caution, as experimental conditions may vary.
| Assay | Compound | IC50 / Activity Value | Source |
| DPPH Radical Scavenging | 6-Shogaol | 8.05 µM | [1] |
| 6-Gingerol | 26.3 µM | [1] | |
| 10-Gingerol | 10.47 µM | [1] | |
| 8-Gingerol | 19.47 µM | [1] | |
| BHT | ~4.9 µM (calculated) | [2] | |
| Superoxide Radical Scavenging | 6-Shogaol | 0.85 µM | [1] |
| 6-Gingerol | 4.05 µM | [1] | |
| Hydroxyl Radical Scavenging | 6-Shogaol | 0.72 µM | [1] |
| 6-Gingerol | 4.62 µM | [1] | |
| ABTS Radical Scavenging (TEAC) | Methanol Extract (100%) | 0.47 mM of Trolox | [2] |
| 6-Shogaol | 0.68 mM of Trolox | [2] | |
| FRAP | Ginger Extracts (High this compound) | Higher activity than high gingerol extracts | [3] |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. It represents the concentration of a Trolox solution that has the same antioxidant capacity as the sample. BHT: Butylated hydroxytoluene, a synthetic antioxidant used as a positive control.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
This compound standard or extract
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in a dark bottle at 4°C.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution or the positive control to the wells.
-
For the blank, add 100 µL of methanol or ethanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound standard or extract
-
Ferrous sulfate (FeSO₄) or Trolox for standard curve
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the this compound solution, standard, or blank (methanol/ethanol) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
This compound standard or extract
-
Trolox for standard curve
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•⁺ Stock Solution: Mix equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of Trolox.
-
Assay:
-
Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.
-
Add 10 µL of the this compound solution, standard, or blank to the wells.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.
Materials:
-
Fluorescein sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound standard or extract
-
Trolox for standard curve
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer (prepare fresh daily).
-
Prepare a series of Trolox standards and this compound sample dilutions in phosphate buffer.
-
-
Assay:
-
To each well of a black 96-well plate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the this compound solution, Trolox standard, or blank (phosphate buffer).
-
Incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Measure the fluorescence kinetically every 1-2 minutes for at least 60 minutes with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) and is expressed as micromoles of Trolox equivalents (TE) per gram or liter of the sample.
Signaling Pathway and Experimental Workflow Diagrams
References
Troubleshooting & Optimization
Improving the yield of shogaol synthesis reactions
Welcome to the technical support center for shogaol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of this compound synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the dehydration of gingerol, particularly 6-gingerol.[1][2] This process involves the removal of a water molecule from the gingerol structure, which can be achieved under various conditions, including heat and acidic catalysis.[3]
Q2: What are the key factors that influence the yield of this compound synthesis?
A2: The primary factors affecting this compound yield are temperature, pH, solvent type, and reaction time.[1][4] Higher temperatures and acidic conditions generally favor the dehydration of gingerol to this compound.[3][4][5] The choice of solvent and the duration of the reaction also play crucial roles in optimizing the yield and minimizing byproduct formation.[1]
Q3: Can this compound be synthesized from precursors other than gingerol?
A3: Yes, this compound can be synthesized from other precursor substances that have a similar structure to gingerol, such as phenolic alcohols.[1] Additionally, a laboratory synthesis can start from more basic building blocks like vanillin, which is converted to dehydrozingerone as an intermediate.[1][6]
Q4: What are common byproducts in this compound synthesis, and how can they be minimized?
A4: Common byproducts in this compound synthesis from gingerol include zingerone.[1] The formation of byproducts can be influenced by the reaction conditions. Careful control of temperature and pH can help to maximize the formation of this compound while minimizing the creation of unwanted side products.[3][4] Purification techniques like silica gel column chromatography are essential to isolate pure this compound.[1]
Q5: Is the conversion of gingerol to this compound a reversible reaction?
A5: Yes, the dehydration of gingerol to this compound is a reversible process.[3] The equilibrium between gingerol and this compound is influenced by temperature and pH. Higher temperatures and acidic pH favor the formation of this compound, while under certain conditions, this compound can be hydrated back to gingerol.[3][7]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Possible Cause: Suboptimal reaction temperature.
-
Troubleshooting Tip: Increase the reaction temperature. Studies have shown that higher temperatures (e.g., 80°C to 150°C) significantly increase the conversion of gingerol to this compound.[2][4][8] However, be aware that excessively high temperatures (e.g., 180°C and above) can lead to the degradation of this compound.[2][8]
-
-
Possible Cause: Incorrect pH of the reaction mixture.
-
Possible Cause: Inappropriate solvent.
-
Possible Cause: Insufficient reaction time.
-
Troubleshooting Tip: Increase the reaction time. The conversion of gingerol to this compound may require several hours to reach equilibrium, depending on the temperature and pH.[2][7] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10]
-
Issue 2: Presence of Impurities in the Final Product
-
Possible Cause: Incomplete reaction.
-
Troubleshooting Tip: Ensure the reaction has gone to completion by monitoring it with TLC. If starting material (gingerol) is still present, consider extending the reaction time or optimizing the temperature and pH.
-
-
Possible Cause: Formation of byproducts.
-
Troubleshooting Tip: Optimize reaction conditions to minimize byproduct formation. If byproducts like zingerone are present, purification is necessary.
-
-
Possible Cause: Ineffective purification.
Issue 3: Degradation of this compound Product
-
Possible Cause: Instability at high temperatures for extended periods.
-
Troubleshooting Tip: While high temperatures favor this compound formation, prolonged exposure can lead to degradation.[2][8] Optimize the heating time to maximize yield without significant product loss. For instance, at 150°C, a reaction time of 6 hours has been shown to be effective, with longer times leading to decreased this compound content.[2]
-
-
Possible Cause: Instability under certain pH conditions.
-
Troubleshooting Tip: While acidic conditions promote synthesis, the stability of the final product should be considered. Neutralize the reaction mixture after completion to prevent degradation during workup and storage.[1]
-
Data Presentation
Table 1: Effect of Temperature and pH on 6-Shogaol Yield from Ginger Extract
| Drying Temperature (°C) | Extraction Temperature (°C) | pH of Extraction Solvent | Relative 6-Shogaol Content (mg/g) | Reference |
| Room Temperature | Room Temperature | 7 | ~3-5 | [9] |
| 80 | 80 | 7 | ~22 | [9] |
| 80 | 80 | 4 | Lower than pH 1 | [9] |
| 80 | 80 | 1 | Maximized (~7-fold increase from RT) | [4][5] |
| 120 (Hot Air Drying) | - | - | Increased this compound content | [8] |
| 150 (Hot Air Drying) | - | - | Dramatically enhanced this compound content | [2][8] |
| 180 (Hot Air Drying) | - | - | Decreased this compound content | [2][8] |
Table 2: Time-Dependent Formation of[12]-Shogaol from[12]-Gingerol at 80°C in 0.1 M HCl
| Time (hours) | Approximate %[12]-Gingerol Remaining | Approximate %[12]-Shogaol Formed | Reference |
| 0 | 100 | 0 | [3] |
| ~2 | Equilibrium Reached | ~45 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Gingerol via Acid Catalysis
This protocol is based on the dehydration of [n]-gingerols using formic acid.[1]
Materials:
-
[n]-gingerols
-
Acetone
-
Formic acid (HCOOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
Procedure:
-
Dissolve [n]-gingerols (0.54 mmol) in 10 mL of acetone at room temperature.
-
Add 0.1 mL of formic acid dropwise to the solution while stirring.
-
Continue stirring for 15 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with 10 mL of dichloromethane three times (3 x 10 mL).
-
Combine the organic layers and dry over magnesium sulfate.
-
Wash the dried organic layer with brine and concentrate under reduced pressure.
-
Dissolve the crude product in 10 mL of acetone and add triethylamine (0.9 mmol) at room temperature.
-
Purify the final product using silica gel column chromatography.
Protocol 2: Synthesis of Dehydrozingerone from Vanillin
This protocol describes the synthesis of a precursor for this compound synthesis.[1][6]
Materials:
-
Vanillin
-
Acetone
-
10% Potassium hydroxide (KOH) solution
-
5% Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Saturated sodium chloride (NaCl) solution (brine)
-
Silica gel for column chromatography
Procedure:
-
Dissolve vanillin (2.5 g, 16.4 mmol) in 100 mL of acetone at room temperature.
-
Add 10% potassium hydroxide solution (7.0 g, 180 mmol) dropwise to the vanillin solution.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Concentrate the mixture under reduced pressure.
-
Neutralize the concentrated mixture with cold 5% HCl solution.
-
Extract the solution with ethyl acetate four times (4 x 50 mL).
-
Combine the organic layers, dry over magnesium sulfate, and wash with brine.
-
Concentrate the organic layer under reduced pressure.
-
Isolate the dehydrozingerone product using silica gel column chromatography to obtain yellow needles.
Visualizations
Caption: Dehydration of Gingerol to this compound.
Caption: General Workflow for this compound Synthesis.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity | MDPI [mdpi.com]
- 9. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Analogues of Gingerol and this compound, the Active Pungent Principles from the Rhizomes of Zingiber officinale and Evaluation of Their Anti-Platelet Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Shogaol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of shogaol isomers.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary Silanol Interactions: this compound's phenolic group can interact with free silanol groups on the silica-based column packing. - Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's phenolic group, it can exist in both ionized and non-ionized forms, leading to tailing. - Column Overload: Injecting too much sample can saturate the column. | - Use an end-capped column to minimize exposed silanol groups. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. A slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often effective. - Reduce the injection volume or dilute the sample. |
| Poor Resolution/Co-elution of Isomers | - Inappropriate Mobile Phase: The solvent system may not have sufficient selectivity for the this compound isomers. - Incorrect Column Chemistry: The stationary phase may not be optimal for separating structurally similar isomers. | - Optimize the mobile phase: Experiment with different solvent ratios (e.g., acetonitrile/water or methanol/water). A gradient elution may be necessary to separate isomers with different polarities. For instance, a gradient of acetonitrile in water with 0.1% formic acid can be effective. - Select a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency may improve resolution. |
| Irreproducible Retention Times | - Fluctuations in Temperature: Changes in column temperature can affect retention times. - Mobile Phase Instability: The mobile phase composition may change over time due to evaporation of volatile components. - Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases. | - Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase daily and keep the solvent reservoirs covered. - Use a guard column to protect the analytical column and ensure the mobile phase pH is within the column's recommended range. |
| Ghost Peaks | - Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. - Contaminated Solvents: Impurities in the mobile phase or sample solvent can appear as peaks. | - Implement a thorough needle wash protocol between injections. - Use high-purity HPLC-grade solvents and filter them before use. |
Column Chromatography (Silica Gel)
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Isomers | - Inappropriate Solvent System: The polarity of the eluent may be too high or too low, or it may lack the selectivity to resolve the isomers. | - Optimize the solvent system: Use a combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). Common starting points for this compound purification include hexane:ethyl acetate mixtures.[1] |
| Band Broadening | - Improper Column Packing: Voids or channels in the silica gel bed can lead to uneven flow and band broadening. - Sample Overload: Applying too much sample to the column. | - Ensure the silica gel is packed uniformly and without any air bubbles. - Reduce the amount of crude extract loaded onto the column. The sample should be applied as a narrow band. |
| Compound Degradation on Column | - Acidity of Silica Gel: The slightly acidic nature of silica gel can cause degradation of acid-labile compounds. Shogaols can be sensitive to acidic conditions.[2][3] | - Neutralize the silica gel by washing it with a suitable solvent system containing a small amount of a weak base (e.g., triethylamine) before packing the column. However, be cautious as this may affect the separation. |
Frequently Asked Questions (FAQs)
Q1: My this compound sample seems to be degrading during storage. What are the optimal storage conditions?
A1: this compound isomers are susceptible to degradation, particularly at high temperatures and acidic pH.[2][3] For long-term storage, it is recommended to store purified this compound isomers in a non-polar organic solvent (e.g., hexane) at low temperatures (-20°C or below) in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation. Avoid aqueous solutions, especially at acidic pH, as this can lead to the reversible conversion back to gingerols and other degradation products.[2][3][4]
Q2: I am observing the interconversion of this compound and gingerol in my sample. How can I prevent this?
A2: The interconversion between shogaols and their precursor gingerols is a reversible dehydration-hydration reaction that is catalyzed by acid and heat.[2][3] To minimize this, avoid high temperatures and acidic conditions during extraction, purification, and storage.[3] Work at neutral or slightly basic pH when possible and keep the temperature low.
Q3: What is the best method for purifying a large quantity of this compound isomers?
A3: For preparative scale purification, High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a powerful technique for isolating and purifying this compound and gingerol isomers with high purity and yield.[2][5]
Q4: Can I use Thin Layer Chromatography (TLC) for the analysis of this compound isomers?
A4: Yes, TLC is a useful and economical technique for the qualitative analysis and monitoring of this compound isomers during purification. A common solvent system for TLC analysis of shogaols is a mixture of hexane and ether (e.g., 40:60 v/v).[6]
Experimental Protocols
High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification
This protocol is adapted from a published method for the separation of gingerols and shogaols.[2][5]
-
Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a specific volume ratio (e.g., 5.5:5:5.5:5 v/v/v/v).
-
Thoroughly equilibrate the mixture in a separatory funnel at room temperature.
-
Separate the upper and lower phases and degas them by sonication before use.
-
-
HSCCC Instrument Setup:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Set the revolution speed (e.g., 800-1000 rpm).
-
-
Sample Injection and Elution:
-
Dissolve the crude ginger extract containing shogaols in a mixture of the upper and lower phases.
-
Inject the sample into the column.
-
Pump the lower phase (mobile phase) through the column at a specific flow rate (e.g., 2.0 mL/min).
-
-
Fraction Collection and Analysis:
-
Monitor the effluent from the column with a UV detector (e.g., at 280 nm).
-
Collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions by HPLC to determine the purity of the isolated this compound isomers.
-
Silica Gel Column Chromatography for this compound Purification
This is a general protocol that may require optimization based on the specific crude extract.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient. A common gradient for this compound purification involves increasing concentrations of ethyl acetate in hexane.[1]
-
Collect fractions and monitor the separation by TLC.
-
-
Fraction Analysis:
-
Combine fractions containing the desired this compound isomer(s) based on TLC analysis.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Assess the purity of the final product by HPLC.
-
Quantitative Data Summary
Table 1: High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound Isomers
| Compound | Amount from 500 mg Crude Extract (mg) | Purity (%) |
| 6-Shogaol | 2 | 96.8 |
| 6-Gingerol | 12 | 92.7 |
| 8-Gingerol | 4 | 91.2 |
| 10-Gingerol | 4 | 92.3 |
Data adapted from Tang et al. (2014).[5]
Table 2: Stability of[7]-Shogaol in Aqueous Solution at 80°C
| Time (hours) | Approximate %[7]-Shogaol Remaining (in 0.1 M HCl) |
| 0 | 100 |
| 24 | ~50 |
Data extrapolated from Bhattarai et al. (2001).[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: this compound's Activation of the MAPK Signaling Pathway.
Caption: General Experimental Workflow for this compound Purification.
References
- 1. CN102260152A - Preparation method and medicinal application of this compound extract - Google Patents [patents.google.com]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. Stability of [6]-gingerol and [6]-shogaol in simulated gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Shogaol and 10-Shogaol Synergize Curcumin in Ameliorating Proinflammatory Mediators via the Modulation of TLR4/TRAF6/MAPK and NFκB Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Shogaol Stability in Solvent Systems: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of shogaol in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My[1]-shogaol is degrading in my aqueous stock solution. What is the optimal pH for storage?
A1: The stability of this compound in aqueous solutions is highly dependent on both pH and temperature. For short-term storage, a pH of 4 is recommended for optimal stability at 37°C.[2][3] Acidic conditions, particularly at a pH of 1, can lead to a reversible hydration reaction, converting[1]-shogaol back to[1]-gingerol, especially at elevated temperatures.[2][4][5] In simulated intestinal fluid at pH 7.4 and 37°C, both[1]-gingerol and[1]-shogaol show insignificant interconversion, suggesting relative stability at neutral pH under physiological temperatures.[4][5]
Q2: I am observing the formation of[1]-gingerol in my[1]-shogaol sample. Why is this happening?
A2: The conversion of[1]-shogaol to[1]-gingerol is a reversible hydration reaction.[2][4][5] This process is particularly favorable in acidic aqueous environments.[2] The reaction kinetics are dependent on temperature, with equilibrium being reached faster at higher temperatures.[2][3] For example, at 80°C in a 0.1 M HCl solution (pH 1), approximately 50% of this compound can degrade after 24 hours, with a significant portion converting to[1]-gingerol.[2]
Q3: I need to heat my this compound solution for an experiment. How will temperature affect its stability?
A3: this compound is thermally labile, and its stability decreases significantly at temperatures above 60°C.[2][6] High temperatures can promote the degradation of this compound.[6][7] For instance, in an acidic aqueous solution (pH 1), the reversible degradation of[1]-gingerol to[1]-shogaol is rapid at 100°C, reaching equilibrium within 2 hours.[2][3] While this compound is generally more resistant to high temperatures than gingerol, prolonged exposure to high heat, especially above 150°C, can lead to its degradation and polymerization.[7][8][9] At very high temperatures (above 130°C), this compound can also degrade into paradol.[10]
Q4: I am using an organic solvent to dissolve this compound. Which solvent is best to minimize degradation?
A4: While much of the literature focuses on aqueous stability, the choice of organic solvent is also critical. Common solvents used for the extraction and analysis of this compound include ethanol, methanol, acetone, and hexane.[1][11][12] Ethanol, particularly aqueous ethanol solutions (e.g., 70-87% ethanol), has been shown to be effective for extracting this compound and may offer a reasonably stable environment for short-term use.[1][13] For analytical purposes, methanol is frequently used as a solvent for preparing standard solutions and in mobile phases for HPLC analysis.[2][14] It is crucial to use high-purity, HPLC-grade solvents to avoid impurities that could catalyze degradation.
Q5: I am performing a forced degradation study on a formulation containing this compound. What conditions should I consider?
A5: Forced degradation studies are essential to understand the stability of a drug substance.[15][16] For this compound, you should investigate the effects of:
-
Acidic and Basic Conditions: Test a range of pH values, as this compound stability is highly pH-dependent.[2][3] Degradation is expected under strong acidic and basic conditions.
-
Oxidation: Use an oxidizing agent like hydrogen peroxide to assess oxidative stability.[15][16]
-
Thermal Stress: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) to evaluate thermal lability.[2][7][16]
-
Photostability: Expose the sample to light (UV and visible) to determine its sensitivity to photodegradation.
Quantitative Data Summary
The following tables summarize the kinetic data for the interconversion of[1]-gingerol and[1]-shogaol under different conditions.
Table 1: Rate Constants for the Reversible Degradation of[1]-Gingerol and[1]-Shogaol at 80°C and pH 1
| Compound | Forward Rate Constant (kf, hour-1) | Reverse Rate Constant (kr, hour-1) |
| [1]-Gingerol | 0.062 ± 0.011 | 0.071 ± 0.019 |
| [1]-Shogaol | 0.096 ± 0.004 | 0.096 ± 0.005 |
Data extracted from Bhattarai et al., 2001.[2]
Table 2: Effect of Temperature on the Rate Constants for[1]-Gingerol Degradation at pH 1
| Temperature (°C) | Forward Rate Constant (kf, hour-1) | Reverse Rate Constant (kr, hour-1) |
| 37 | 0.00205 | 0.00107 |
| 60 | 0.015 | 0.018 |
| 90 | 0.12 | 0.13 |
| 100 | 0.25 | 0.22 |
Data calculated from Arrhenius expression in Bhattarai et al., 2001.[2]
Experimental Protocols
Protocol 1: HPLC Analysis of[1]-Shogaol and[1]-Gingerol
This protocol is adapted from methodologies used in stability studies of ginger compounds.[2][4][5]
Objective: To quantify the concentration of[1]-shogaol and its primary degradation product,[1]-gingerol, in a sample solution.
Materials:
-
HPLC system with a UV-visible detector
-
Reversed-phase C18 column (e.g., Lichrosphere 60 RP select B, 125 x 4 mm, 5 µm)
-
Methanol (HPLC grade)
-
Acetic acid (analytical grade)
-
Water (HPLC grade)
-
Sample solutions
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of methanol, water, and acetic acid. A common ratio is 60:39:1 (v/v/v) or 70% methanol with 1% acetic acid.[2][4][5]
-
Standard Solution Preparation: Prepare stock solutions of[1]-shogaol and[1]-gingerol in methanol. Create a series of standard solutions of known concentrations (e.g., 5 to 50 µg/mL) by diluting the stock solutions.[2]
-
HPLC Conditions:
-
Column: Lichrosphere 60 RP select B (125 x 4 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: Methanol:Water:Acetic Acid (e.g., 60:39:1 v/v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 280 nm.
-
Temperature: Ambient.
-
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration for both[1]-shogaol and[1]-gingerol.
-
Sample Analysis: Inject the sample solutions and record the peak areas for[1]-shogaol and[1]-gingerol.
-
Quantification: Determine the concentration of[1]-shogaol and[1]-gingerol in the samples by comparing their peak areas to the calibration curves.
Protocol 2: Kinetic Study of this compound Stability in an Aqueous Solution
This protocol outlines a general procedure for investigating the stability of this compound under specific pH and temperature conditions.[2]
Objective: To determine the degradation kinetics of[1]-shogaol in an aqueous solution at a specific pH and temperature.
Materials:
-
[1]-Shogaol stock solution (e.g., in ethanol)
-
Aqueous buffer solution of the desired pH (e.g., 0.1 M HCl for pH 1)
-
Temperature-controlled incubator or water bath
-
HPLC system for analysis (see Protocol 1)
-
Vials for sample incubation
Procedure:
-
Solution Preparation: In a suitable container, add the aqueous buffer solution. Add a small volume of the ethanolic[1]-shogaol stock solution to achieve the desired final concentration (e.g., 25 µg/mL). Ensure the final concentration of ethanol is low (e.g., 5% v/v) to minimize its effect on the aqueous stability.[2]
-
Incubation: Transfer aliquots of the final solution into several vials. Place the vials in the incubator or water bath set to the desired temperature (e.g., 80°C).
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove a vial from the incubator. Immediately stop the reaction by cooling the sample (e.g., placing it on ice).
-
Analysis: Analyze the samples for the concentration of[1]-shogaol and[1]-gingerol using the HPLC method described in Protocol 1.
-
Data Analysis: Plot the concentration of[1]-shogaol and[1]-gingerol as a function of time. From this data, you can determine the degradation rate and model the reaction kinetics (e.g., first-order reversible reaction).
Visualizations
Caption: Degradation pathway of[1]-shogaol.
Caption: Workflow for a this compound stability study.
References
- 1. Gingerols and shogaols: A multi-faceted review of their extraction, formulation, and analysis in drugs and biofluids to maximize their nutraceutical and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. The stability of gingerol and this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of [6]-gingerol and [6]-shogaol in simulated gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of Thermal Processing on the Composition of Secondary Metabolites of Ginger Rhizome—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diffusivity Coefficient of this compound Degradation into Paradol in the Reactive Extraction of Ginger Dregs through Subcritical Water [ijtech.eng.ui.ac.id]
- 11. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. asianjpr.com [asianjpr.com]
Technical Support Center: Enhancing Shogaol Bioavailability for In Vivo Studies
Welcome to the technical support center dedicated to enhancing the bioavailability of shogaol for your in vivo research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
FAQs: Frequently Asked questions
This section addresses common questions regarding the enhancement of this compound's bioavailability.
Q1: Why is the oral bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound primarily stems from two key factors:
-
Poor Water Solubility: this compound is a lipophilic compound with low solubility in aqueous environments like the gastrointestinal (GI) tract. This limits its dissolution and subsequent absorption.[1][2]
-
Rapid Metabolism: this compound undergoes extensive first-pass metabolism in the liver and intestines, where it is quickly converted into various metabolites.[3][4] This rapid breakdown reduces the amount of active this compound that reaches systemic circulation.
Q2: What are the most common strategies to improve the bioavailability of this compound?
A2: The most prevalent and effective strategies focus on overcoming its poor solubility and protecting it from rapid metabolism. These include:
-
Nanoformulations: Encapsulating this compound into nanoparticles such as liposomes, solid lipid nanoparticles (SLNs), micelles, and zein nanoparticles can significantly enhance its bioavailability.[5][6][7] These formulations can improve solubility, protect this compound from degradation in the GI tract, and facilitate its absorption.
-
Use of Adjuvants: Co-administration with certain compounds, known as bio-enhancers, can improve this compound's absorption. Piperine, an alkaloid from black pepper, is a well-known inhibitor of drug-metabolizing enzymes and has been shown to increase the bioavailability of various compounds.[8][9]
Q3: How do nanoformulations improve the bioavailability of this compound?
A3: Nanoformulations enhance this compound's bioavailability through several mechanisms:
-
Increased Surface Area: Nanoparticles have a large surface-area-to-volume ratio, which can increase the dissolution rate of this compound in the GI fluids.
-
Enhanced Permeability and Retention (EPR) Effect: In disease models like cancer, nanoparticles can accumulate in tumor tissues due to leaky vasculature and poor lymphatic drainage.
-
Protection from Degradation: The nanoparticle matrix protects this compound from the harsh environment of the stomach and from enzymatic degradation in the intestines.[10]
-
Mucoadhesion: Some nanoparticle formulations can adhere to the mucosal surfaces of the intestine, prolonging the residence time of this compound at the absorption site.
-
Lymphatic Uptake: Lipid-based nanoparticles can be absorbed through the lymphatic system, bypassing the first-pass metabolism in the liver.
Q4: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of this compound?
A4: When assessing the bioavailability of this compound, the following pharmacokinetic parameters are crucial:
-
Cmax (Maximum Plasma Concentration): The highest concentration of this compound reached in the blood. A higher Cmax generally indicates better absorption.
-
Tmax (Time to Reach Cmax): The time it takes to reach the maximum plasma concentration.
-
AUC (Area Under the Curve): The total exposure to this compound over time. A larger AUC signifies greater bioavailability.[11]
-
t1/2 (Half-life): The time it takes for the plasma concentration of this compound to reduce by half. Nanoformulations can often extend the half-life of this compound.[7]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Low Encapsulation Efficiency of this compound in Liposomes
Problem: You are preparing this compound-loaded liposomes using the thin-film hydration method, but the encapsulation efficiency (EE) is consistently low.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor affinity of this compound for the lipid bilayer. | This compound is hydrophobic, but its interaction with the specific lipids in your formulation might not be optimal. Solution: Screen different types of phospholipids (e.g., DSPC, DPPC, Soy PC) and vary the cholesterol content. Increasing cholesterol can enhance the stability of the bilayer and may improve the incorporation of hydrophobic drugs. |
| Drug leakage during preparation. | The hydration and sonication/extrusion steps can be disruptive and cause the leakage of the encapsulated drug. Solution: Optimize the hydration temperature to be above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation. Use milder sonication settings or perform extrusion at a controlled temperature. |
| Incorrect lipid-to-drug ratio. | An excess of the drug relative to the lipid can lead to the drug not being fully encapsulated. Solution: Experiment with different lipid-to-drug ratios to find the optimal loading capacity of your liposome formulation. |
| Inaccurate measurement of encapsulation efficiency. | The method used to separate free drug from encapsulated drug might not be effective, leading to an underestimation of EE. Solution: Use reliable separation techniques like size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) to effectively separate liposomes from the unencapsulated this compound.[12] Ensure that the method used to quantify this compound (e.g., HPLC) is validated and that the liposomes are properly lysed before measuring the encapsulated drug. |
Issue 2: High Polydispersity Index (PDI) and Large Particle Size of Solid Lipid Nanoparticles (SLNs)
Problem: Your this compound-loaded SLNs, prepared by high-pressure homogenization (HPH), have a large average particle size and a high PDI, indicating a non-uniform sample.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient homogenization. | The pressure, number of cycles, or temperature during HPH may not be optimal for producing small, uniform nanoparticles. Solution: Increase the homogenization pressure and the number of homogenization cycles. Optimize the homogenization temperature; for the hot HPH method, the temperature should be 5-10°C above the melting point of the lipid. |
| Lipid and surfactant selection. | The type and concentration of the solid lipid and surfactant are critical for controlling particle size and stability. Solution: Screen different solid lipids (e.g., glyceryl monostearate, stearic acid) and surfactants (e.g., Poloxamer 188, Tween 80). The concentration of the surfactant should be sufficient to stabilize the newly formed nanoparticles and prevent aggregation. |
| Rapid cooling and lipid recrystallization. | Uncontrolled cooling after homogenization can lead to the formation of larger, less stable lipid crystals. Solution: Implement a controlled cooling process. Sometimes, a "cold homogenization" technique, where the lipid is solidified before homogenization, can yield smaller and more stable particles. |
| Particle aggregation. | Insufficient stabilization can cause the nanoparticles to aggregate over time. Solution: Ensure an adequate surfactant concentration. The choice of surfactant can also influence the zeta potential of the nanoparticles; a higher absolute zeta potential value generally indicates better colloidal stability. |
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Problem: After oral administration of your this compound formulation to rodents, you observe high inter-animal variability in the plasma concentration-time profiles.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent dosing. | The oral gavage technique can be challenging, and improper administration can lead to variable dosing. Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animals and administer the formulation slowly to avoid reflux.[13][14] Consider using flexible feeding tubes to minimize stress and potential injury to the animals.[1] |
| Food effects. | The presence or absence of food in the stomach can significantly impact the absorption of lipophilic compounds and the behavior of nanoformulations. Solution: Standardize the feeding schedule of the animals. Typically, a fasting period of 4-6 hours before dosing is recommended for oral bioavailability studies. |
| Formulation instability. | The this compound formulation may not be stable in the GI tract, leading to premature drug release and degradation. Solution: Evaluate the stability of your formulation in simulated gastric and intestinal fluids. For nanoformulations, ensure they are stable and do not aggregate in these fluids. |
| Physiological variability. | Natural variations in gastric emptying time, intestinal motility, and metabolic enzyme activity among animals can contribute to variability. Solution: While this is an inherent challenge, using a sufficient number of animals per group and randomizing the animals can help to minimize the impact of this variability on the overall results. |
Data Presentation
Pharmacokinetic Parameters of this compound Formulations
The following table summarizes the pharmacokinetic parameters of this compound in various formulations from preclinical studies.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Free 6-Shogaol | Rat | 30 mg/kg (oral) | 25.3 ± 8.7 | 0.25 | 45.6 ± 15.8 | - | [15] |
| 6-Shogaol Liposomes | Rat | 50 mg/kg (oral) | 857.3 ± 153.4 | 1.5 | 6942.7 ± 1249.7 | 281.55 | [7] |
| 6-Shogaol TPGS-Liposomes | Rat | 50 mg/kg (oral) | 1589.6 ± 286.1 | 2.0 | 14358.2 ± 2584.5 | 580.04 | [7] |
| 6-Shogaol SLNs | Rat | 40 mg/kg (oral) | 1235.4 ± 222.4 | 1.0 | 8975.3 ± 1615.6 | 320 | [5] |
| 6-Shogaol Micelles | Rat | 50 mg/kg (oral) | 1342.7 ± 241.7 | 1.0 | 10284.6 ± 1851.2 | 320 | [2] |
| 6-Shogaol Zein Nanoparticles | Rat | 40 mg/kg (oral) | 1189.2 ± 214.1 | 1.5 | 9547.1 ± 1718.5 | 328 | [6] |
Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
6-Shogaol
-
Phospholipids (e.g., Soy PC, DSPC)
-
Cholesterol
-
Vitamin E TPGS (optional, for modified liposomes)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve 6-shogaol, phospholipids, and cholesterol (and Vitamin E TPGS if used) in chloroform in a round-bottom flask. A common molar ratio for lipids and cholesterol is 2:1.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the lipid's phase transition temperature.
-
Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath (above the lipid's Tc) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension must be downsized.
-
Sonication: Sonicate the MLV suspension using a probe sonicator on ice. Use short bursts to avoid overheating and lipid degradation.
-
Extrusion: Alternatively, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This method generally produces more uniform liposomes than sonication.
-
-
Purification:
-
To remove unencapsulated this compound, the liposome suspension can be centrifuged, dialyzed, or passed through a size-exclusion chromatography column.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Materials:
-
6-Shogaol
-
Solid lipid (e.g., Glyceryl monostearate, Stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear homogenizer
-
High-pressure homogenizer
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve 6-shogaol in the molten lipid.
-
In a separate beaker, heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion in an ice bath or under controlled cooling to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove any excess surfactant or unencapsulated drug.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Experimental Workflow
Caption: Workflow for in vivo bioavailability studies.
References
- 1. researchanimaltraining.com [researchanimaltraining.com]
- 2. Enhanced Oral Bioavailability, Anti-Tumor Activity and Hepatoprotective Effect of 6-Shogaol Loaded in a Type of Novel Micelles of Polyethylene Glycol and Linoleic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural-lipid nanoparticle-based therapeutic approach to deliver 6-shogaol and its metabolites M2 and M13 to the colon to treat ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced oral bioavailability and anti-gout activity of [6]-shogaol-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural-lipid nanoparticle-based therapeutic approach to deliver 6-shogaol and its metabolites M2 and M13 to the colon to treat ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Tissue Distribution of Gingerols and Shogaols from Ginger (Zingiber officinale Rosc.) in Rats by UPLC–Q-Exactive–HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. instechlabs.com [instechlabs.com]
- 15. Frontiers | Unraveling the interconversion pharmacokinetics and oral bioavailability of the major ginger constituents: [6]-gingerol, [6]-shogaol, and zingerone after single-dose administration in rats [frontiersin.org]
Technical Support Center: Overcoming Shogaol's Poor Water Solubility in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of shogaol in experimental research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a phenolic compound with a long alkyl chain, which gives it a hydrophobic (lipophilic) nature. This chemical structure limits its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility. This inherent low water solubility can hinder its clinical applications due to poor absorption and low bioavailability.[1][2][3][4]
Q2: What are the common consequences of poor water solubility in this compound experiments?
A2: The primary consequences include:
-
Low Bioavailability: Poor solubility leads to inefficient absorption in biological systems, reducing the effective concentration of this compound at the target site.[1][2]
-
Inaccurate Dosing: Difficulty in preparing homogenous aqueous solutions can lead to inconsistent and inaccurate dosing in in vitro and in vivo experiments.
-
Precipitation: this compound may precipitate out of aqueous solutions, especially during storage or upon dilution, affecting the accuracy and reproducibility of experimental results.
-
Limited Formulation Options: The hydrophobicity of this compound restricts the choice of simple aqueous-based delivery systems.
Q3: What are the main strategies to overcome the poor water solubility of this compound?
A3: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.
-
Nanoemulsions and Self-Micro Emulsifying Drug Delivery Systems (SMEDDS): These systems encapsulate this compound in tiny oil droplets, which are readily dispersible in aqueous media.[2][5]
-
Liposomes: Phospholipid vesicles that can encapsulate hydrophobic compounds like this compound in their lipid bilayer.[3][4]
-
Micelles: Amphiphilic molecules that self-assemble in water to form spherical structures with a hydrophobic core, into which this compound can be loaded.[1]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate this compound, forming an inclusion complex with improved water solubility.[6][7][8]
-
Nanoparticles: Solid lipid nanoparticles or polymeric nanoparticles can be used to encapsulate this compound.[9]
Troubleshooting Guides
Issue 1: this compound precipitates from my aqueous stock solution.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system.
Solutions:
-
Use of Co-solvents: Prepare stock solutions in a water-miscible organic solvent such as ethanol, methanol, or DMSO before further dilution in aqueous media.[9][10] Note that high concentrations of organic solvents may be toxic to cells in in vitro assays.
-
pH Adjustment: The solubility of this compound can be influenced by pH. Acidic conditions (pH 1) have been shown to maximize the yield of 6-shogaol during extraction, suggesting pH can be a factor in its stability and solubility.[11]
-
Formulation Approaches: For in vivo experiments or cell culture studies requiring low solvent concentrations, consider using one of the formulation strategies outlined in the FAQs, such as nanoemulsions, liposomes, or cyclodextrin complexes.
Issue 2: Inconsistent results in my in vitro cell-based assays.
Possible Cause: Inconsistent dosing due to the non-homogenous distribution of this compound in the aqueous culture medium.
Solutions:
-
Sonication: After diluting the this compound stock solution into the cell culture medium, briefly sonicate the final solution to ensure a uniform dispersion.
-
Vortexing: Vigorously vortex the solution before each use to resuspend any potential precipitates.
-
Encapsulation: Utilize a nano-formulation (e.g., micelles, liposomes) to ensure a stable and uniform dispersion of this compound in the aqueous medium.[1][3]
Issue 3: Low in vivo efficacy despite using a high dose of this compound.
Possible Cause: Poor oral bioavailability due to low aqueous solubility and rapid metabolism.[1][12]
Solutions:
-
Advanced Drug Delivery Systems: Employing formulations like SMEDDS, liposomes, or micelles has been shown to significantly enhance the oral bioavailability of this compound.[2][4][5] For example, a self-microemulsifying drug delivery system (SMEDDS) increased the relative oral bioavailability of 6-shogaol by 571.18%.[2] Similarly, TPGS-modified liposomes enhanced the oral relative bioavailability by 580.04%.[4][13]
-
Cyclodextrin Complexation: Forming an inclusion complex with β-cyclodextrin has been demonstrated to substantially increase the oral relative bioavailability of[2]-shogaol by about 685.36%.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on enhancing this compound solubility and bioavailability.
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) | Reference |
| Water | 21.39 ± 2.53 | [1] |
| pH 1.2 HCl | 24.03 ± 1.64 | [5] |
| pH 1.2 PBS | 26.42 ± 1.84 | [1] |
| pH 6.8 PBS | - | [5] |
| pH 7.4 PBS | 34.40 ± 2.61 | [5] |
| pH 7.4 PBS | 24.76 ± 3.01 | [1] |
Table 2: Characteristics of this compound Formulations
| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 20.00 ± 0.26 | 81.09 ± 1.37 | - | [5] |
| Natural-Lipid Nanoparticles | ~200 | - | - | [9] |
| β-Cyclodextrin Inclusion Complex | - | - | 7.15 | [6][7] |
| Micelles (mPEG2k-LA) | 76.8 | 81.6 | - | [1] |
| Liposomes (DMPG-Na) | 356.11 ± 4.07 | 79.36 ± 1.05 | 89.92 ± 1.56 | [3] |
| TPGS-Modified Liposomes | - | - | - | [4] |
Table 3: Enhancement of Oral Bioavailability of this compound
| Formulation Type | Relative Bioavailability Increase | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 571.18% | [2] |
| β-Cyclodextrin Inclusion Complex | ~685.36% | [6][7] |
| Micelles (mPEG2k-LA) | 3.2-fold | [1] |
| Liposomes | 281.55% | [4][13] |
| TPGS-Modified Liposomes | 580.04% | [4][13] |
Experimental Protocols
Protocol 1: Preparation of[2]-Shogaol/β-Cyclodextrin Inclusion Complex
This protocol is based on the saturated aqueous solution method.[6][7]
Materials:
-
[2]-Shogaol
-
β-Cyclodextrin (β-CD)
-
Distilled water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare a saturated aqueous solution of β-cyclodextrin by dissolving an excess amount of β-CD in distilled water with constant stirring.
-
Slowly add[2]-shogaol to the saturated β-CD solution.
-
Continue stirring the mixture at a constant temperature for a specified period (e.g., 24-72 hours) to allow for complex formation.
-
Filter the solution to remove any un-complexed[2]-shogaol.
-
Freeze-dry the resulting solution to obtain the[2]-shogaol/β-CD inclusion complex as a powder.
Protocol 2: Preparation of 6-Shogaol Loaded Liposomes
This protocol utilizes the thin-film dispersion method.[4]
Materials:
-
6-Shogaol
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve 6-shogaol, phospholipids, and cholesterol in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask. This will form multilamellar vesicles.
-
To reduce the particle size and form unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
Protocol 3: Preparation of 6-Shogaol Loaded Micelles
This protocol is based on the nanoprecipitation method.[1]
Materials:
-
6-Shogaol
-
Amphiphilic block copolymer (e.g., mPEG2k-LA)
-
Water-miscible organic solvent (e.g., acetone, acetonitrile)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Dissolve 6-shogaol and the amphiphilic block copolymer in a water-miscible organic solvent.
-
Add the organic solution dropwise into deionized water while stirring.
-
The hydrophobic parts of the copolymer will encapsulate the this compound, and the hydrophilic parts will face the aqueous phase, leading to the spontaneous formation of micelles.
-
Continue stirring for several hours to allow for the evaporation of the organic solvent.
-
The resulting aqueous solution will contain the 6-shogaol loaded micelles.
Visualizations
Caption: Workflow for addressing the poor water solubility of this compound.
Caption: Simplified signaling pathways modulated by this compound.[14]
References
- 1. Enhanced Oral Bioavailability, Anti-Tumor Activity and Hepatoprotective Effect of 6-Shogaol Loaded in a Type of Novel Micelles of Polyethylene Glycol and Linoleic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-hyperuricemic property of 6-shogaol via self-micro emulsifying drug delivery system in model rats: formulation design, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. tandfonline.com [tandfonline.com]
- 6. [6]-Shogaol/β-CDs inclusion complex: preparation, characterisation, in vivo pharmacokinetics, and in situ intestinal perfusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [6]-Shogaol/β-CDs inclusion complex: preparation, characterisation, in vivo pharmacokinetics, and in situ intestinal perfusion study | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Natural-lipid nanoparticle-based therapeutic approach to deliver 6-shogaol and its metabolites M2 and M13 to the colon to treat ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gingerols and shogaols: A multi-faceted review of their extraction, formulation, and analysis in drugs and biofluids to maximize their nutraceutical and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of the anticancer properties of 6‐this compound: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. glpbio.com [glpbio.com]
Technical Support Center: Shogaol Quantification in Complex Biological Matrices
Welcome to the technical support center for shogaol quantification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological samples?
A1: The primary challenges include:
-
Analyte Stability: this compound can be unstable under certain pH and temperature conditions, potentially leading to inaccurate quantification. It can also undergo interconversion with gingerols, another class of compounds found in ginger.
-
Matrix Effects: Complex biological matrices, such as plasma and tissue homogenates, contain numerous endogenous compounds that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1] This can significantly impact the accuracy and reproducibility of the results.
-
Low Endogenous Levels: this compound concentrations in biological samples can be very low, requiring highly sensitive analytical methods for detection and quantification.
-
Metabolism: this compound is metabolized in the body, and its metabolites may have similar structures, potentially causing interference during chromatographic separation and detection.
Q2: How can I improve the stability of this compound in my samples during storage and processing?
A2: To enhance this compound stability:
-
Control Temperature: Store samples at -70°C or lower to minimize degradation.[2] Avoid repeated freeze-thaw cycles.
-
Control pH: this compound stability is pH-dependent. While some studies suggest greater stability at acidic pH, it is crucial to evaluate the optimal pH for your specific matrix and storage conditions.
-
Use of Antioxidants: Consider adding antioxidants to the sample collection tubes to prevent oxidative degradation, though this needs to be validated to ensure no interference with the analysis.
-
Minimize Processing Time: Process samples as quickly as possible to reduce the chance of degradation.
Q3: What is the best extraction method for this compound from plasma?
A3: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used methods. The choice depends on the sample volume, desired cleanup level, and available equipment.
-
Liquid-Liquid Extraction (LLE): A common approach involves protein precipitation with a solvent like acetonitrile, followed by extraction with an organic solvent such as ethyl acetate or a mixture of ethyl acetate and hexane.[3][4]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by using a sorbent to retain this compound while interferences are washed away. C8 or C18 cartridges are often suitable.[5]
The optimal method should be determined through validation experiments to ensure high and reproducible recovery.
Troubleshooting Guides
Poor Chromatographic Peak Shape
Q: My this compound peak is showing tailing or fronting. What could be the cause and how can I fix it?
A: Poor peak shape can be caused by several factors. Here’s a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Injecting too much sample can saturate the column.[6] Solution: Reduce the injection volume or dilute the sample. |
| Column Degradation | The column may be contaminated or have a void at the inlet. Solution: First, try reversing and flushing the column. If the problem persists, use a guard column to protect the analytical column from contaminants.[6] If the column is old or has been used extensively, it may need to be replaced. |
| Mobile Phase Issues | An incorrect mobile phase pH or composition can affect peak shape, especially for ionizable compounds. Solution: Ensure the mobile phase is correctly prepared and filtered. Check the pH of the mobile phase. Using fresh, HPLC-grade solvents is crucial.[6] |
| Secondary Interactions | This compound can interact with active sites on the column packing material, leading to tailing. Solution: Add a small amount of a competing agent (e.g., a stronger base for a basic analyte) to the mobile phase. Using a highly deactivated (end-capped) column can also minimize these interactions. |
Low Analyte Recovery
Q: I am experiencing low recovery of this compound after sample extraction. What are the possible reasons and solutions?
A: Low recovery is a common issue in sample preparation. Here’s how to address it:
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | The chosen solvent or extraction conditions may not be optimal for this compound. Solution: Experiment with different extraction solvents and pH conditions. For LLE, ensure vigorous vortexing to maximize partitioning. For SPE, ensure the sorbent is appropriate and the elution solvent is strong enough to desorb the analyte.[7] |
| Analyte Adsorption | This compound may adsorb to plasticware during sample processing. Solution: Use low-adsorption tubes and pipette tips. Silanizing glassware can also help minimize adsorption. |
| Incomplete Elution (SPE) | The elution solvent in your SPE protocol may be too weak to fully recover this compound from the sorbent. Solution: Increase the strength of the elution solvent or try a different solvent with a higher affinity for this compound.[7] |
| Analyte Degradation | This compound may be degrading during the extraction process. Solution: Keep samples on ice during processing and minimize exposure to light and air. |
High Variability in Results
Q: My replicate injections show high variability in this compound concentration. What could be causing this?
A: High variability can stem from several sources throughout the analytical workflow.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Manual extraction procedures can introduce variability. Solution: Use an automated liquid handler if available. If performing manual extractions, ensure consistent timing, volumes, and mixing for all samples. The use of an internal standard is highly recommended to correct for variability in extraction and injection. |
| Injector Issues | The autosampler may not be injecting a consistent volume. Solution: Check the injector for leaks and ensure the syringe is functioning correctly. Perform an injector precision test. |
| Matrix Effects | Variable matrix effects between different samples can lead to inconsistent results. Solution: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available, as it co-elutes and experiences similar matrix effects. Alternatively, the standard addition method can be used to compensate for matrix effects. |
| LC-MS System Instability | Fluctuations in the LC pump flow rate or MS detector response can cause variability. Solution: Ensure the LC system is properly equilibrated and the MS is calibrated. Monitor system suitability parameters throughout the analytical run. |
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the quantification of gingerols and shogaols in human plasma.[2]
Materials:
-
Human plasma
-
Acetonitrile (ACN)
-
Ethyl acetate:hexane (1:1, v/v)
-
Internal Standard (IS) working solution (e.g., Capsaicin analog)
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 490 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 500 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 2 mL of ethyl acetate:hexane (1:1, v/v) to the supernatant.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 60% acetonitrile in water). Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of this compound in Plasma
This protocol provides a starting point for developing an LC-MS/MS method for this compound quantification.[3][8]
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a suitable percentage of B (e.g., 40%), ramp up to a higher percentage (e.g., 95%) to elute this compound, and then return to initial conditions for re-equilibration. A typical run time is around 6 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
6-Shogaol: Precursor ion [M+H]⁺ m/z 277.2 -> Product ion m/z 137.1 (quantifier), 177.1 (qualifier).[9]
-
Internal Standard (e.g., Capsaicin analog): Determine the appropriate MRM transitions for the chosen internal standard.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Quantitative Data Summary
Table 1: Comparison of this compound Extraction Methods and Recoveries
| Extraction Method | Matrix | Solvent(s) | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction | Human Plasma | Ethyl acetate:hexane (1:1) | 82.5 - 165.3 | [4] |
| Microwave-Assisted Extraction | Ginger | 70% Ethanol | Not specified for this compound, but optimized for gingerols | [10] |
| Ultrasound-Assisted Extraction | Ginger | 90% Ethanol | 89.61 ± 0.68 | [11] |
Table 2: Typical LC-MS/MS Parameters for this compound Quantification
| Parameter | Value/Condition | Reference |
| LC Column | C18 (e.g., Agilent Zorbax StableBond, 4.6 x 50 mm, 1.8 µm) | [8] |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid | [3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |
| Precursor Ion (m/z) | 277.2 ([M+H]⁺) | [9] |
| Product Ion (m/z) | 137.1 (quantifier), 177.1 (qualifier) | [9] |
| Internal Standard | Capsaicin analog (PAV) | [2] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound's key signaling pathways.
References
- 1. Gingerols and shogaols: A multi-faceted review of their extraction, formulation, and analysis in drugs and biofluids to maximize their nutraceutical and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of 10-gingerol and 6-shogaol in the plasma of healthy subjects treated with red ginger (Zingiber officinale var. Rubrum) suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mastelf.com [mastelf.com]
- 7. youtube.com [youtube.com]
- 8. Simultaneous determination of 6-gingerol, 8-gingerol, 10-gingerol and 6-shogaol in rat plasma by liquid chromatography-mass spectrometry: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 11. jmpm.vn [jmpm.vn]
Preventing degradation of shogaol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of shogaol during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound degradation is primarily influenced by three main factors: temperature, pH, and exposure to light and oxygen. High temperatures, strongly acidic or alkaline pH conditions, and exposure to UV light and atmospheric oxygen can significantly accelerate its degradation.
Q2: What are the optimal storage conditions to maintain this compound stability?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Low temperatures are crucial. Storage at or below 4°C is recommended. Storing at 20°C is better than at 40°C, but refrigerated or frozen conditions are ideal.[1]
-
pH: this compound exhibits maximum stability in a slightly acidic environment, specifically at pH 4.[2][3]
-
Atmosphere: To prevent oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.
-
Light: this compound is sensitive to light. It should be stored in amber-colored or opaque containers to protect it from light exposure.[4][5]
-
Container: Use well-sealed containers to prevent exposure to air and moisture.[4][5]
Q3: What are the main degradation products of this compound?
A3: The degradation of this compound can lead to several products. Under certain conditions, particularly in aqueous solutions, this compound can undergo hydration to revert to gingerol, its precursor.[2][6] At very high temperatures, further degradation can occur, leading to the formation of paradol or polymerization of this compound.[7][8]
Q4: Can encapsulation techniques improve this compound stability?
A4: Yes, encapsulation is an effective strategy to enhance the stability and bioavailability of this compound.[9][10] Techniques such as encapsulation in phytosomes or micelles can protect this compound from degradative environmental factors like light, oxygen, and extreme pH.[9][11]
Q5: Is this compound more stable than its precursor, gingerol?
A5: this compound is formed from the dehydration of gingerol, a process that occurs during the drying and storage of ginger.[12][13] While gingerols are thermally labile, shogaols themselves are also susceptible to degradation.[2][3] The relative stability depends on the specific conditions. For instance, at 37°C in acidic conditions similar to the stomach, this compound can revert to gingerol.[2]
Troubleshooting Guide
Problem: I am observing a significant decrease in the concentration of my this compound standard over a short period.
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that the storage temperature is at or below 4°C. If stored at room temperature, transfer the sample to a refrigerator or freezer. |
| Incorrect pH of the Solvent | If this compound is in a solution, measure the pH. Adjust the pH to approximately 4 using a suitable buffer for optimal stability. |
| Exposure to Light and Air | Ensure the this compound is stored in an amber vial or a container wrapped in aluminum foil. Before sealing, purge the headspace with an inert gas like nitrogen or argon. |
| Repeated Freeze-Thaw Cycles | Aliquot the this compound solution into smaller, single-use vials to avoid repeated freeze-thaw cycles which can accelerate degradation. |
Problem: My experimental results with this compound are inconsistent.
| Potential Cause | Troubleshooting Steps |
| Degradation During Experimentation | Minimize the exposure of this compound solutions to high temperatures, extreme pH, and bright light during your experimental setup. Prepare fresh solutions for each experiment whenever possible. |
| Interaction with Other Reagents | Investigate potential incompatibilities between this compound and other components in your experimental system. Consider performing control experiments to assess the stability of this compound in the presence of other reagents. |
| Inaccurate Quantification | Calibrate your analytical instruments regularly. Use a validated analytical method, such as HPLC, for the accurate quantification of this compound. |
Quantitative Data Summary
Table 1: Effect of Temperature on this compound Formation and Degradation
| Temperature | Effect on Gingerol to this compound Conversion | Effect on this compound Stability | Reference |
| 0°C | Low rate of formation | High stability | [1] |
| 20°C | Moderate rate of formation | Moderate stability | [1] |
| 40°C | High rate of formation | Low stability | [1] |
| >60°C | Very high rate of formation | Significant degradation | [8][14] |
Table 2: pH-Dependent Stability of this compound
| pH | Stability | Primary Degradation Pathway | Reference |
| 1 | Low | Reversible hydration to gingerol | [2][3] |
| 4 | High (Optimal) | Minimal degradation | [2][3] |
| 7 | Moderate | Degradation observed over time | [2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general method for the quantification of this compound. It should be optimized and validated for your specific application.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification)
-
This compound standard of known purity
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of an appropriate ratio of acetonitrile and water (e.g., 60:40 v/v).
-
Acidify the mobile phase slightly with formic acid or acetic acid (e.g., 0.1%) to improve peak shape.
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare your unknown samples by dissolving them in the mobile phase or another appropriate solvent and filtering them through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: 25-30°C
-
UV detection wavelength: 280 nm
-
-
Analysis:
-
Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.
-
Inject the unknown samples and determine their this compound concentration using the calibration curve.
-
Visualizations
Caption: Degradation and formation pathway of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: this compound-mediated antioxidant signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. The stability of gingerol and this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diffusivity Coefficient of this compound Degradation into Paradol in the Reactive Extraction of Ginger Dregs through Subcritical Water [ijtech.eng.ui.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Phytosome-Encapsulated 6-Gingerol- and 6-Shogaol-Enriched Extracts from Zingiber officinale Roscoe Protect Against Oxidative Stress-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Oral Bioavailability, Anti-Tumor Activity and Hepatoprotective Effect of 6-Shogaol Loaded in a Type of Novel Micelles of Polyethylene Glycol and Linoleic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 13. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent Shogaol Dosage in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with shogaol in cell culture. Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have precipitated after dilution in cell culture media. What should I do?
A1: this compound has poor water solubility. Precipitation upon dilution in aqueous media is a common issue. Here are some steps to troubleshoot this problem:
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO or ethanol) in the cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity. You may need to optimize the solvent concentration for your specific cell line.
-
Stock Solution Concentration: Prepare a higher concentration stock solution of this compound in a suitable solvent like DMSO or ethanol.[1][2] This allows for a smaller volume of the stock solution to be added to the culture medium, reducing the chances of precipitation.
-
Pre-warming Media: Gently pre-warm your cell culture media to 37°C before adding the this compound stock solution. This can help improve solubility.
-
Mixing Technique: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion. Avoid adding the stock solution directly to the cells in the well.
-
Solubility Enhancers: For persistent solubility issues, consider using solubility-enhancing agents or novel delivery systems like micelles, which have been shown to improve the solubility and bioavailability of 6-shogaol.[3][4]
Q2: I am observing inconsistent or no biological effect of this compound in my cell culture experiments. What could be the cause?
A2: Inconsistent effects of this compound can stem from several factors related to its stability and handling. Shogaols are dehydration products of gingerols and their stability can be influenced by temperature and pH.[5][6][7][8]
-
Compound Stability: this compound stability is pH-dependent, with greater stability observed at pH 4.[6][9] While cell culture media is typically buffered around pH 7.2-7.4, be mindful of any acidic conditions during your experimental setup. The conversion between gingerol and this compound is reversible and influenced by temperature and pH.[5][6]
-
Storage of Stock Solutions: Prepare fresh dilutions of this compound in aqueous buffers for each experiment and avoid storing them for more than a day.[1] Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and use them within the recommended timeframe (e.g., within one to six months).[2] Protect stock solutions from light.[2]
-
Metabolism in Culture: Be aware that this compound can be extensively metabolized by cells in culture, which may affect its bioactivity.[10][11] The experimental duration might need optimization to capture the desired effect before significant metabolism occurs.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. The effective concentration can range from micromolar to millimolar levels.[2][12][13] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.
Q3: How can I confirm the final concentration of this compound in my cell culture medium?
A3: Validating the concentration of your active compound in the final experimental setup is crucial for reproducibility.
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound concentrations.[6] You can take a sample of your final this compound-containing media and analyze it using a validated HPLC method.
-
Standard Curve: A standard curve with known concentrations of a this compound reference standard should be used for accurate quantification.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
-
Materials:
-
This compound (e.g., 6-shogaol) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-20 mg/mL).[1]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Treatment of Cells with this compound
This protocol provides a general procedure for treating cultured cells with this compound.
-
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution (from Protocol 1)
-
Sterile, filtered pipette tips
-
-
Procedure:
-
The day before treatment, seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
On the day of treatment, prepare the final working concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium.
-
Important: Add the this compound stock solution to the medium (not the other way around) and mix immediately by gentle inversion or swirling to prevent precipitation.
-
-
Aspirate the old medium from the cells.
-
Add the appropriate volume of the this compound-containing medium or control medium (containing the same final concentration of the solvent) to each well.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays to evaluate the effects of this compound (e.g., MTT assay for cell viability, TUNEL assay for apoptosis, Western blotting for protein expression).[10][14][15]
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| This compound Type | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| 6-Shogaol | HCT-116 | Colon Cancer | ~8 | [8] |
| 6-Shogaol | H-1299 | Lung Cancer | ~8 | [8] |
| 6-Shogaol | KB | Oral Cancer | 7.4 ± 2.2 | [2] |
| 6-Shogaol | HL-60 | Leukemia | 7.9 ± 2.0 | [2] |
| 6-Shogaol | HCT-116 | Colon Cancer | 18.20 | [10] |
| 6-Shogaol | H-1299 | Lung Cancer | 17.90 | [10] |
| 6-Shogaol | HeLa | Cervical Cancer | 14.75 | [14] |
| 10-Shogaol | Keratinocytes | Skin (Normal) | >50 (non-cytotoxic) | [15] |
| 10-Shogaol | Fibroblasts | Skin (Normal) | >50 (non-cytotoxic) | [15] |
Table 2: Solubility and Recommended Storage of this compound
| Parameter | Details | Reference |
| Solubility in Organic Solvents | Approx. 20 mg/mL in DMSO and Dimethylformamide | [1] |
| Aqueous Solubility | Poorly soluble. Approx. 0.25 mg/mL in a 1:3 ethanol:PBS (pH 7.2) solution. | [1] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C, protected from light. | [2] |
| Aqueous Solution Storage | Not recommended for more than one day. | [1] |
Visualizations
Signaling Pathways and Workflows
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for this compound dosage refinement.
Caption: Troubleshooting logic for inconsistent this compound effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Review of the anticancer properties of 6‐this compound: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Oral Bioavailability, Anti-Tumor Activity and Hepatoprotective Effect of 6-Shogaol Loaded in a Type of Novel Micelles of Polyethylene Glycol and Linoleic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. The stability of gingerol and this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased growth inhibitory effects on human cancer cells and anti-inflammatory potency of shogaols from Zingiber officinale relative to gingerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolites of Ginger Component [6]-Shogaol Remain Bioactive in Cancer Cells and Have Low Toxicity in Normal Cells: Chemical Synthesis and Biological Evaluation | PLOS One [journals.plos.org]
- 11. profiles.ncat.edu [profiles.ncat.edu]
- 12. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6‐this compound induces apoptosis in acute lymphoblastic leukaemia cells by targeting p53 signalling pathway and generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 10-Shogaol, an Antioxidant from Zingiber officinale for Skin Cell Proliferation and Migration Enhancer [mdpi.com]
Technical Support Center: Optimizing HPLC for Shogaol Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on High-Performance Liquid Chromatography (HPLC) analysis of shogaols. Here you will find answers to frequently asked questions and troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for shogaol analysis? A1: A reversed-phase C18 column is the most common and effective choice for separating shogaols from other ginger compounds like gingerols.[1][2][3] Typical dimensions are 150 mm or 250 mm in length, 4.6 mm internal diameter, and a particle size of 5 µm.[1][3]
Q2: What mobile phase composition provides the best resolution for shogaols? A2: A gradient elution using a mixture of acetonitrile and water is frequently employed.[3][4] To improve peak shape and resolution, the aqueous phase is often acidified with a small amount of formic acid (e.g., 10 mM or 0.1%) or phosphoric acid (0.1%).[5][6] A typical mobile phase might consist of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile).[5]
Q3: What is the optimal UV detection wavelength for this compound analysis? A3: The most commonly used UV detection wavelength for shogaols, as well as gingerols, is 282 nm.[3][4][5]
Q4: How should I prepare standards and samples for this compound analysis? A4:
-
Standard Preparation: Accurately weigh the this compound standard and dissolve it in HPLC-grade methanol or acetonitrile to create a stock solution (e.g., 100 or 1000 µg/mL).[5][6] Prepare working standards by serial dilution of the stock solution with the same solvent.[5] Store stock solutions at low temperatures (-35°C or -80°C) to ensure stability.[1][7]
-
Sample Preparation: For ginger extracts, dissolve a known weight of the extract in methanol or acetonitrile (e.g., 1-10 mg/mL).[5][6] It is crucial to sonicate the solution to ensure complete dissolution and then filter it through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.[1][5][6]
Q5: Are there stability concerns when analyzing shogaols? A5: Yes, shogaols are involved in a reversible dehydration-hydration reaction with their corresponding gingerols.[8][9] This conversion is influenced by temperature and pH.[8][9]
-
Temperature: Higher temperatures promote the conversion of gingerols to shogaols.[8][10] This is why HPLC is preferred over Gas Chromatography (GC), as the high temperatures in GC can artificially inflate this compound content.[11]
-
pH: The degradation and interconversion rates are pH-dependent. The greatest stability for these compounds is generally observed around pH 4.[9] Acidic conditions (e.g., pH 1) can accelerate the conversion.[9][12]
Experimental Protocol: HPLC Analysis of 6-Shogaol
This section provides a detailed methodology for the quantitative analysis of 6-shogaol in a ginger extract.
1. Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 5 mg of 6-shogaol standard and dissolve it in 50 mL of HPLC-grade acetonitrile in a volumetric flask.
-
Working Solutions: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of working standards with concentrations ranging from approximately 0.1 to 50 µg/mL.[3][4][5]
2. Sample Preparation
-
Extraction: Weigh 10 mg of the dried ginger extract into a glass vial.[6]
-
Dissolution: Add 10 mL of HPLC-grade methanol or acetonitrile.[6]
-
Sonication: Sonicate the vial for 10-15 minutes to ensure the complete dissolution of analytes.[6]
-
Filtration: Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.[6]
3. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.
-
Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient program should be optimized for separation. A starting point could be:
Time (min) % Solvent A % Solvent B 0 55 45 20 35 65 35 0 100 40 0 100 41 55 45 | 45 | 55 | 45 |
-
Column Temperature: 25 °C.[5]
-
Injection Volume: 10-20 µL.[5]
Data Summary Tables
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting | Source(s) |
| Column | C18 Reversed-Phase (e.g., ODS, Luna) | [3][5] |
| Mobile Phase | Acetonitrile / Water (with Formic or Phosphoric Acid) | [3][5][6] |
| Elution Mode | Gradient | [3][5] |
| Flow Rate | 1.0 mL/min | [3][5] |
| Detection | UV at 282 nm | [3][4][5] |
| Column Temp. | 25 °C | [5] |
Table 2: Summary of Method Validation Data for 6-Shogaol
| Parameter | Reported Value Range | Source(s) |
| Linearity Range (µg/mL) | 3 - 18 | [3][4] |
| LOD (µg/mL) | 0.18 - 0.37 | [3][4] |
| LOQ (µg/mL) | 0.61 - 1.22 | [3][4] |
| Recovery (%) | 84.7 - 108.5 | [3][4] |
| Correlation Coefficient (r²) | > 0.999 | [3][4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column silica. - Column overload. - Injection solvent is too strong or incompatible. | - Add an acid modifier (e.g., 0.1% formic acid) to the mobile phase. - Dilute the sample. - Reconstitute the sample in a solvent similar to the initial mobile phase. | [2] |
| Poor Resolution | - Inadequate mobile phase composition. - Gradient slope is too steep. | - Optimize the mobile phase composition (e.g., adjust acid concentration). - Make the gradient elution shallower to increase separation time between peaks. | [5][10] |
| Baseline Noise or Drift | - Air bubbles in the system. - Contaminated mobile phase or column. | - Degas the mobile phase thoroughly. - Flush the system with a strong solvent (e.g., pure acetonitrile or methanol). - Use fresh, HPLC-grade solvents. | [6] |
| Low Sensitivity / No Signal | - Sample concentration is below the limit of detection (LOD). - Incorrect detection wavelength. - Sample degradation. | - Concentrate the sample or inject a larger volume. - Verify the detector is set to ~282 nm. - Check sample and standard storage conditions; prepare fresh solutions. | [2][6] |
| Retention Time Shifts | - Fluctuation in column temperature. - Change in mobile phase composition. - Column degradation. | - Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase carefully. - Use a guard column and replace the analytical column if performance deteriorates. | [5] |
| Carryover (Peaks in Blank Runs) | - Analyte adsorption in the injector or column. | - Use a stronger needle wash solvent in the autosampler. - Inject blank solvent runs between samples to monitor and flush the system. | [2] |
Visualizations
Caption: Diagram 1: General Workflow for HPLC Analysis of this compound.
Caption: Diagram 2: Troubleshooting Poor Peak Resolution.
Caption: Diagram 3: Chemical Relationship of Gingerol to this compound.
References
- 1. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. zenodo.org [zenodo.org]
- 4. Development and validation of HPLC method for 6-Gingerol and 6-Shogaol in ginger capsules for the treatment of chemotherapy-induced nausea and vomiting | Kajsongkram | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 7. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The stability of gingerol and this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of [6]-gingerol and [6]-shogaol in simulated gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Shogaol Content from Gingerol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments focused on the conversion of gingerol to shogaol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound yield is lower than expected after thermal processing. What factors could be responsible?
A1: Low this compound yield following thermal treatment can be attributed to several factors. Primarily, the conversion of gingerol to this compound is highly dependent on temperature, heating time, and the type of heat applied.[1][2] Insufficient temperature or duration will result in incomplete conversion. Conversely, excessively high temperatures or prolonged heating can lead to the degradation of this compound itself.[2][3] The physical form of the ginger material (fresh vs. dried) and the heating method (dry vs. moist heat) also significantly impact the conversion efficiency.[1]
Troubleshooting Steps:
-
Verify Temperature and Time: Ensure your heating apparatus is calibrated correctly and that the target temperature is maintained consistently throughout the experiment. Refer to the data tables below for optimal temperature and time combinations. For instance, moist heat treatment at 120°C for 360 minutes has been shown to produce a high yield of 6-shogaol.[1]
-
Consider the Sample Form: Dry-heat treatment of dried ginger powder generally results in a higher this compound yield compared to sliced fresh ginger.[1] The initial water content of fresh ginger may consume a significant amount of energy for vaporization, reducing the effective heat available for the conversion reaction.
-
Evaluate Heating Method: Studies have shown that moist heat treatment is significantly more effective at converting gingerols to shogaols than dry heat.[1] If you are using dry heat, consider switching to a moist heat method, such as steam heating, to potentially increase your yield.
-
Monitor for Degradation: If you suspect this compound degradation, try reducing the heating time or temperature. Analyze samples at different time points to determine the optimal duration for maximal this compound formation before degradation becomes significant.
Q2: I am using an acid catalyst to promote the conversion, but the results are inconsistent. What could be the cause?
A2: Inconsistent results with acid-catalyzed conversion are often related to pH control and the specific acid used. The rate of gingerol dehydration is pH-dependent, with more acidic conditions generally favoring the reaction.[4][5] The conversion process is also reversible, and the equilibrium between gingerol and this compound is influenced by both pH and temperature.[5]
Troubleshooting Steps:
-
Precise pH Measurement and Control: Ensure accurate measurement and maintenance of the pH of your reaction mixture. Even small fluctuations in pH can affect the reaction rate and equilibrium. The highest yields of 6-shogaol have been observed under the most acidic conditions (pH 1).[4][6]
-
Homogeneity of the Mixture: Ensure the acid catalyst is evenly distributed throughout the reaction mixture. Inadequate mixing can lead to localized pH variations and inconsistent conversion.
-
Choice of Acid: While strong acids are effective, the type of acid can also play a role. The catalytic efficiency may vary between different acids.
-
Temperature and Time Optimization: Even with a catalyst, temperature and reaction time are critical. Higher temperatures will accelerate the reaction, but as with thermal processing, can also lead to degradation.[5]
Q3: Can I increase this compound content without high heat? What are the alternatives?
A3: Yes, non-thermal methods can be employed to facilitate the conversion of gingerol to this compound, primarily through advanced extraction techniques that utilize energy sources other than direct high-temperature heating. These methods can be advantageous in preventing the degradation of heat-sensitive compounds.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process and promote the conversion of gingerol to this compound.[7] The rapid and localized heating can be more efficient than conventional heating methods.
-
Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high temperatures and pressures, which can enhance extraction and facilitate the dehydration of gingerol to this compound.[2]
Q4: I am having trouble quantifying my gingerol and this compound content accurately. What are the recommended analytical methods?
A4: The most widely accepted and reliable method for the quantification of gingerols and shogaols is High-Performance Liquid Chromatography (HPLC).[4][8] Gas Chromatography (GC) is generally not recommended as the high temperatures used in the GC inlet can cause the thermal conversion of gingerol to this compound, leading to inaccurate quantification of the original sample composition.[4]
Key HPLC Parameters:
-
Column: A C18 reversed-phase column is typically used.[4]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[4]
-
Detection: UV detection at a wavelength of 230 nm or 282 nm is suitable for both gingerols and shogaols.[4]
-
Quantification: External standard calibration curves for 6-gingerol and 6-shogaol are used for accurate quantification.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the conversion of 6-gingerol to 6-shogaol under different experimental conditions.
Table 1: Effect of Drying and Extraction Temperature on 6-Shogaol Content
| Drying Temperature (°C) | Extraction Temperature (°C) | 6-Shogaol Content (mg/g of extract) | Reference |
| Freeze-dried | Room Temperature | ~3-5 | [4] |
| 80 | 80 | ~21-35 (approx. 7-fold increase) | [4] |
Table 2: Effect of pH on 6-Shogaol Yield
| Initial Condition | pH of Extraction Solvent | Effect on 6-Shogaol Yield | Reference |
| Ginger dried and extracted at 80°C | 1 | Maximized | [4][6] |
| Ginger dried and extracted at 80°C | 4 | Increased | [4] |
| Ginger dried and extracted at 80°C | 7 | Baseline | [4] |
| Ginger dried and extracted at 80°C | 10 | Increased | [4] |
Table 3: Comparison of Moist and Dry Heat Treatment on 6-Shogaol Formation
| Heat Type | Sample Type | Temperature (°C) | Time (min) | 6-Shogaol Content (mg/kg of ginger, dry weight) | Reference |
| Moist Heat | Dried Ginger Powder | 120 | 360 | 2991 | [1] |
| Moist Heat | Dried Ginger Powder | 130 | 240 | 2890 | [1] |
| Dry Heat | Sliced Fresh Ginger | 130 | 360 | 1350 | [1] |
| Dry Heat | Dried Ginger Powder | 130 | 360 | 1611 | [1] |
Table 4: Effect of Hot Air Drying (HAD) on this compound Content
| Drying Method | Temperature (°C) | Time (h) | 6-Shogaol Content | 8-Shogaol Content | 10-Shogaol Content | Reference |
| Hot Air Drying (HAD) | 150 | 6 | High formation | High formation | High formation | [7] |
| Open Sun Drying (OSD) | Ambient | - | Lower content | Lower content | Lower content | [7] |
| Solar Tunnel Drying (STD) | - | - | Intermediate content | Intermediate content | Intermediate content | [7] |
Experimental Protocols
1. Protocol for Thermal Conversion of Gingerol to this compound (Moist Heat)
-
Materials: Dried ginger powder, distilled water, heat-resistant sealed vessels (e.g., autoclave-safe bottles), oven or autoclave, analytical balance, HPLC system.
-
Methodology:
-
Weigh a precise amount of dried ginger powder.
-
Add a specific volume of distilled water to the ginger powder in a heat-resistant vessel to create a slurry.
-
Seal the vessel tightly to maintain a moist environment.
-
Place the vessel in a preheated oven or autoclave set to the desired temperature (e.g., 120°C).[1]
-
Heat for the specified duration (e.g., 360 minutes).[1]
-
After heating, allow the vessel to cool to room temperature.
-
Extract the sample with a suitable solvent (e.g., 95% ethanol).[4]
-
Filter the extract and analyze the 6-shogaol content using a validated HPLC method.[4]
-
2. Protocol for Acid-Catalyzed Conversion of Gingerol to this compound
-
Materials: Ginger extract rich in gingerol, strong acid (e.g., HCl), pH meter, magnetic stirrer with heating plate, suitable solvent (e.g., 95% ethanol), analytical balance, HPLC system.
-
Methodology:
-
Dissolve a known concentration of ginger extract in the chosen solvent.
-
While stirring, slowly add the strong acid to adjust the pH to the desired level (e.g., pH 1).[4]
-
Monitor the pH continuously using a calibrated pH meter.
-
Heat the reaction mixture to the target temperature (e.g., 80°C) while stirring.[4]
-
Maintain the reaction at this temperature for a specific duration.
-
After the reaction time, cool the mixture to room temperature.
-
Neutralize the solution if necessary for subsequent analysis.
-
Filter the sample and quantify the this compound content using HPLC.[4]
-
3. Protocol for Microwave-Assisted Extraction (MAE) for this compound Enrichment
-
Materials: Dried ginger powder, ethanol-water solution (e.g., 87% ethanol), microwave extraction system, analytical balance, filtration apparatus, HPLC system.
-
Methodology:
-
Weigh a precise amount of dried ginger powder (e.g., 0.431 g).[7]
-
Place the powder in the microwave extraction vessel.
-
Add a specific volume of the extraction solvent (e.g., 20 mL of 87% ethanol in water).[7]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: temperature (e.g., 100°C) and time (e.g., 5 minutes).[7]
-
After extraction, allow the vessel to cool.
-
Filter the extract to remove solid particles.
-
Analyze the this compound content of the extract using HPLC.
-
4. Protocol for Ultrasound-Assisted Extraction (UAE) for this compound Enrichment
-
Materials: Dried ginger powder, ethanol, ultrasonic bath or probe sonicator, analytical balance, filtration apparatus, HPLC system.
-
Methodology:
-
Weigh a precise amount of dried ginger powder (e.g., 0.302 g).
-
Place the powder in an extraction vessel.
-
Add a specific volume of the extraction solvent (e.g., 20 mL of 100% ethanol).
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the UAE parameters: temperature (e.g., 60°C), time (e.g., 10 minutes), ultrasound power (e.g., 51.8% amplitude), and cycle (e.g., 0.458 s⁻¹).
-
After sonication, filter the extract.
-
Quantify the this compound content using a validated HPLC method.
-
Visualizations
Caption: Chemical transformation pathways of gingerol.
Caption: General experimental workflow for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The stability of gingerol and this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Gingerols and Shogaols Content from Ginger (Zingiber officinale Rosc.) through Microwave-Assisted Extraction [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of an Ultrasound-Assisted Extraction Method for the Extraction of Gingerols and Shogaols from Ginger (Zing… [ouci.dntb.gov.ua]
Addressing shogaol instability in aqueous solutions for assays
This technical support center provides guidance for researchers, scientists, and drug development professionals working with shogaol, focusing on the challenges presented by its instability in aqueous solutions during assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, specifically[1]-shogaol, is a bioactive compound found in ginger (Zingiber officinale). It is formed from the dehydration of its precursor, gingerol, during drying or cooking. This compound exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its stability is a concern because it can degrade or convert back to gingerol in aqueous solutions, which can affect the accuracy and reproducibility of experimental results.
Q2: What are the main factors that affect this compound stability in aqueous solutions?
A2: The primary factors affecting this compound stability are pH and temperature. This compound is most stable in acidic conditions, with the greatest stability observed at pH 4.[2][3] As the pH deviates from this optimum, its stability decreases. Higher temperatures also accelerate the degradation of this compound.[2][4]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare this compound stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5][6] These stock solutions should be stored at -20°C or -80°C to ensure long-term stability.[7][8] For use in aqueous-based assays, the stock solution should be diluted to the final working concentration immediately before use. It is not recommended to store aqueous solutions of this compound for more than one day.[5]
Q4: Can this compound interfere with common cell-based assays?
A4: Yes, this compound has been reported to have cytotoxic effects on various cell lines.[9][10] This intrinsic activity can interfere with assays that measure cell viability, such as the MTT assay. When using such assays, it is crucial to include appropriate controls to distinguish between the specific experimental effects and the inherent cytotoxicity of this compound.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to modulate several key signaling pathways, including:
-
NF-κB signaling: this compound can inhibit the activation of NF-κB, a key regulator of inflammation.[1][11][12]
-
Nrf2/ARE pathway: this compound can activate the Nrf2 pathway, which is involved in the antioxidant defense system.[13][14][15]
-
TRPV1 and TRPA1 channels: this compound can activate these transient receptor potential channels, which are involved in pain and inflammation.[16][17][18][19]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays.
Problem 1: Inconsistent or non-reproducible results in my assay.
-
Possible Cause: Degradation of this compound in your aqueous assay buffer.
-
Solution:
-
pH and Temperature Control: Ensure your assay buffer is at an optimal pH of 4 for this compound stability.[2][3] If the experimental conditions require a different pH, minimize the incubation time to reduce degradation. Conduct experiments at the lowest feasible temperature.
-
Fresh Preparations: Prepare fresh working solutions of this compound from a frozen organic stock immediately before each experiment. Avoid using aqueous solutions of this compound that have been stored.[5]
-
Stability Check: Perform a stability study of this compound in your specific assay buffer under the experimental conditions (time, temperature, pH) to understand its degradation kinetics.
-
Problem 2: My this compound standard shows multiple peaks or a decreasing peak area on HPLC analysis.
-
Possible Cause: Degradation of the this compound standard.
-
Solution:
-
Proper Storage: Store your solid this compound standard and organic stock solutions at -20°C or -80°C, protected from light.[7][8]
-
Solvent Purity: Use high-purity, anhydrous organic solvents for preparing stock solutions to minimize water content that could contribute to degradation.
-
Fresh Dilutions: Prepare fresh dilutions of your standard for each HPLC run.
-
Problem 3: I am observing high background or unexpected results in my cell-based assay.
-
Possible Cause 1: Intrinsic biological activity or cytotoxicity of this compound.
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic concentration of this compound in your specific cell line. Use concentrations below the cytotoxic threshold for your experiments.[9][10]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on the cells.
-
-
Possible Cause 2: Interaction of this compound with assay components.
-
Solution:
-
Assay-Specific Controls: Run controls to check for any direct interaction between this compound and your assay reagents (e.g., does this compound react with MTT reagent directly?).
-
Problem 4: Low solubility of this compound in my aqueous buffer.
-
Possible Cause: this compound has limited solubility in aqueous solutions.[5]
-
Solution:
-
Use of a Co-solvent: Prepare the final working solution by diluting the organic stock solution in the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the experiment (typically <0.5%).
-
Sonication: Gentle sonication can help to dissolve this compound in the aqueous buffer.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general method for the quantification of this compound in aqueous solutions. Optimization may be required for specific applications.
1. Instrumentation and Columns:
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Acetic acid (optional, for mobile phase modification).[20][22]
-
This compound standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. An example gradient is:
-
Start with a lower concentration of acetonitrile (e.g., 40-50%) and gradually increase to a higher concentration (e.g., 90-100%) over 20-30 minutes.
-
The mobile phase can be acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape.[20]
-
-
Column Temperature: 25-30°C.[22]
-
Injection Volume: 10-20 µL.[22]
4. Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 0.1 to 100 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
5. Sample Analysis:
-
Inject the sample solution into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Protocol 2: Assessing this compound Stability in Aqueous Buffers
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time.
1. Materials:
-
This compound stock solution (in organic solvent).
-
Aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH).
-
HPLC system for quantification.
2. Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at a known concentration by diluting the organic stock solution.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a water bath).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to quantify the remaining this compound concentration.
-
Plot the concentration of this compound as a function of time to determine its degradation profile.
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| This compound Stability | Optimal pH | 4 | [2][3] |
| Degradation at 80°C in 0.1 M HCl (24h) | ~50% | [2] | |
| Equilibrium in simulated gastric fluid (pH 1, 37°C) | ~200 hours | [20] | |
| Solubility | in 1:3 ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [5] |
| in DMSO and Dimethylformamide | ~20 mg/mL | [5] | |
| Antioxidant Activity (IC50) | DPPH radical scavenging ([1]-shogaol) | 8.05 µM | [23] |
| Superoxide radical scavenging ([1]-shogaol) | 0.85 µM | [23] | |
| Hydroxyl radical scavenging ([1]-shogaol) | 0.72 µM | [23] | |
| Cytotoxicity (IC50) | HCT-116 cells ([1]-shogaol) | 24.43 µM | [9] |
| H-1299 cells ([1]-shogaol) | 25.82 µM | [9] |
Visualizations
Signaling Pathways
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. The stability of gingerol and this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Metabolites of Ginger Component [6]-Shogaol Remain Bioactive in Cancer Cells and Have Low Toxicity in Normal Cells: Chemical Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [6]-Shogaol attenuates inflammation, cell proliferation via modulate NF-κB and AP-1 oncogenic signaling in 7,12-dimethylbenz[a]anthracene induced oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Shogaol Inhibits the Cell Migration of Colon Cancer by Suppressing the EMT Process Through the IKKβ/NF-κB/Snail Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New this compound Analogues as NRF2 Activators and Evaluation of Their Anti-Inflammatory Activity, Modes of Action and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 6-Shogaol Protects Human Melanocytes against Oxidative Stress through Activation of the Nrf2-Antioxidant Response Element Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction [mdpi.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Structural mechanisms underlying activation of TRPV1 channels by pungent compounds in gingers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A nonpungent component of steamed ginger--[10]-shogaol--increases adrenaline secretion via the activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability of [6]-gingerol and [6]-shogaol in simulated gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Shogaol Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments aimed at improving the delivery of shogaol across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is 6-shogaol and why is it a compound of interest for neurological research?
A1: 6-shogaol is a bioactive compound found in the rhizome of ginger (Zingiber officinale)[1][2]. It is known for its potent anti-inflammatory and antioxidant properties[3]. In the context of neurological research, 6-shogaol is of particular interest due to its neuroprotective effects, which have been observed in various in vitro and in vivo models[1][4][5]. It has been shown to modulate neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system (CNS)[4][6]. This modulation can help reduce neuronal cell death, which is a factor in many neurodegenerative diseases[4].
Q2: What are the main challenges in delivering 6-shogaol to the brain?
A2: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside[7][8]. While some studies suggest that 6-shogaol can cross the BBB to some extent via passive diffusion, its efficacy is limited by its physicochemical properties and potential for rapid metabolism[2][9][10][11][12]. Enhancing its delivery is crucial to achieve therapeutic concentrations in the brain.
Q3: What are the most promising strategies to enhance 6-shogaol's BBB penetration?
A3: Nanoparticle-based drug delivery systems are a leading strategy. These include:
-
Polymeric Nanoparticles: Formulations using biodegradable and biocompatible polymers like PLGA (poly(lactic-co-glycolic acid)) and PLA (poly(lactic acid)) can encapsulate this compound, protecting it from degradation and facilitating its transport across the BBB[13][14][15].
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They are a clinically established platform and can be modified to improve brain targeting[16][17].
-
Surface Functionalization: Nanocarriers can be coated with specific ligands (e.g., transferrin, antibodies, or peptides) that bind to receptors on the BBB's endothelial cells, triggering receptor-mediated transcytosis for more efficient brain entry[14][18][19]. Coating with polysorbate 80 has also been shown to enhance brain uptake by adsorbing apolipoproteins, which then interact with LDL receptors on brain endothelial cells[13].
Troubleshooting Guides
Formulation & Encapsulation
Q4: I am experiencing low encapsulation efficiency (EE%) for 6-shogaol in my liposomal/nanoparticle formulation. What are the common causes and solutions?
A4: Low encapsulation efficiency for a hydrophobic drug like 6-shogaol is a common issue. Here are some potential causes and troubleshooting steps:
| Potential Cause | Explanation | Suggested Solution(s) |
| Drug-Lipid/Polymer Interaction | Poor affinity between 6-shogaol and the core matrix of the carrier. The drug may be expelled from the forming particles. | - Optimize Lipid/Polymer Composition: For liposomes, try lipids with different chain lengths or saturation. For polymeric nanoparticles, experiment with different polymers or co-polymers. - Adjust Drug-to-Carrier Ratio: A very high drug concentration can lead to saturation and precipitation. Systematically test lower ratios. |
| Formulation Method | The chosen method (e.g., thin-film hydration, solvent evaporation) may not be optimal for 6-shogaol. | - Modify Method Parameters: For thin-film hydration, ensure the lipid film is uniform and thin. Increase hydration time or temperature (ensure it's below the lipid transition temperature and this compound degradation temperature). - Try a Different Method: Consider methods like ethanol injection or microfluidics, which can offer better control over particle formation and drug entrapment[20]. |
| Solvent Issues | Residual organic solvent can disrupt the carrier structure and lead to drug leakage[21]. The drug may have poor solubility in the chosen solvent system. | - Ensure Complete Solvent Removal: Use a rotary evaporator followed by high-vacuum drying to remove all traces of organic solvent. - Select Appropriate Solvents: Ensure 6-shogaol and the polymer/lipid are fully soluble in the chosen organic solvent during the initial step[20]. |
| pH of the Aqueous Phase | The pH can influence the charge and partitioning behavior of both the drug and the carrier. | - Optimize pH: Test a range of pH values for the aqueous phase during formulation to find the optimal condition for 6-shogaol encapsulation. |
For a general workflow on troubleshooting encapsulation efficiency, see the diagram below.
In Vitro BBB Permeability Assays
Q5: My in vitro BBB model (e.g., Transwell assay with bEnd.3 or hCMEC/D3 cells) shows inconsistent results or permeability values that are too high for the control group. How can I troubleshoot this?
A5: Achieving a tight and consistent in vitro BBB model is critical for reliable permeability data. High and variable permeability often points to issues with the cell monolayer's integrity.
| Potential Cause | Explanation | Suggested Solution(s) |
| Incomplete Monolayer Formation | The endothelial cells have not grown to full confluency, leaving gaps for paracellular leakage. | - Optimize Seeding Density: Ensure you are using the optimal cell seeding density for your specific cell line and transwell insert size. - Verify Cell Viability: Check cell health and viability before seeding. - Extend Culture Time: Allow cells more time to form a tight monolayer. Monitor confluency daily via microscopy. |
| Poor Tight Junction Expression | The cells are confluent but have not formed robust tight junctions, which are essential for low permeability. | - Use Co-culture Models: Co-culturing endothelial cells with astrocytes or pericytes can significantly enhance tight junction formation and barrier properties[7][22]. - Conditioned Media: Use media conditioned by astrocytes or add factors like cAMP or retinoic acid to promote barrier tightness[23]. - Incorporate Shear Stress: Using a microfluidic or dynamic flow system can better mimic physiological conditions and improve barrier function[24][25]. |
| Cell Passage Number | High passage numbers can lead to changes in cell phenotype and a reduced ability to form tight barriers. | - Use Low Passage Cells: Always use cells within the recommended passage number range for your specific cell line[22]. |
| Assay Conditions | The tracer molecule (e.g., FITC-dextran) concentration may be too high, causing cytotoxicity, or the incubation time may be too long. | - Validate Tracer Concentration: Use a non-toxic concentration of your tracer. - Optimize Incubation Time: Perform a time-course experiment to find a linear range for permeability measurement[23][26]. - Monitor TEER: Use Trans-endothelial Electrical Resistance (TEER) measurements to confirm barrier integrity before and after the experiment. A drop in TEER indicates compromised barrier function[27]. |
Experimental Protocols & Data
Protocol 1: Formulation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes a standard method for preparing liposomes encapsulating the hydrophobic compound 6-shogaol.
Materials:
-
Phosphatidylcholine (PC) and Cholesterol
-
6-shogaol
-
Chloroform and Methanol (or other suitable organic solvent mixture)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator, water bath sonicator, probe sonicator, or extruder
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Lipid Film Preparation:
-
Dissolve phosphatidylcholine, cholesterol (e.g., at a 2:1 molar ratio), and 6-shogaol in a chloroform/methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 37-40°C) until a thin, uniform lipid film forms on the flask wall.
-
Continue drying under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4).
-
Agitate the flask by gentle rotation (without vortexing, which can be too harsh) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Size Reduction (Sonication or Extrusion):
-
To produce small unilamellar vesicles (SUVs) with a uniform size, the MLV suspension must be downsized.
-
Option A (Sonication): Sonicate the suspension in a bath sonicator or with a probe sonicator on ice to prevent lipid degradation. Sonication time will need to be optimized.
-
Option B (Extrusion - Recommended): Repeatedly pass the MLV suspension (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and then 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated 6-shogaol by ultracentrifugation, dialysis, or size-exclusion chromatography[20].
-
-
Sterilization & Storage:
-
Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.
-
Store at 4°C.
-
Protocol 2: In Vitro BBB Permeability Assay using a Transwell System
This protocol outlines the measurement of the apparent permeability coefficient (Papp) of free vs. encapsulated 6-shogaol across a cell monolayer.
Materials:
-
hCMEC/D3 or bEnd.3 cells (or other suitable brain endothelial cell line)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Appropriate cell culture medium and supplements
-
Coating solution (e.g., Collagen I, Fibronectin)
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
-
Free 6-shogaol and 6-shogaol-loaded nanoparticles
-
Tracer molecule (e.g., FITC-dextran) for barrier integrity control
-
LC-MS/MS or HPLC for this compound quantification
Methodology:
-
Cell Seeding:
-
Coat Transwell inserts with the appropriate extracellular matrix protein (e.g., fibronectin) and allow to dry.
-
Seed brain endothelial cells onto the apical (upper) chamber of the inserts at a pre-optimized density[26].
-
Culture the cells for several days (e.g., 3-5 days) to allow for the formation of a confluent monolayer. Monitor barrier integrity by measuring TEER.
-
-
Permeability Experiment:
-
Gently wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound (free 6-shogaol or nano-formulated 6-shogaol at a known concentration) to the apical chamber.
-
Fill the basolateral (lower) chamber with fresh HBSS.
-
Incubate at 37°C on an orbital shaker at low speed.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.
-
A sample from the apical chamber should be taken at the beginning and end of the experiment to confirm concentration stability.
-
-
Quantification:
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = The rate of drug appearance in the basolateral chamber (e.g., µg/s)
-
A = The surface area of the membrane (cm²)
-
C₀ = The initial concentration of the drug in the apical chamber (e.g., µg/cm³)
-
-
Comparative Data for Nanoparticle Formulations
The table below summarizes typical characterization data for different nanoparticle systems designed for brain delivery. Values are illustrative and should be optimized for each specific formulation.
| Parameter | PLGA Nanoparticles | Liposomes | Chitosan Nanoparticles | Ideal Range for BBB | Reference |
| Particle Size (nm) | 100 - 250 | 80 - 200 | 150 - 300 | < 200 nm | [14],[18] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.3 | < 0.3 | - |
| Zeta Potential (mV) | -15 to -30 mV | -10 to -25 mV (unmodified) | +20 to +40 mV | Slightly negative or positive | [14],[18] |
| Encapsulation Efficiency (%) | 60 - 85% | 70 - 95% (for lipophilic drugs) | 50 - 80% | > 70% | [13],[14] |
| Drug Loading (%) | 1 - 10% | 1 - 5% | 5 - 15% | Varies | - |
Visualizations
General Experimental Workflow
This diagram illustrates the typical workflow for developing and testing a this compound nano-formulation for BBB delivery.
This compound's Anti-Neuroinflammatory Signaling Pathway
This diagram shows a simplified signaling pathway by which 6-shogaol exerts its anti-inflammatory effects in microglial cells, a key aspect of its neuroprotective action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Blood-brain barrier permeability study of ginger constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of 6-Shogaol and Its Metabolite, 6-Paradol, in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Shogaol, a ginger product, modulates neuroinflammation: a new approach to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kinkiagri.or.jp [kinkiagri.or.jp]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. Natural-lipid nanoparticle-based therapeutic approach to deliver 6-shogaol and its metabolites M2 and M13 to the colon to treat ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural-lipid nanoparticle-based therapeutic approach to deliver 6-shogaol and its metabolites M2 and M13 to the colon to treat ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral Delivery of Nanoparticles Loaded With Ginger Active Compound, 6-Shogaol, Attenuates Ulcerative Colitis and Promotes Wound Healing in a Murine Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances on Chitosan-Based Nanoparticles for Brain Drug Delivery [mdpi.com]
- 19. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijcrt.org [ijcrt.org]
- 22. mdpi.com [mdpi.com]
- 23. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. In vitro blood-brain barrier models: current and perspective technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Process Improvement for Large-Scale Shogaol Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the large-scale isolation of shogaol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor to this compound in ginger, and how is it converted?
A1: The primary precursor to[1]-shogaol in ginger is[1]-gingerol. Shogaols are formed through the dehydration of their corresponding gingerols, a process that involves the removal of a water molecule from the β-hydroxy keto group of the gingerol structure.[2][3] This conversion is significantly influenced by heat and acidic conditions.[4][5][6]
Q2: What are the main advantages of aiming for a high this compound content in extracts?
A2: While gingerols are more abundant in fresh ginger, shogaols, particularly[1]-shogaol, have demonstrated more potent biological activities in several studies, including anti-inflammatory, antioxidant, and anticancer effects.[5][7] Therefore, processes optimized for higher this compound content can yield extracts with enhanced therapeutic potential.
Q3: Which analytical methods are most suitable for quantifying this compound during the isolation process?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of both gingerols and shogaols.[8][9] It is more suitable than Gas Chromatography-Mass Spectrometry (GC-MS) because the high temperatures used in GC-MS can cause the thermal conversion of gingerols to shogaols, leading to inaccurate quantification of the original sample composition.[8] HPLC with electrochemical detection or photodiode array (PDA) detection are commonly used techniques.[9][10]
Q4: Is it possible to isolate this compound in a single step?
A4: A one-step purification method for[1]-shogaol has been reported using solid-phase extraction (SPE) on a silica cartridge. In this method, the methanol extract of ginger is applied to the cartridge, and[1]-shogaol is eluted with a solvent mixture of n-hexane-diethyl ether.[11]
Troubleshooting Guides
Low this compound Yield
Q: My final product has a low yield of this compound. What are the potential causes and how can I improve it?
A: Low this compound yield can stem from several factors throughout the extraction and purification process. Here are common causes and troubleshooting steps:
-
Insufficient Conversion of Gingerols: Shogaols are primarily formed from the dehydration of gingerols. To enhance this conversion, consider the following:
-
Drying Method: The drying process significantly impacts this compound content. Hot air drying at elevated temperatures (e.g., 80°C to 150°C) has been shown to increase the conversion of gingerols to shogaols.[5][6][12] Freeze-drying or drying at room temperature will result in lower this compound content.[5][6]
-
Extraction Temperature: Increasing the extraction temperature can promote the dehydration of gingerols. Reflux extraction at higher temperatures (e.g., 80°C) has been shown to yield a higher this compound content compared to room temperature extraction.[5][6][13]
-
pH of Extraction Solvent: Acidic conditions catalyze the dehydration of gingerols to shogaols. Adjusting the pH of the extraction solvent to an acidic range (e.g., pH 1) can significantly increase the yield of this compound.[5][6][14]
-
-
Suboptimal Extraction Method: The choice of extraction technique plays a crucial role.
-
Solvent Selection: 95% ethanol is an effective solvent for extracting shogaols.[13] Methanol has also been shown to be suitable for extracting phenolic compounds from ginger.[11]
-
Advanced Extraction Techniques: Methods like microwave-assisted extraction (MAE) and supercritical CO2 extraction can offer higher yields and selectivity. For MAE, optimal conditions of 87% ethanol in water at 100°C for 5 minutes have been reported.[15] Supercritical CO2 extraction at 40°C and 276 bar has been found to be optimal for maximizing 6-shogaol content.[1][16]
-
-
Inefficient Purification: this compound may be lost during chromatographic purification.
-
Column Chromatography: Ensure proper selection of stationary phase (e.g., silica gel) and mobile phase gradient (e.g., n-hexane-ethyl acetate) to achieve good separation of this compound from other components.[11][17]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the isolation and purification of this compound with high purity.
-
Product Impurity
Q: My isolated this compound is not pure. What are common impurities and how can I remove them?
A: Common impurities in this compound isolates include other ginger phenolics like gingerols and zingerone, as well as lipids and other plant metabolites.
-
Presence of Gingerols: If your product contains significant amounts of gingerols, it indicates incomplete conversion. Refer to the "Low this compound Yield" section for strategies to enhance the dehydration of gingerols.
-
Chromatographic Co-elution: Impurities may co-elute with this compound during chromatography.
-
Optimize Chromatography: Adjust the solvent system and gradient in your column chromatography or HPLC protocol to improve the resolution between this compound and the impurities. A common mobile phase for silica gel column chromatography is a gradient of n-hexane and ethyl acetate.[11]
-
Multi-step Purification: Consider a multi-step purification approach. For instance, an initial solid-phase extraction can be followed by preparative HPLC for higher purity.[11][17]
-
-
Lipophilic Compounds: Ginger rhizomes contain lipophilic compounds that can be co-extracted. A pre-extraction step with a non-polar solvent like n-hexane can help remove these compounds before the main extraction.[11]
Data Presentation
Table 1: Comparison of this compound Content under Different Drying and Extraction Conditions
| Drying Method | Drying Temperature (°C) | Extraction Solvent | Extraction Temperature (°C) | [1]-Shogaol Content (mg/g extract) | Reference |
| Freeze-drying | - | 95% Ethanol | Room Temperature | ~3-5 | [5] |
| Room Temperature | ~25 | 95% Ethanol | Room Temperature | ~3-5 | [5] |
| Convection Oven | 80 | 95% Ethanol | Room Temperature | Increased | [5] |
| Convection Oven | 80 | 95% Ethanol | 80 | ~22 (approx. 7-fold increase) | [5][6] |
| Hot Air Drying | 150 | Not specified | Not specified | Significantly Increased | [12] |
Table 2: this compound Yield from Supercritical CO2 Extraction
| Temperature (°C) | Pressure (bar) | CO2 Flow Rate ( g/min ) | Extraction Time (min) | [1]-Shogaol Content (mg/g extract) | Reference |
| 40 | 276 | 30 | 153 | Highest Content | [1][16] |
| 50 | 250 | 8 ft³/h | 360 | 24.46 ± 3.41 | [1] |
Experimental Protocols
Protocol 1: Enhanced this compound Production through Controlled Drying and Extraction
This protocol is designed to maximize the conversion of gingerols to shogaols for a higher yield of the target compound.
1. Raw Material Preparation: a. Obtain fresh ginger rhizomes (Zingiber officinale). b. Wash the rhizomes thoroughly to remove any dirt and debris. c. Slice the ginger into thin pieces (e.g., 2-3 mm) to facilitate uniform drying.
2. Drying Process: a. Spread the ginger slices on trays in a single layer. b. Dry the ginger in a convection oven at 80°C until a constant weight is achieved. This high temperature promotes the dehydration of gingerols to shogaols.[5][6]
3. Grinding: a. Grind the dried ginger slices into a fine powder using a mechanical grinder.
4. Extraction: a. Place the ginger powder in a round-bottom flask. b. Add 95% ethanol as the extraction solvent in a 1:10 solid-to-solvent ratio (w/v).[5] c. For further enhancement of this compound yield, the pH of the ethanol can be adjusted to 1 with HCl.[5] d. Set up a reflux apparatus and heat the mixture to 80°C. e. Conduct the reflux extraction for 24 hours.[5]
5. Filtration and Concentration: a. After extraction, cool the mixture to room temperature. b. Filter the extract through Whatman filter paper to remove the solid residue. c. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Protocol 2: Purification of[1]-Shogaol using Column Chromatography
This protocol outlines a standard method for purifying[1]-shogaol from a crude ginger extract.
1. Preparation of the Crude Extract: a. Obtain a crude extract rich in this compound (as prepared in Protocol 1 or through other extraction methods).
2. Column Preparation: a. Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase. The size of the column will depend on the amount of crude extract to be purified. b. Equilibrate the column with the initial mobile phase, for example, n-hexane.
3. Sample Loading: a. Dissolve the crude extract in a minimal amount of the initial mobile phase. b. Alternatively, adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and then carefully load the dried powder onto the top of the prepared column.
4. Elution: a. Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate. A common starting ratio is n-hexane:ethyl acetate (90:10, v/v).[11] b. Collect fractions of the eluate in separate tubes.
5. Fraction Analysis: a. Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate. b. Use a suitable mobile phase for TLC development (e.g., n-hexane:ethyl acetate, 70:30, v/v).[11] c. Visualize the spots under UV light or by using a staining reagent. d. Combine the fractions that contain pure[1]-shogaol based on the TLC analysis.
6. Final Concentration: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified[1]-shogaol as a pale yellow oil.[11]
Visualizations
Signaling Pathways
Caption: [1]-Shogaol's anticancer activity via inhibition of the PI3K/Akt/mTOR pathway and activation of caspases.
Caption: [1]-Shogaol's anti-inflammatory mechanism through the inhibition of the NF-κB signaling pathway.
Caption: [1]-Shogaol's antioxidant effect via activation of the Nrf2-ARE pathway.
Experimental Workflow
References
- 1. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 2. 6-shogaol attenuates H2O2-induced oxidative stress via upregulation of Nrf2-mediated γ-glutamylcysteine synthetase and heme oxygenase expression in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory 8-Shogaol Mediates Apoptosis by Inducing Oxidative Stress and Sensitizes Radioresistance in Gastric Cancer [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Anticancer effects of 6-shogaol via the AKT signaling pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6-Shogaol Protects Human Melanocytes against Oxidative Stress through Activation of the Nrf2-Antioxidant Response Element Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review of the anticancer properties of 6‐this compound: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of Apoptosis by [8]-shogaol via Reactive Oxygen Species Generation, Glutathione Depletion and Caspase Activation in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Mitigating off-target effects of shogaol in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with shogaol in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which derivative is most commonly used in research?
A1: this compound is a bioactive compound found in the rhizome of ginger (Zingiber officinale). It is formed from gingerols during the drying or cooking of ginger. Several forms of this compound exist, including 4-, 6-, 8-, 10-, and 12-shogaol. Among these, 6-shogaol is the most potent and extensively studied derivative in experimental models for its anti-inflammatory and anticancer properties.
Q2: What are the primary on-target effects of 6-shogaol being investigated?
A2: The primary on-target effects of 6-shogaol that are under investigation include its anticancer, anti-inflammatory, and antioxidant activities. In cancer research, it has been shown to induce apoptosis, paraptosis, and autophagy in various cancer cell lines. Its anti-inflammatory effects are often attributed to its ability to inhibit signaling pathways such as NF-κB and COX-2.
Q3: What are the known off-target effects or toxicities of this compound in experimental models?
A3: While 6-shogaol shows some selectivity for cancer cells over normal cells, off-target effects and toxicity can still occur, particularly at higher concentrations. For instance, studies have shown that 6-shogaol can be toxic to normal human fibroblast colon cells (CCD-18Co) and normal lung cells (IMR-90) at certain concentrations. In vivo studies have reported that high doses may lead to side effects, although some studies have found no significant toxicity in mice at therapeutic doses. A significant challenge with oral administration of this compound is its rapid metabolism and poor bioavailability.
Q4: How can I mitigate the off-target effects of this compound in my experiments?
A4: Mitigating off-target effects is crucial for obtaining reliable experimental data. Here are a few strategies:
-
Dose-Response Studies: Conduct thorough dose-response studies to determine the optimal concentration that elicits the desired on-target effect with minimal toxicity to non-target cells or tissues.
-
Use of Metabolites: Consider using bioactive metabolites of 6-shogaol, such as M2, which have shown comparable efficacy to the parent compound but with lower toxicity to normal cells.
-
Targeted Delivery Systems: Employ nanoparticle-based drug delivery systems (DDSs) to enhance the specific delivery of this compound to the target site, thereby reducing systemic exposure and off-target effects. Liposomes and micelles are examples of such systems.
-
Combination Therapy: Investigate the synergistic effects of this compound with other therapeutic agents. This approach may allow for the use of lower, less toxic concentrations of this compound while achieving the desired therapeutic outcome.
Troubleshooting Guide
Problem 1: High cytotoxicity observed in control (non-cancerous) cell lines.
-
Possible Cause: The concentration of this compound used is too high, leading to non-specific toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations on both your target cancer cell line and a relevant normal cell line to determine the therapeutic window.
-
Reduce Incubation Time: Shorter incubation times may reduce non-specific toxicity while still allowing for the observation of on-target effects.
-
Consider a Different Derivative or Metabolite: As mentioned in the FAQs, some metabolites of 6-shogaol, like M2, have been reported to have lower toxicity in normal cells.
-
Problem 2: Inconsistent or unexpected results in signaling pathway analysis (e.g., Western blotting for NF-κB or Akt pathways).
-
Possible Cause 1: Variability in this compound activity or degradation.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment from a high-quality, verified stock.
-
Protect from Light and Air: this compound can be sensitive to light and oxidation. Store stock solutions appropriately and minimize exposure during experiments.
-
-
Possible Cause 2: Crosstalk between different signaling pathways.
-
Troubleshooting Steps:
-
Analyze Multiple Pathways: this compound is known to affect multiple signaling pathways, including NF-κB, Akt/mTOR, MAPK, and Nrf2. Analyze key components of these pathways to get a more comprehensive picture of its mechanism of action.
-
Use Specific Inhibitors: To confirm the involvement of a specific pathway, use well-characterized inhibitors for that pathway in combination with this compound treatment.
-
Problem 3: Poor in vivo efficacy despite promising in vitro results.
-
Possible Cause: Poor bioavailability and rapid metabolism of this compound after oral administration.
-
Troubleshooting Steps:
-
Alternative Routes of Administration: Consider intraperitoneal injections if appropriate for your animal model, which may increase bioavailability compared to oral gavage.
-
Encapsulation in Nanoparticles: Utilize nanoparticle-based delivery systems to protect this compound from degradation, improve its solubility, and enhance its accumulation at the target site.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the concentration and distribution of this compound in different tissues over time.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of 6-Shogaol and its Metabolites (IC50 Values)
| Compound | HCT-116 (Colon Cancer) | H-1299 (Lung Cancer) | CCD-18Co (Normal Colon) | IMR-90 (Normal Lung) |
| 6-Shogaol | 18.20 µM | 17.90 µM | 43.91 µM | 36.65 µM |
| Metabolite M2 | 24.43 µM | 25.82 µM | 99.18 µM | 98.30 µM |
| Metabolite M13 | 45.47 µM | 47.77 µM | 75.50 µM | 57.54 µM |
Data sourced from Chen, et al. (2012) PLOS ONE.
Table 2: Effect of 6-Shogaol on Leukocyte Adhesion to HUVECs
| Treatment | Adhesion of THP-1 cells (% of control) |
| Control (LPS-stimulated) | 100% |
| 6-Shogaol (30 µM) + LPS | Significantly reduced |
Data interpretation from a study by St-Gelais, et al. (2021) Frontiers in Pharmacology, which showed that 30 µM of 6-shogaol almost fully blocked the adhesion of THP-1 cells to TNF-α-stimulated HUVECs.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. In Vivo Endometriosis Model
This protocol is based on a study investigating the effect of 6-shogaol on experimental endometriosis.
-
Animal Model: Use female Sprague-Dawley rats.
-
Induction of Endometriosis: Surgically induce endometriosis by implanting autologous endometrial tissue onto the peritoneum.
-
Treatment Groups: Divide the animals into groups: a sham control, an endometriosis control, a positive control (e.g., Gestrinone at 0.5 mg/kg/day), and experimental groups treated with different doses of 6-shogaol (e.g., 50, 100, 150 mg/kg/day) via oral gavage for a specified period (e.g., one month).
-
Ectopic Tissue Measurement: After the treatment period, euthanize the animals and measure the volume of the ectopic endometrial tissues.
-
Histological and Molecular Analysis: Collect the endometriotic lesions for histological analysis and to assess the expression of relevant markers such as NF-κB, VEGF, and COX-2.
Visualizations
Caption: 6-Shogaol inhibits the NF-κB signaling pathway.
Caption: 6-Shogaol suppresses the PI3K/Akt/mTOR pathway.
Caption: A general experimental workflow for this compound studies.
Validation & Comparative
Shogaol's Anticancer Efficacy Validated in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer efficacy of shogaol, a pungent constituent of ginger, with its analogue 6-gingerol. The experimental data presented is derived from preclinical xenograft models, offering insights into this compound's potential as a therapeutic agent. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development.
Quantitative Data Summary
The following tables summarize the quantitative data on the tumor growth inhibitory effects of 6-shogaol in various cancer cell line xenograft models.
Table 1: In Vivo Efficacy of 6-Shogaol in Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 393.4 | - |
| 6-Shogaol (10 mg/kg) | 274.7 | 30.2% |
| 6-Shogaol (40 mg/kg) | 140.8 | 64.2% |
Data from a study using NCI-H1650 human NSCLC cells in a mouse xenograft model.[1][2]
Table 2: Comparative In Vivo Efficacy of this compound and Related Compounds
| Compound | Cancer Model | Key Findings |
| 6-Shogaol | Human histiocytic lymphoma (U937) xenograft | Significantly inhibited tumor growth.[1] |
| Liver cancer xenograft | Significantly interfered with xenograft tumor growth.[1] | |
| 6-Shogaol vs. 6-Gingerol | General observation | 6-Shogaol is considered to have stronger biological activity than 6-gingerol.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Study
-
Cell Line: NCI-H1650 human non-small cell lung cancer cells.
-
Animal Model: Athymic nude mice.
-
Tumor Inoculation: Subcutaneous injection of NCI-H1650 cells into the flank of each mouse.
-
Treatment Groups:
-
Vehicle control group.
-
6-Shogaol (10 mg/kg body weight) treatment group.
-
6-Shogaol (40 mg/kg body weight) treatment group.
-
-
Administration: Intraperitoneal injection of 6-shogaol or vehicle.
-
Dosing Schedule: Daily administration.
-
Endpoint Measurement: Tumor volume was measured at specified time points. The formula (Length x Width²)/2 was likely used to calculate tumor volume. Body weight was also monitored to assess toxicity.[1][2]
-
Biomarker Analysis: At the end of the study, tumors were excised for immunohistochemical analysis of markers such as Ki-67 (proliferation), TUNEL (apoptosis), cyclin D1, phosphorylated Akt, and phosphorylated STAT3.[2]
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for in vivo validation.
Signaling Pathways
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.
Caption: 6-Shogaol inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: 6-Shogaol inhibits the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo xenograft study to validate the anticancer efficacy of a compound like this compound.
Caption: General experimental workflow for in vivo xenograft studies.
References
Shogaol vs. Gingerol: A Comparative Analysis of Anti-inflammatory Activity
A comprehensive guide for researchers, scientists, and drug development professionals detailing the superior anti-inflammatory potential of shogaol over gingerol, supported by experimental data and mechanistic insights.
The rhizome of ginger (Zingiber officinale) has been a cornerstone of traditional medicine for centuries, valued for its wide-ranging therapeutic properties. Modern scientific inquiry has identified gingerols and shogaols as the primary bioactive compounds responsible for these effects, particularly their potent anti-inflammatory actions. While both are structurally related, emerging evidence consistently demonstrates that this compound, a dehydration product of gingerol, exhibits significantly greater anti-inflammatory activity. This guide provides a detailed comparative analysis of the anti-inflammatory prowess of this compound and gingerol, presenting quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Comparison of Bioactivity
Numerous studies have quantitatively assessed the anti-inflammatory effects of this compound and gingerol, with this compound consistently demonstrating superior potency. This enhanced activity is often attributed to the presence of an α,β-unsaturated carbonyl group in this compound's structure, a feature absent in gingerol.[1][2]
| In Vitro Assay | Target | [3]-Shogaol | [3]-Gingerol | [4]-Gingerol | [5]-Gingerol | Reference |
| COX-2 Inhibition (IC50) | Cyclooxygenase-2 | 2.1 µM[6] | >50 µM[7] | 10 µM[7] | 32 µM[7] | [6][7] |
| Nitric Oxide (NO) Production Inhibition | iNOS in LPS-stimulated RAW 264.7 cells | More potent than gingerols[6] | Less potent than this compound[6] | - | - | [6] |
| PGE2 Release Inhibition | COX-2 in LPS-stimulated RAW 264.7 cells | More potent than gingerols[6] | Less potent than this compound[6] | - | - | [6] |
| Arachidonic Acid Release Inhibition | Phospholipase A2 in LPS-stimulated RAW 264.7 cells | ~90% inhibition at 5 µM[8] | ~30% inhibition at 50 µM[8] | - | - | [8] |
| DPPH Radical Scavenging (IC50) | Free radical | 8.05 µM[2] | 26.3 µM[2] | 19.47 µM[2] | 10.47 µM[2] | [2] |
| Superoxide Radical Scavenging (IC50) | Free radical | 0.85 µM[2] | 4.05 µM[2] | 2.5 µM[2] | 1.68 µM[2] | [2] |
| Hydroxyl Radical Scavenging (IC50) | Free radical | 0.72 µM[2] | 4.62 µM[2] | 1.97 µM[2] | 1.35 µM[2] | [2] |
Mechanisms of Anti-inflammatory Action: A Comparative Overview
The anti-inflammatory effects of both this compound and gingerol are primarily mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][9] However, studies consistently show that this compound is a more potent inhibitor of these pathways.[6][10]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[9] Both this compound and gingerol have been shown to inhibit NF-κB activation.[10][11] However, comparative studies indicate that this compound is a more effective inhibitor. For instance, in one study,[3]-shogaol was found to be more potent than[3]-gingerol in suppressing NF-κB activation in BV2 microglia.[10] This superior inhibitory action of this compound leads to a more profound reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[6][11]
References
- 1. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes [mdpi.com]
- 7. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Shogaol versus capsaicin: a comparative study of their biological effects
Shogaol vs. Capsaicin: A Comparative Analysis of Biological Efficacy
A Guide for Researchers and Drug Development Professionals
This compound, a principal bioactive compound in dried ginger, and capsaicin, the pungent component of chili peppers, are both vanilloid compounds renowned for their wide-ranging pharmacological effects. Despite their structural similarities, subtle molecular differences lead to significant variations in their biological activities. This guide provides an objective comparison of their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed methodologies to inform future research and therapeutic development.
Molecular Interactions and Primary Target: TRPV1
Both this compound and capsaicin exert many of their effects by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception and inflammation.[1][2] They share the same vanillyl head group and bind to the same ligand-binding pocket in the TRPV1 channel.[1][2][3] However, differences in their aliphatic tails result in varied potencies.[2][4]
Capsaicin is a highly potent and selective activator of TRPV1.[1][2] In contrast, this compound is generally considered a moderate or weaker agonist of the TRPV1 channel.[1][2][3] The α,β-unsaturated carbonyl group in this compound's structure, which is absent in capsaicin, is believed to contribute to its distinct biological profile, often leading to more potent effects in activities not solely dependent on TRPV1 activation.[5][6]
Comparative Biological Effects: Quantitative Data
The following tables summarize the quantitative data from various experimental studies, comparing the efficacy of this compound and capsaicin in key biological assays.
Anticancer Activity
Both compounds have demonstrated the ability to induce programmed cell death (apoptosis) and inhibit proliferation in a wide array of cancer cell lines.[7][8][9][10] Their mechanisms often involve the modulation of critical signaling pathways such as Akt/mTOR and p53, and the generation of reactive oxygen species (ROS).[7][8] Several studies suggest that this compound can exhibit more potent anticancer activity than capsaicin in specific cancer types.[11]
Table 1: Comparison of Anticancer Efficacy (IC50 Values)
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | Skin (TPA/DMBA model) | Tumor Incidence Reduction | Significantly reduced multiple skin tumors | [11] |
| Capsaicin | Gastric (BC6823) | Proliferation Inhibition | ~0.6 | [12] |
| This compound | Lung, Colon, Ovary | Proliferation Suppression | Various (Demonstrated potent activity) | [11] |
| Capsaicin | Prostate, Pancreatic, Colorectal, Lung, Breast, Liver, Skin | Apoptosis Induction | Various (Primary mechanism of cell death) | [8] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 indicates higher potency. Data is compiled from multiple sources and experimental conditions may vary.
Anti-inflammatory Activity
This compound and capsaicin are effective anti-inflammatory agents that inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][13] They achieve this primarily by modulating the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14] Evidence suggests that this compound often possesses superior anti-inflammatory properties.[5][6]
Table 2: Comparison of Anti-inflammatory Efficacy
| Compound | Inflammatory Mediator | Cell Line / Model | Inhibition / Effect | Reference |
| This compound | NO and PGE2 Production | RAW 264.7 | Significant, dose-dependent inhibition | [6] |
| This compound | NF-κB and MAPK pathways | In vitro / In vivo | Inhibition of signaling | [13][14] |
| This compound | Leukocyte Infiltration | In vivo | Inhibited infiltration and reduced edema | [14][15] |
| Capsaicin | Endothelial Inflammation | In vitro | Beneficial effects on inflammation and NO production | [16] |
| This compound | TNF-α and IL-6 | HMC-1 / Endometriotic lesions | Inhibited production | [17] |
Antioxidant Activity
The capacity to neutralize harmful free radicals is a key therapeutic property of both compounds. They exhibit substantial scavenging activities against various radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH), superoxide, and hydroxyl radicals.[6] Comparative studies consistently demonstrate that this compound is a more potent antioxidant, an effect attributed to its α,β-unsaturated ketone moiety.[6][18]
Table 3: Comparison of Antioxidant Efficacy (IC50 Values)
| Compound | Assay | IC50 Value (µM) | Reference |
| This compound | DPPH Radical Scavenging | 8.05 | [6] |
| Capsaicin | DPPH Radical Scavenging | > this compound (less potent) | [19] |
| This compound | Superoxide Radical Scavenging | 0.85 | [6] |
| This compound | Hydroxyl Radical Scavenging | 0.72 | [6] |
| Capsaicin | ABTS Radical Scavenging | 10x less potent than this compound | [19] |
Note: The DPPH and ABTS assays measure the capacity of an antioxidant to scavenge specific free radicals. A lower IC50 value indicates stronger antioxidant activity.
Key Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for cornerstone assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.
-
Objective: To determine the cytotoxic effects of this compound and capsaicin on cancer cells.
-
Methodology:
-
Cell Plating: Seed cells (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in a 96-well plate and incubate overnight to allow for attachment.[20]
-
Compound Treatment: Treat cells with various concentrations of this compound or capsaicin for a specified period (e.g., 24, 48, or 72 hours).[20][21] Include untreated and solvent controls.
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22][23]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[23]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
-
Apoptosis Detection via Western Blot
This technique is used to detect key proteins that are markers for apoptosis, such as cleaved caspases and PARP.[24]
-
Objective: To confirm that cell death induced by this compound or capsaicin occurs via apoptosis.
-
Methodology:
-
Cell Lysis: Treat cells with the compounds for the desired time, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.[21][25]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate 30-50 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21][25]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to apoptotic markers (e.g., anti-cleaved caspase-3, anti-cleaved PARP) and a loading control (e.g., anti-β-actin).[25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspases or PARP indicates apoptosis.
-
Cytokine Quantification via ELISA
The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as inflammatory cytokines.[26]
-
Objective: To measure the inhibitory effect of this compound and capsaicin on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Methodology:
-
Cell Treatment: Plate cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound or capsaicin for 2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.[27]
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted cytokines.[28]
-
ELISA Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) and incubate overnight.[29]
-
Blocking: Wash the plate and block with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add standards and the collected cell supernatants to the wells and incubate for 1-2 hours.[29]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1 hour.[29]
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin or streptavidin (e.g., Streptavidin-HRP). Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will occur.
-
Stop Reaction: Stop the reaction with an acid (e.g., H₂SO₄).
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, visualize key mechanisms and processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 6. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the anticancer properties of 6‐this compound: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Capsaicin: A Two-Decade Systematic Review of Global Research Output and Recent Advances Against Human Cancer [frontiersin.org]
- 9. A Comprehensive Review of Capsaicin and Its Role in Cancer Prevention and Treatment [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Capsaicin and cancer: Guilty as charged or innocent until proven guilty? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eatingwell.com [eatingwell.com]
- 17. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jast.modares.ac.ir [jast.modares.ac.ir]
- 19. researchgate.net [researchgate.net]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Capsaicin inhibits proliferation and induces apoptosis in osteosarcoma cell lines via the mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. researchgate.net [researchgate.net]
- 26. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Enhanced Anti-Inflammatory Effects of Silibinin and Capsaicin Combination in Lipopolysaccharide-Induced RAW264.7 Cells by Inhibiting NF-κB and MAPK Activation [frontiersin.org]
- 28. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cytokine Elisa [bdbiosciences.com]
Shogaol's Neuroprotective Mechanisms: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective efficacy of shogaol in various in vivo models of neurological disorders. Experimental data is presented to facilitate comparison with other potential therapeutic alternatives.
This compound, a pungent constituent of ginger, has garnered significant attention for its potential neuroprotective effects. In vivo studies across various animal models of neurodegenerative diseases and acute brain injury have demonstrated its ability to mitigate neuronal damage through multiple mechanisms. This guide synthesizes key findings, presenting a comparative overview of this compound's performance and detailing the experimental protocols used to ascertain its efficacy.
Comparative Efficacy of this compound in Neurodegenerative and Injury Models
The neuroprotective effects of[1]-shogaol have been evaluated in several in vivo models, consistently demonstrating positive outcomes. The following tables summarize the quantitative data from key studies, offering a clear comparison of its effects across different pathological contexts.
| Animal Model | Treatment Regimen | Key Efficacy Endpoints | Quantitative Results | Reference |
| Parkinson's Disease (MPTP-induced) | 10 mg/kg/day, p.o. | Motor coordination, Dopaminergic neuron survival (TH+ cells), Neuroinflammation (microglial activation, TNF-α, NO, iNOS, COX-2) | Reversed MPTP-induced motor deficits. Significantly increased TH+ neurons and suppressed inflammatory markers. | [2][3] |
| Parkinson's Disease (Rotenone-induced) | 10 and 20 mg/kg, p.o. | Oxidative stress markers (MDA, SOD, CAT), Inflammatory markers (TNF-α, NF-κB, IL-1β), Dopamine levels | Significantly reduced oxidative stress and inflammatory markers. Increased dopamine levels. | [4] |
| Alzheimer's Disease (AβO-injected) | Not specified | Cognitive function (memory), Neuroinflammation (microgliosis, astrogliosis), Neurotrophic factors (NGF) | Ameliorated memory impairment. Reduced microgliosis and astrogliosis. Elevated NGF levels. | [1][5] |
| Alzheimer's Disease (Scopolamine-induced) | 400 mg/kg BW (Red Ginger Extract) | Cognitive function (memory), Oxidative stress (MDA), Cholinergic function (AChE) | Reduced memory loss. Decreased MDA and increased AChE levels in serum and brain. | [6] |
| Transient Global Ischemia | Not specified | Neuroprotection | Showed significant neuroprotective effects via inhibition of microglia. | [7][8] |
| Traumatic Brain Injury | 10, 20, and 30 mg/kg, i.p. | Anxiety/Depression-like behavior, Oxidative stress (MDA), Inflammatory markers (TNF-α, IL-1β), BDNF levels | Attenuated anxiety/depression-like behaviors. Decreased MDA, TNF-α, and IL-1β. Upregulated BDNF. | [9] |
| Multiple Sclerosis (EAE model) | 5 mg/kg/day, p.o. | Clinical symptoms, Neuroinflammation (astrogliosis, microglial activation, TNF-α) | Significantly reduced clinical symptoms and neuroinflammatory markers. | [10] |
Core Neuroprotective Mechanisms of this compound
In vivo studies consistently highlight two primary mechanisms underlying this compound's neuroprotective effects: anti-inflammatory and antioxidant activities. These actions are mediated through the modulation of key signaling pathways.
Anti-Inflammatory Effects
This compound exerts potent anti-inflammatory effects by inhibiting the activation of microglia and astrocytes, key players in neuroinflammation.[7][10] This leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes. A critical target in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7][11] By inhibiting NF-κB activation, this compound suppresses the expression of numerous inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2.[2][4][7]
Antioxidant Effects
The antioxidant properties of this compound are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway .[12][13] Nrf2 is a master regulator of cellular antioxidant responses.[14][15] Upon activation by this compound, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[11][13] This enhanced antioxidant defense system helps to neutralize reactive oxygen species (ROS) and reduce oxidative damage to neurons.[16]
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions involved in this compound's neuroprotective mechanisms and the typical workflow of in vivo studies, the following diagrams have been generated using Graphviz.
Caption: this compound's dual neuroprotective signaling pathways.
References
- 1. 6-Shogaol, an active constituent of ginger, attenuates neuroinflammation and cognitive deficits in animal models of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Shogaol, an active compound of ginger, protects dopaminergic neurons in Parkinson's disease models via anti-neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] 6-Shogaol, an active compound of ginger, protects dopaminergic neurons in Parkinson's disease models via anti-neuroinflammation | Semantic Scholar [semanticscholar.org]
- 4. 6-Shogaol Abrogates Parkinson’s Disease in Rotenone-Induced Rodents: Based on In Silico Study and Inhibiting TNF-α/NF-κB/IL-1β/MAO-B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Activity of Ethanolic Extract of Red Ginger Containing 6-Shogaol on Scopolamine-Induced Memory Impairment in Alzheimer’s Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. 6-Shogaol, a ginger product, modulates neuroinflammation: a new approach to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Neuroprotective Effects of 6-Shogaol and Its Metabolite, 6-Paradol, in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Shogaol protects against ischemic acute kidney injury by modulating NF-κB and heme oxygenase-1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New this compound Analogues as NRF2 Activators and Evaluation of Their Anti-Inflammatory Activity, Modes of Action and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docta.ucm.es [docta.ucm.es]
- 16. mdpi.com [mdpi.com]
Shogaol's In Vitro Efficacy: A Comparative Analysis Against Standard Chemotherapy
For Immediate Release
In the ongoing search for novel and effective anti-cancer agents, natural compounds are a promising frontier. Among these, shogaol, a bioactive compound found in ginger, has demonstrated significant cytotoxic effects against various cancer cell lines in preclinical in vitro studies. This guide provides a comprehensive comparison of the efficacy of this compound, primarily 6-shogaol, with standard chemotherapy drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of 6-shogaol in comparison to several standard chemotherapy drugs across various cancer cell lines.
| Cell Line | Cancer Type | 6-Shogaol IC50 (µM) | Chemotherapy Drug | Chemotherapy Drug IC50 (µM) | Reference |
| T47D | Breast Cancer | 0.5 ± 0.1 | Cisplatin | 0.7 ± 0.2 | [1] |
| HCT116 | Colon Cancer | 3.1 | - | - | [2] |
| HeLa | Cervical Cancer | 19.4 | Doxorubicin | Not specified in study | [2][3] |
| HepG2 | Liver Cancer | 10.1 | Doxorubicin | Not specified in study | [2] |
| MCF7 | Breast Cancer | 11.2 | Doxorubicin | Not specified in study | [2] |
| SW480 | Colon Cancer | ~20 | 5-Fluorouracil | Not specified in study | [4] |
| SW620 | Colon Cancer | ~20 | Oxaliplatin | Not specified in study | [4] |
| PANC-1 | Pancreatic Cancer | 36.87 | Gemcitabine | Not specified in study | [5] |
| BxPC-3 | Pancreatic Cancer | 6.60 | Gemcitabine | Not specified in study | [5] |
| KG-1a | Leukemia | 2.99 ± 0.01 µg/mL | Cytarabine | > 100 µg/mL | [6] |
| KG-1a | Leukemia | 2.99 ± 0.01 µg/mL | Cyclophosphamide | > 100 µg/mL | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and standard chemotherapy drugs.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured overnight in a complete medium.
-
Drug Treatment: The attached cells are then treated with varying concentrations of 6-shogaol or a standard chemotherapy drug in a serum-free medium for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plate is incubated at 37°C for 4 hours.
-
Formazan Solubilization: The medium is discarded, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Detection by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of 6-shogaol or a standard chemotherapy drug for a specified duration.
-
Cell Harvesting: Cells are washed with phosphate-buffered saline (PBS), detached using trypsin-EDTA, and collected by centrifugation.
-
Staining: The cell pellet is resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
This compound has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of several key signaling pathways.
References
- 1. Antitumor Activity of Gemcitabine Can Be Potentiated in Pancreatic Cancer through Modulation of TLR4/NF-κB signaling by 6-Shogaol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and a… [ouci.dntb.gov.ua]
- 3. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions | Semantic Scholar [semanticscholar.org]
- 4. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Shogaol Isomers: A Head-to-Head Comparison of Bioactivity for Drug Discovery and Development
An objective analysis of the experimental evidence comparing the biological activities of[1]-shogaol,[2]-shogaol, and[3]-shogaol.
The pungent compounds in dried ginger, known as shogaols, have garnered significant attention from the scientific community for their wide range of pharmacological activities.[4] Among these, the most studied isomers are[1]-shogaol,[2]-shogaol, and[3]-shogaol, which differ in the length of their alkyl side chains. These structural variations have been shown to significantly influence their bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive head-to-head comparison of these shogaol isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Comparative Bioactivity of this compound Isomers
Shogaols have consistently demonstrated greater potency in various biological assays compared to their precursor gingerols, a phenomenon often attributed to the presence of an α,β-unsaturated ketone moiety in their chemical structure.[5][6] This structural feature makes them potent Michael acceptors, enabling them to interact with cellular nucleophiles and modulate key signaling pathways.
A comparative analysis of the primary this compound isomers reveals a nuanced landscape of bioactivity. Generally,[1]-shogaol is reported to be the most potent among the common isomers.[7] However, the relative efficacy can vary depending on the specific biological activity being assessed and the experimental model used.
The antioxidant capacity of this compound isomers has been evaluated using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (ferric reducing antioxidant power) assay.
Studies consistently show that shogaols are more potent antioxidants than their corresponding gingerols.[8][9] Among the this compound isomers,[1]-shogaol has been identified as the most powerful antioxidant.[8][9] The length of the carbon chain also appears to play a role, with shorter chains in[1]-shogaol and[1]-gingerol contributing to their higher antioxidant potential compared to their longer-chain counterparts.[8][10]
Table 1: Comparison of Antioxidant Activity of this compound Isomers
| Compound | DPPH Radical Scavenging IC50 (µM) | Superoxide Radical Scavenging IC50 (µM) | Hydroxyl Radical Scavenging IC50 (µM) |
| [1]-Shogaol | 8.05[11][12] | 0.85[11][12] | 0.72[11][12] |
| [2]-Gingerol | 19.47[11][12] | 2.5[11][12] | 1.97[11][12] |
| [3]-Gingerol | 10.47[11][12] | 1.68[11][12] | 1.35[11][12] |
| [1]-Gingerol | 26.3[11][12] | 4.05[11][12] | 4.62[11][12] |
Note: Lower IC50 values indicate greater antioxidant activity. Data for[2]-shogaol and[3]-shogaol were not available in the same comparative study.
The anti-inflammatory properties of this compound isomers have been extensively investigated. These compounds have been shown to inhibit key inflammatory mediators and modulate signaling pathways involved in the inflammatory response.
A study comparing the anti-inflammatory effects of[1]-,[2]-, and[3]-shogaols in a dextran sodium sulfate (DSS)-induced colitis mouse model found that[3]-shogaol was the most effective at mitigating inflammation.[1][13] In general, shogaols were more effective than their corresponding gingerols.[1] Another study found that[1]-shogaol exhibited the most potent anti-inflammatory properties, which was attributed to the presence of the α,β-unsaturated ketone moiety.[11]
Shogaols exert their anti-inflammatory effects in part by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key inflammatory mediators.[11] They also modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[14][15]
Table 2: Comparison of Anti-inflammatory Activity of this compound Isomers
| Compound | Inhibition of Nitric Oxide (NO) Production | Inhibition of Prostaglandin E2 (PGE2) Production |
| [1]-Shogaol | Significant and dose-dependent[11] | Significant and dose-dependent[11] |
| [2]-Shogaol | Effective in improving DAI scores in colitis model[1] | Not explicitly compared in the same study |
| [3]-Shogaol | Most potent in DSS-induced colitis model[1][13] | Not explicitly compared in the same study |
Note: Direct comparative IC50 values for NO and PGE2 inhibition across all three this compound isomers were not available in the reviewed literature.
The anticancer potential of this compound isomers has been demonstrated in various cancer cell lines. Shogaols have been shown to have stronger growth inhibitory effects than their corresponding gingerols.[16]
In a study comparing their effects on human lung (H-1299) and colon (HCT-116) cancer cells,[1]-,[2]-, and[3]-shogaols all exhibited potent growth inhibitory activity.[16] Notably,[1]-shogaol was significantly more potent than[1]-gingerol.[16] Another study highlighted that[1]-shogaol can induce apoptosis in cancer cells.[17]
Table 3: Comparison of Anticancer Activity of this compound Isomers (IC50 in µM)
| Compound | H-1299 (Human Lung Cancer) | HCT-116 (Human Colon Cancer) |
| [1]-Shogaol | ~8[16] | 18.20[17] |
| [2]-Shogaol | Stronger than[2]-gingerol[16] | Stronger than[2]-gingerol[16] |
| [3]-Shogaol | Stronger than[3]-gingerol[16] | Stronger than[3]-gingerol[16] |
| [1]-Gingerol | ~150[16] | - |
| [2]-Gingerol | - | - |
| [3]-Gingerol | - | - |
Note: A direct head-to-head IC50 comparison for[2]- and[3]-shogaol was not available in the same study.
Signaling Pathways Modulated by this compound Isomers
The bioactive effects of this compound isomers are mediated through their interaction with various cellular signaling pathways. The NF-κB and MAPK pathways are central to their anti-inflammatory and anticancer activities.
Experimental Protocols
To facilitate the replication and further investigation of the bioactivities of this compound isomers, detailed experimental protocols for key assays are provided below.
Objective: To determine the free radical scavenging activity of this compound isomers.
Materials:
-
DPPH (1,1-diphenyl-2-picrylhydrazyl) solution in methanol.
-
This compound isomers (or other test compounds) dissolved in a suitable solvent (e.g., methanol).
-
Methanol (as a blank).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the this compound isomers in methanol.
-
In a 96-well plate, add a specific volume of each this compound isomer dilution to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the this compound isomer.
Objective: To assess the anti-inflammatory activity of this compound isomers by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound isomers dissolved in a suitable solvent (e.g., DMSO).
-
Griess reagent.
-
Nitrite standard solution.
-
96-well cell culture plate.
-
Cell culture incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound isomers for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.
-
Determine the IC50 value for NO inhibition.
Objective: To evaluate the cytotoxic effects of this compound isomers on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., H-1299 or HCT-116).
-
Complete cell culture medium.
-
This compound isomers dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plate.
-
Cell culture incubator.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of this compound isomers for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the untreated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
References
- 1. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of gingerols and shogaols on 5-HT3 receptors: binding studies, cation uptake by the receptor channel and contraction of isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gingerols and shogaols: Important nutraceutical principles from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 6. Occurrence, biological activity and metabolism of 6-shogaol - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. jast.modares.ac.ir [jast.modares.ac.ir]
- 9. Comparative Antioxidant Properties of Some Gingerols and Shogaols, and the Relationship of Their Contents with the Antioxidant Potencies of Fresh and Dried Ginger (Zingiber officinale Roscoe) [jast.modares.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolites of Ginger Component [6]-Shogaol Remain Bioactive in Cancer Cells and Have Low Toxicity in Normal Cells: Chemical Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antioxidant potential of shogaol against known antioxidants
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
Shogaol, a bioactive compound primarily found in dried ginger (Zingiber officinale), is emerging as a powerful antioxidant with significant potential for therapeutic applications. This guide provides an objective comparison of this compound's antioxidant capacity against well-established antioxidants, supported by experimental data from various in vitro assays. Detailed methodologies and visual representations of key pathways and workflows are included to facilitate a deeper understanding of its mechanism of action and experimental validation.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound, particularly 6-shogaol and 10-shogaol, has been evaluated using various standard assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, comparing them with known antioxidants. A lower IC50 value indicates a higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | IC50 (µM) |
| 6-Shogaol | 2.2 - 8.8 | 8.0 - 32.1 |
| 10-Shogaol | ~9.5 | ~27.2 |
| Vitamin C (Ascorbic Acid) | 3.65 - 5.0 | 20.7 - 28.4 |
| Trolox | 3.77 | 15.1 |
| Quercetin | 2.66 | 8.8 |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | IC50 (µM) |
| 6-Shogaol | Not widely reported | Not widely reported |
| 10-Shogaol | Not widely reported | Not widely reported |
| Vitamin C (Ascorbic Acid) | 2.65 - 6.8 | 15.0 - 38.6 |
| Trolox | 2.93 | 11.7 |
| Quercetin | 1.89 | 6.3 |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is a synthesis of values reported in the scientific literature.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: this compound can directly donate a hydrogen atom to neutralize free radicals, thus terminating the damaging chain reactions of oxidation. This activity is attributed to the phenolic hydroxyl group in its structure.
-
Upregulation of Endogenous Antioxidant Defenses: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a key regulator of the cellular antioxidant response. By activating Nrf2, this compound stimulates the production of a wide range of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), providing long-lasting protection against oxidative stress.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound-mediated activation of the Nrf2-ARE signaling pathway.
Caption: General experimental workflow for in vitro antioxidant capacity assays.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Test samples (this compound and standards) dissolved in methanol at various concentrations.
-
-
Procedure:
-
Add 1.0 mL of the DPPH solution to 1.0 mL of the test sample solution in a test tube.
-
Vortex the mixture thoroughly.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared using 1.0 mL of methanol instead of the test sample.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test samples (this compound and standards) dissolved in a suitable solvent.
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test sample to 1.0 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagents:
-
Fluorescein sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Trolox (standard antioxidant)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test samples (this compound and standards).
-
-
Procedure:
-
In a 96-well black microplate, add 25 µL of the test sample or Trolox standard and 150 µL of the fluorescein solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.
Conclusion
The available data strongly indicates that this compound, particularly 6-shogaol, possesses potent antioxidant properties, comparable to, and in some cases exceeding, those of well-known antioxidants like Vitamin C. Its dual mechanism of action, involving both direct radical scavenging and the induction of endogenous antioxidant defenses via the Nrf2 pathway, makes it a compelling candidate for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's antioxidant potential in various research settings.
Shogaol in Diabetic Neuropathy: A Comparative Analysis Against Conventional Therapies
For Researchers, Scientists, and Drug Development Professionals
Diabetic neuropathy, a debilitating complication of diabetes, presents a significant challenge in clinical management. While conventional treatments offer symptomatic relief to some, a substantial portion of patients experience inadequate pain control or dose-limiting side effects. This has spurred the investigation of alternative therapeutic agents, with natural compounds like shogaol, a pungent constituent of ginger, emerging as a promising candidate. This guide provides a comprehensive comparison of the preclinical evidence for this compound's efficacy in diabetic neuropathy against established conventional treatments, supported by experimental data and mechanistic insights.
Mechanisms of Action: A Tale of Two Approaches
Conventional therapies for painful diabetic neuropathy primarily target the central and peripheral nervous systems to dampen pain signals. In contrast, preclinical evidence suggests that 6-shogaol may offer a multi-targeted approach, addressing both nociceptive signaling and underlying inflammatory processes.
This compound: Preclinical studies indicate that 6-shogaol's analgesic effects in diabetic neuropathy are mediated through the downregulation of key pain-related receptors in the spinal cord, specifically the Transient Receptor Potential Vanilloid-1 (TRPV1) and the N-methyl-D-aspartate receptor subunit 2B (NMDAR2B)[1][2]. TRPV1 is a crucial ion channel involved in the sensation of heat and pain, while NMDAR2B is a subunit of the NMDA receptor, which plays a critical role in central sensitization to pain. By reducing the expression of these receptors, 6-shogaol may effectively blunt the transmission and amplification of pain signals. Furthermore, some studies suggest that this compound possesses anti-inflammatory properties, which could address the neuroinflammatory component of diabetic neuropathy[3][4].
Conventional Treatments:
-
Pregabalin and Gabapentin: These gabapentinoids are structural analogues of the neurotransmitter GABA. Their primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.
-
Duloxetine: As a serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine increases the levels of these neurotransmitters in the synaptic cleft within the descending inhibitory pain pathways of the brain and spinal cord. This enhancement of descending inhibition helps to suppress the transmission of pain signals. Evidence also suggests that duloxetine may modulate the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in neuroinflammation.
-
Amitriptyline: A tricyclic antidepressant (TCA), amitriptyline also blocks the reuptake of serotonin and norepinephrine. Its analgesic effects are attributed to this action, as well as potential blockade of sodium channels and antagonism of NMDA receptors.
Comparative Efficacy: A Look at the Data
Direct comparative clinical trials between this compound and conventional treatments for diabetic neuropathy are currently unavailable. The following tables summarize preclinical data for 6-shogaol and clinical trial data for conventional therapies, providing an indirect comparison of their potential efficacy. It is crucial to note the inherent limitations of comparing preclinical animal data with human clinical trial results.
Table 1: Quantitative Comparison of Efficacy in Painful Diabetic Neuropathy
| Treatment | Study Type | Dosage | Primary Efficacy Endpoint | Result |
| 6-Shogaol | Preclinical (Mouse) | 15 mg/kg BW | Reduction in hyperalgesia and allodynia | Significantly alleviated hyperalgesia and allodynia compared to diabetic control[1]. |
| Gabapentin | Preclinical (Mouse) | 100 mg/kg BW | Reduction in hyperalgesia and allodynia | Attenuated hyperalgesic effect[5]. |
| Pregabalin | Clinical Trial | 300 and 600 mg/day | ≥50% reduction in mean pain score | 46% and 48% of patients, respectively, achieved this endpoint, compared to 18% with placebo[6]. |
| Duloxetine | Clinical Trial | 60 mg and 120 mg/day | ≥50% reduction in pain score | A study showed 66% (pregabalin) and 74% (duloxetine) of patients achieved ≥50% pain relief[7]. Another study found duloxetine showed a higher reduction in pain compared to pregabalin[8]. |
| Amitriptyline, Duloxetine, Pregabalin | Clinical Trial | Titrated to max tolerated dose | Reduction in 7-day average daily pain (NRS) | All three treatments reduced pain from a mean of 6.6 to 3.3 with no significant difference between them[9][10]. |
BW: Body Weight; NRS: Numeric Rating Scale
Experimental Protocols: A Glimpse into the Methodology
Understanding the experimental design is critical for interpreting the presented data. The following provides an overview of the methodologies used in the key preclinical and clinical studies.
Preclinical Study of 6-Shogaol:
-
Animal Model: Streptozotocin (STZ)-induced diabetic mice are a widely used model for type 1 diabetes and its complications, including neuropathy[11][12][13]. In the cited study, male Balb/C mice were induced with a single intraperitoneal injection of 110 mg/kg BW STZ[1][2].
-
Treatment: After the development of painful diabetic neuropathy (confirmed by hyperalgesia and allodynia), mice were treated orally with 6-shogaol (15 mg/kg BW), ginger extract, or gabapentin (as a positive control) daily for 21 days[1][2].
-
Assessment of Neuropathy:
-
Hot Plate Test: This test measures the latency of the mouse to react to a heated surface, assessing thermal hyperalgesia.
-
Von Frey Filament Test: This test uses filaments of varying stiffness to apply pressure to the paw, determining the mechanical withdrawal threshold and assessing mechanical allodynia.
-
Immunohistochemistry and qRT-PCR: These techniques were used to measure the expression levels of TRPV1 and NMDAR2B in the spinal cord tissue[1][2].
-
Clinical Trials of Conventional Treatments:
-
Study Design: The majority of studies on conventional treatments are randomized, double-blind, placebo-controlled clinical trials[6][14]. Some studies also involve active comparators[7][8][9][15].
-
Participants: Human subjects with a confirmed diagnosis of painful diabetic peripheral neuropathy.
-
Interventions: Patients are randomly assigned to receive the investigational drug (e.g., pregabalin, duloxetine, amitriptyline) at specified doses or a placebo for a defined period, often several weeks to months.
-
Efficacy Assessment:
-
Pain Scales: The most common primary outcome is the change in pain intensity from baseline, measured using scales such as the Numeric Rating Scale (NRS), Visual Analog Scale (VAS), or the Brief Pain Inventory (BPI).
-
Responder Analysis: The percentage of patients achieving a clinically significant reduction in pain (e.g., ≥30% or ≥50% reduction from baseline) is often a key secondary endpoint.
-
Quality of Life and Functional Improvement: Questionnaires are used to assess the impact of treatment on sleep, mood, and daily activities.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for 6-shogaol and a typical experimental workflow for preclinical diabetic neuropathy studies.
Caption: Proposed mechanism of 6-shogaol in diabetic neuropathy.
References
- 1. Ginger extract and its compound, 6-shogaol, attenuates painful diabetic neuropathy in mice via reducing TRPV1 and NMDAR2B expressions in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [6]-Shogaol and [6]-Gingerol active ingredients may improve neuropathic pain by suppressing cytokine levels in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [6]-Shogaol and [6]-Gingerol active ingredients may improve neuropathic pain by suppressing cytokine levels in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pregabalin relieves symptoms of painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjmd.zu.edu.pk [pjmd.zu.edu.pk]
- 8. Comparison of the Efficacy of Duloxetine and Pregabalin in Pain Relief Associated with Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. Comparison of amitriptyline supplemented with pregabalin, pregabalin supplemented with amitriptyline, and duloxetine supplemented with pregabalin for the treatment of diabetic peripheral neuropathic pain (OPTION-DM): a multicentre, double-blind, randomised crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ejmaces.com [ejmaces.com]
- 12. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diabetic neuropathy research: from mouse models to targets for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jvsmedicscorner.com [jvsmedicscorner.com]
- 15. Randomized, Placebo-Controlled Comparison of Amitriptyline, Duloxetine, and Pregabalin in Patients With Chronic Diabetic Peripheral Neuropathic Pain: Impact on pain, polysomnographic sleep, daytime functioning, and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for shogaol quantification
A Comparative Guide to Analytical Methods for Shogaol Quantification
The quantification of[1]-shogaol, a key bioactive compound in ginger (Zingiber officinale), is critical for the standardization of herbal extracts, quality control of commercial products, and in-depth pharmacological studies. This guide provides a comparative overview of various analytical techniques used for the precise and accurate measurement of this compound, tailored for researchers, scientists, and professionals in drug development.
Experimental Workflow for Method Validation
A crucial step before the routine application of any analytical method is its validation, which ensures the reliability and consistency of the results.[2] The validation process involves evaluating several key parameters to demonstrate that the method is suitable for its intended purpose.[3]
Caption: General workflow for the development and validation of an analytical method.
Comparative Data on this compound Quantification Methods
The performance of an analytical method is assessed by several validation parameters. The following table summarizes these key metrics for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of[1]-shogaol.
| Parameter | HPLC-UV/DAD | LC-MS/MS | RP-HPTLC |
| Linearity Range | 3 - 7 µg/mL[4] | 0.2 - 200 ng/mL[5] | 100 - 700 ng/band[6] |
| Correlation Coefficient (R²) | > 0.999[4] | > 0.997[5] | 0.9988[6] |
| Limit of Detection (LOD) | 0.1846 µg/mL (185 ng/mL)[4] | 0.5 ng/mL[5] | 33.65 ng/band[6] |
| Limit of Quantification (LOQ) | 0.6153 µg/mL (615 ng/mL)[4] | 1.5 ng/mL[5] | 100.95 ng/band[6] |
| Accuracy (% Recovery) | 93.77 - 108.47%[4] | 90.1 - 110.8%[5] | 98.8 - 101.6%[6] |
| Precision (%RSD) | < 2%[7] | < 6.7%[5] | 1.10 - 1.46%[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are protocols for three common methods used in this compound quantification.
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
HPLC is a widely used technique for the analysis of shogaols and gingerols.[8] Its preference over methods like Gas Chromatography-Mass Spectrometry (GC-MS) stems from the thermal sensitivity of these compounds; high temperatures during GC-MS analysis can cause the dehydration of gingerols into shogaols, leading to inaccurate quantification.[9]
a. Sample Preparation (Ginger Capsules)
-
Weigh the contents of the ginger capsules and calculate the average weight.
-
Dissolve a quantity of the powdered sample in methanol.
-
Sonicate the solution for 60 minutes to ensure complete extraction.[8]
-
Filter the resulting solution through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.[10][11]
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[4][12]
-
Mobile Phase: A gradient elution using acetonitrile and water is common.[4][8] For example, a gradient starting from 30% methanol and 70% water, ramping to 100% methanol over 28 minutes.[13]
-
Detection Wavelength: this compound shows maximum absorbance at approximately 282 nm, which is commonly used for quantification.[4][10][14] Wavelengths around 200 nm have also been utilized.[6][15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of this compound, especially in complex biological matrices like human plasma.[5][10]
a. Sample and Standard Preparation
-
Prepare separate stock solutions of[1]-shogaol and an internal standard (e.g., paeonol) in methanol at a concentration of 0.1 mg/mL.[5]
-
Create a series of calibration working solutions by diluting the stock solution to concentrations ranging from 0.2 to 200 ng/mL.[5]
-
For dietary supplements, dissolve the sample in methanol and vortex thoroughly.[5]
-
Filter all solutions prior to injection.
b. LC-MS/MS Conditions
-
Column: Waters Xterra MS C18 (100 mm × 2.1 mm, 3.5 μm).[5]
-
Mobile Phase: A 45-minute linear gradient from 20% to 80% acetonitrile in water.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Mass Spectrometry: Negative ion electrospray ionization (ESI) is used. Quantification is achieved using Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions, ensuring high selectivity.[5]
Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC)
HPTLC is a cost-effective and high-throughput alternative to HPLC for the simultaneous quantification of multiple components in herbal extracts.[6]
a. Sample Preparation and Application
-
Extract this compound from the ground sample material using a suitable solvent via ultrasonication.
-
Apply the standard and sample solutions as bands onto the HPTLC plate (e.g., silica gel 60 RP-18 F254S) using a semi-automatic applicator.[6]
b. Chromatographic and Densitometric Conditions
-
Mobile Phase: A green analytical method uses a mixture of ethanol and water (e.g., 6.5:3.5, v/v).[6]
-
Development: Develop the plate in a twin-trough glass chamber pre-saturated with the mobile phase vapor.
-
Densitometric Analysis: After drying the plate, perform scanning and quantification using a densitometer. The maximum response for[1]-shogaol is typically found at a wavelength of 200 nm.[6]
-
Quantification: Calculate the amount of[1]-shogaol by comparing the peak area from the sample to the linear regression equation obtained from the calibration curve of the standard.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Development and validation of HPLC method for 6-Gingerol and 6-Shogaol in ginger capsules for the treatment of chemotherapy-induced nausea and vomiting | Kajsongkram | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 5. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of 6-Shogaol and 6-Gingerol in Various Ginger (Zingiber officinale Roscoe) Extracts and Commercial Formulations Using a Green RP-HPTLC-Densitometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
- 13. researchgate.net [researchgate.net]
- 14. eprints.uad.ac.id [eprints.uad.ac.id]
- 15. academic.oup.com [academic.oup.com]
Shogaol's Anticancer Efficacy: A Comparative Analysis Across Various Cancer Cell Lines
For Immediate Release
A comprehensive review of recent studies reveals the potent anticancer properties of shogaol, a bioactive compound primarily found in dried ginger. This guide synthesizes experimental data on this compound's effects—specifically[1]-shogaol—across a range of cancer cell lines, providing a comparative overview for researchers, scientists, and drug development professionals. The findings highlight this compound's ability to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit cancer cell migration and invasion.
Comparative Cytotoxicity of[1]-Shogaol
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values of[1]-shogaol in various cancer cell lines, demonstrating its broad-spectrum cytotoxic effects. Notably,[1]-shogaol often exhibits greater potency than its precursor,[1]-gingerol.[2] For instance, in H-1299 human lung cancer cells, the IC50 for[1]-shogaol was approximately 8 µM, whereas for[1]-gingerol it was around 150 µM.[2] It has also been observed that[1]-shogaol can be more effective against primary tumor cells compared to their metastatic counterparts.[3]
| Cancer Type | Cell Line | IC50 Value (µM) | Key Findings |
| Breast Cancer | T47D | 0.5 ± 0.1 | Comparable cytotoxicity to cisplatin (IC50 = 0.7 ± 0.2 µM).[4] |
| MDA-MB-231 | ~20 (monolayer) | Effective against both monolayer and spheroid cells.[5] | |
| MCF-7 | 23.3 | Exhibits considerable cytotoxic effects.[1] | |
| Colon Cancer | HCT-116 | ~45.25 | Inhibited cell growth in a dose-dependent manner.[6] |
| Caco2 | ~86.63 | Demonstrated dose-dependent inhibitory effects.[6] | |
| SW480 (Primary) | ~20 | Showed high activity against primary CRC cells.[3] | |
| SW620 (Metastatic) | >20 | Slightly less sensitive than the primary SW480 cell line.[3] | |
| Lung Cancer | H-1299 | ~8 | Significantly more potent than[1]-gingerol (IC50 ~150 µM).[2] |
| NCI-H1650 | Not specified | Induced G1 phase cell cycle arrest and apoptosis.[7] | |
| NCI-H520 | Not specified | Induced G2/M phase cell cycle arrest but not apoptosis.[7] | |
| Oral Cancer | YD-10B, Ca9-22 | Not specified | Suppressed proliferation in a dose-dependent manner.[8] |
| Leukemia | KG-1a | 2.99 ± 0.01 µg/mL | Demonstrated significant cytotoxicity.[9] |
| Bladder Cancer | MB49 (Murine) | 146.8 | Induced concentration-dependent cytotoxic effects.[1] |
| Gastric Cancer | HCG-27 | 32 | Showed concentration-dependent cytotoxic effects.[1] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., treatment duration).
Mechanisms of Action: Apoptosis, Cell Cycle Arrest, and Anti-Metastasis
This compound's anticancer activity is not limited to cytotoxicity; it involves a multi-pronged attack on cancer cell survival and progression.
1. Induction of Apoptosis: [1]-Shogaol has been shown to induce apoptosis in a variety of cancer cells. For example, in non-small cell lung cancer (NSCLC) cells (NCI-H1650), it triggers the cleavage of pro-caspases-3 and -7, key executioners of apoptosis.[7] In oral squamous cell carcinoma (OSCC) cells,[1]-shogaol upregulates pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2.[8] This programmed cell death is often mediated through the generation of reactive oxygen species (ROS) and the activation of mitochondrial-dependent pathways.[3][10]
2. Cell Cycle Arrest: The compound effectively halts the cancer cell cycle at different phases. In NSCLC,[1]-shogaol induced G1 phase arrest in NCI-H1650 cells and G2/M phase arrest in NCI-H520 cells.[7] Similarly, in cervical cancer cell lines (HeLa and SiHa), it caused cell cycle arrest in the G2/M phase.[10] This arrest prevents cancer cells from proliferating and dividing.
3. Inhibition of Metastasis: Metastasis, the spread of cancer cells to other parts of the body, is a major cause of cancer-related mortality.[1]-Shogaol has demonstrated significant anti-metastatic potential. In breast cancer cells (MDA-MB-231), it inhibits invasion by reducing the expression and secretion of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for breaking down the extracellular matrix.[11] This effect is often mediated by the suppression of signaling pathways like NF-κB.[11] Furthermore, in colon cancer cells,[1]-shogaol inhibits cell migration by suppressing the epithelial-mesenchymal transition (EMT) process.[6] It has also been found to decrease the secretion of CC-chemokine ligand 2 (CCL2), a molecule involved in promoting cancer stem cell features and metastasis in lung and breast cancers.[12]
Key Signaling Pathways Modulated by[1]-Shogaol
The anticancer effects of[1]-shogaol are orchestrated through its modulation of several critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival.[1]-Shogaol has been shown to inhibit this pathway in cervical cancer, oral cancer, and NSCLC by directly binding to Akt and inhibiting its phosphorylation.[7][8][10][13]
-
NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation and is linked to cancer development and metastasis.[1]-Shogaol suppresses NF-κB activation, leading to a decrease in the expression of downstream targets like MMP-9, thereby inhibiting invasion.[6][11]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another protein often constitutively activated in cancer, promoting proliferation and survival. In NSCLC cells,[1]-shogaol reduces the phosphorylation of STAT3 and decreases the expression of its target genes, such as cyclin D1.[7]
Below is a diagram illustrating the inhibitory effect of[1]-Shogaol on the PI3K/Akt signaling pathway, a common mechanism observed in several cancer types.
Caption: [1]-Shogaol inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and survival.
Experimental Protocols
The findings summarized in this guide are based on a variety of standard in vitro assays. Below are the methodologies for the key experiments cited.
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of a compound and calculate its IC50 value.
-
Methodology:
-
Cancer cells are seeded in 96-well plates (e.g., 5x10³ cells/well) and allowed to adhere overnight.[5]
-
The cells are then treated with various concentrations of[1]-shogaol for a specified period (e.g., 24, 48, or 72 hours).[5][6]
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, allowing viable cells to metabolize MTT into formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]
-
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Purpose: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Cells are treated with[1]-shogaol at the desired concentrations for a specific duration.
-
Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
The cells are then resuspended in an Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
The stained cells are analyzed by a flow cytometer. Annexin V detects early apoptotic cells (by binding to phosphatidylserine on the outer cell membrane), while PI stains late apoptotic or necrotic cells (where the membrane integrity is lost).
-
The data is analyzed to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[6]
-
3. Cell Migration Assay (Wound Healing Assay)
-
Purpose: To assess the effect of a compound on cell migration.
-
Methodology:
-
Cells are grown to a confluent monolayer in a culture plate.
-
A sterile pipette tip is used to create a "scratch" or "wound" in the monolayer.
-
The cells are washed to remove debris and then incubated with a medium containing[1]-shogaol or a vehicle control.
-
Images of the wound are captured at different time points (e.g., 0 and 48 hours).
-
The rate of wound closure is measured and compared between treated and control groups to determine the effect on cell migration.[10]
-
4. Western Blotting
-
Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Methodology:
-
Cells are treated with[1]-shogaol and then lysed to extract total proteins.[3]
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3, Cyclin D1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected. The band intensity corresponds to the level of protein expression.[6]
-
The diagram below outlines a typical experimental workflow for evaluating the anticancer effects of[1]-shogaol.
Caption: A standard workflow for in vitro analysis of[1]-shogaol's anticancer properties.
Finally, the logical relationship of[1]-shogaol's anticancer mechanisms is depicted in the following diagram, illustrating how it impacts multiple cellular processes to inhibit cancer progression.
Caption: The multifaceted anticancer mechanisms of[1]-shogaol targeting key cellular processes.
References
- 1. [6]-Shogaol Induces Apoptosis of Murine Bladder Cancer Cells [cellphysiolbiochem.com]
- 2. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Shogaol Inhibits Breast Cancer Cells and Stem Cell-Like Spheroids by Modulation of Notch Signaling Pathway and Induction of Autophagic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Shogaol Inhibits the Cell Migration of Colon Cancer by Suppressing the EMT Process Through the IKKβ/NF-κB/Snail Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Anticancer effects of 6-shogaol via the AKT signaling pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and cancer preventive activities of this compound and curcumin from Zingiberaceae family plants in KG-1a leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Shogaol from ginger shows anti-tumor effect in cervical carcinoma via PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Shogaol, an active constituent of ginger, inhibits breast cancer cell invasion by reducing matrix metalloproteinase-9 expression via blockade of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Review of the anticancer properties of 6‐this compound: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Shogaol's Bioactivity: A Comparative Guide from Benchtop to Animal Models
A comprehensive analysis of the translation of in vitro findings of shogaol's anti-inflammatory, antioxidant, and anticancer properties to in vivo animal models, providing researchers, scientists, and drug development professionals with a comparative guide to its potential therapeutic applications.
Shogaols, a group of bioactive compounds found in dried ginger (Zingiber officinale), have garnered significant attention in the scientific community for their potent pharmacological activities. Predominantly studied for their anti-inflammatory, antioxidant, and anticancer effects in laboratory settings, the successful translation of these in vitro findings to animal models is crucial for their development as potential therapeutic agents. This guide provides a detailed comparison of the in vitro and in vivo experimental data, complete with methodologies and visual representations of key biological pathways, to offer a clear perspective on the current state of this compound research.
Anti-inflammatory Properties: From Cell Cultures to Disease Models
In vitro studies have consistently demonstrated the anti-inflammatory prowess of shogaols, particularly 6-shogaol, 8-shogaol, and 10-shogaol. These compounds have been shown to inhibit the production of key inflammatory mediators and modulate critical signaling pathways in various cell lines. The subsequent in vivo studies have aimed to replicate these effects in animal models of inflammatory diseases, with promising results.
Comparative Data on Anti-inflammatory Effects
| In Vitro Finding | Cell Line | Concentration/Dose | Key Outcome | In Vivo Model | Dosage | Key Outcome |
| Inhibition of TNF-α, IL-1, IL-6, and PGE2 production[1] | LPS-activated BV2 microglia | Concentration-dependent | Reduction in inflammatory mediators | Rat model of gouty arthritis[1] | Not specified | Substantial effect on gout and inflammation |
| Down-regulation of iNOS and COX-2 expression[2][3] | LPS-induced RAW 264.7 macrophages | 10–20 µM (6-shogaol) | Reduced nitrite and PGE2 levels | Dextran sodium sulfate (DSS)-induced colitis mouse model[4] | 30 mg/kg (8- and 10-shogaol) | Ameliorated clinical symptoms and intestinal inflammation |
| Inhibition of NF-κB signaling[1][2] | Various | Not specified | Reduced nuclear translocation of NF-κB p65 | Not specified | Not specified | Impaired NF-κB pathway in vivo[5] |
| Modulation of MAPK signaling[2] | Not specified | Not specified | Affected MAPK signaling pathways | Not specified | Not specified | Affected MAPK signaling in vivo[2] |
Experimental Protocols
In Vitro Anti-inflammatory Assay:
-
Cell Line: RAW 264.7 murine macrophages.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Analysis:
-
Nitrite concentration in the culture medium is measured using the Griess reagent to determine nitric oxide (NO) production.
-
Prostaglandin E2 (PGE2) levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is determined by Western blotting.
-
Activation of NF-κB is assessed by measuring the nuclear translocation of the p65 subunit via Western blotting of nuclear extracts or immunofluorescence.
-
In Vivo DSS-Induced Colitis Model:
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Mice are administered 3-5% (w/v) dextran sodium sulfate (DSS) in their drinking water for 7 days.
-
Treatment: this compound (e.g., 30 mg/kg) is administered orally once daily for the duration of the DSS treatment.
-
Assessment:
-
Disease Activity Index (DAI) is scored daily based on body weight loss, stool consistency, and rectal bleeding.
-
At the end of the experiment, colon length is measured, and histological analysis is performed to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) activity in the colon is measured as an indicator of neutrophil infiltration.
-
Cytokine levels (e.g., TNF-α, IL-6) in the colon tissue are measured by ELISA or qPCR.
-
Signaling Pathway
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Antioxidant Activity: Combating Oxidative Stress
The antioxidant properties of shogaols have been well-documented in vitro, showcasing their ability to scavenge free radicals and enhance the cellular antioxidant defense system. These findings have been successfully translated into animal models, where shogaols have demonstrated protective effects against oxidative stress-induced damage.
Comparative Data on Antioxidant Effects
| In Vitro Finding | Assay/Cell Line | Concentration/Dose | Key Outcome | In Vivo Model | Dosage | Key Outcome |
| Free radical scavenging[1][6] | DPPH and ABTS assays | Not specified | Potent radical scavenging activity | Not specified | Not specified | Not specified |
| Iron-chelating properties[1] | In vitro assay | Not specified | Decreased non-heme iron levels | Not specified | Not specified | Not specified |
| Upregulation of Nrf2/ARE pathway[7][8][9] | HepG2 cells | Not specified | Increased Nrf2 expression and ARE-reporter activity | Diethylnitrosamine (DEN)-induced hepatotoxicity mouse model[7][8][9] | Not specified | Enhanced Nrf2 and HO-1 expression, restored antioxidant enzyme activity |
Experimental Protocols
In Vitro Antioxidant Assay (DPPH):
-
Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change.
-
Procedure: A solution of DPPH in methanol is mixed with various concentrations of this compound.
-
Analysis: The absorbance is measured at 517 nm after a 30-minute incubation period. The percentage of DPPH radical scavenging activity is calculated.
In Vivo DEN-Induced Hepatotoxicity Model:
-
Animal Model: Male ICR mice.
-
Induction of Hepatotoxicity: A single intraperitoneal injection of diethylnitrosamine (DEN) (e.g., 100 mg/kg).
-
Treatment: A 6-shogaol-rich extract (e.g., GEE8080) is administered orally for a specified period before and/or after DEN injection.
-
Assessment:
-
Serum levels of aspartate transaminase (AST) and alanine transaminase (ALT) are measured to assess liver damage.
-
Hepatic lipid peroxidation is determined by measuring malondialdehyde (MDA) levels.
-
Protein expression of Nrf2 and heme oxygenase-1 (HO-1) in the liver is analyzed by Western blotting.
-
Activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase are measured.
-
Signaling Pathway
Caption: this compound's antioxidant mechanism via Nrf2/ARE pathway activation.
Anticancer Properties: From Cell Death to Tumor Suppression
The anticancer potential of shogaols has been extensively investigated in vitro, demonstrating their ability to induce apoptosis, autophagy, and cell cycle arrest in a wide range of cancer cell lines. These promising in vitro findings have been successfully replicated in several in vivo studies, where this compound administration led to significant inhibition of tumor growth in xenograft models.
Comparative Data on Anticancer Effects
| In Vitro Finding | Cancer Cell Line | Concentration/Dose | Key Outcome | In Vivo Model | Dosage | Key Outcome |
| Induction of apoptosis[10][11][12] | Colon (HCT-116, HT-29), Breast (MCF-7), Prostate (PC-3) | 0-200 µM (6-shogaol) | Caspase activation, PARP cleavage, increased Bax/Bcl-2 ratio | Colon cancer xenograft mouse model[1] | Not specified | Oral administration inhibited colorectal tumor growth |
| Induction of autophagy[10][13] | Breast (MCF-7), Colon (SW480, SW620) | 20 µM (6-shogaol) | Formation of autophagosomes, increased LC3-II expression | Not specified | Not specified | Not specified |
| Cell cycle arrest[11] | Colon (HT-29) | Not specified | G2/M phase arrest | Not specified | Not specified | Not specified |
| Inhibition of tumor growth[14] | Not specified | Not specified | Not specified | Lung cancer (NCI-H1650) xenograft mouse model[12] | 10 and 40 mg/kg (6-shogaol) | Reduced tumor volume by 30% and 64% respectively |
| Inhibition of tumor growth[15] | Gastric (AGS) | 30 and 60 mg/kg (8-shogaol) | Reduced tumor volume | Gastric cancer (AGS) xenograft mouse model[15] | 30 and 60 mg/kg (8-shogaol) | Significantly inhibited tumor growth |
Experimental Protocols
In Vitro Anticancer Assay (Apoptosis):
-
Cell Line: Human cancer cell lines (e.g., HCT-116).
-
Treatment: Cells are treated with various concentrations of this compound for 24-48 hours.
-
Analysis:
-
Cell viability is assessed using the MTT assay.
-
Apoptosis is quantified by Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Activation of caspases (e.g., caspase-3, -9) and cleavage of PARP are determined by Western blotting.
-
Expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is analyzed by Western blotting.
-
In Vivo Xenograft Mouse Model:
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Human cancer cells (e.g., 1 x 10^7 AGS cells) are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 30 and 60 mg/kg, intraperitoneal injection, twice weekly).
-
Assessment:
-
Tumor volume is measured regularly with calipers using the formula: (length × width^2)/2.
-
Body weight of the mice is monitored to assess toxicity.
-
At the end of the study, tumors are excised, weighed, and subjected to histological and immunohistochemical analysis (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Experimental Workflow
Caption: Workflow for evaluating the anticancer effects of this compound.
Conclusion
The available scientific evidence strongly supports the translation of in vitro findings on the bioactivity of shogaols to animal models. The consistent anti-inflammatory, antioxidant, and anticancer effects observed across different experimental systems highlight the therapeutic potential of these natural compounds. However, further research is warranted to elucidate the precise mechanisms of action, optimize dosing regimens, and evaluate the long-term safety and efficacy in more complex disease models before considering clinical translation. This guide serves as a valuable resource for researchers to navigate the existing data and design future studies aimed at harnessing the full therapeutic potential of shogaols.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydrothis compound and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. 6-shogaol-rich extract from ginger up-regulates the antioxidant defense systems in cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Shogaol-Rich Extract from Ginger Up-Regulates the Antioxidant Defense Systems in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of the anticancer properties of 6‐this compound: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory 8-Shogaol Mediates Apoptosis by Inducing Oxidative Stress and Sensitizes Radioresistance in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Shogaol's Superiority in Modulating Inflammatory Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of shogaol against other well-known phytochemicals: gingerol, curcumin, and resveratrol. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
This compound, a pungent constituent of dried ginger, has garnered significant attention for its potent anti-inflammatory effects. Numerous studies have demonstrated its ability to modulate key inflammatory signaling pathways, often exhibiting greater efficacy than its counterparts, including gingerol, curcumin, and resveratrol. This guide synthesizes the current scientific evidence to provide a comprehensive comparison of these phytochemicals.
Comparative Efficacy in Inhibiting Inflammatory Mediators
The anti-inflammatory potential of a compound is often quantified by its ability to inhibit the production of pro-inflammatory mediators. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize the IC50 values for this compound and other phytochemicals in inhibiting key inflammatory markers.
| Compound | Inflammatory Mediator | Cell Line | IC50 Value (µM) | Reference |
| [1]-Shogaol | Nitric Oxide (NO) | RAW 264.7 | ~5 | [2] |
| TNF-α | RAW 264.7 | <20 | [3] | |
| IL-1β | RAW 264.7 | <20 | [3] | |
| IL-6 | RAW 264.7 | - | [4] | |
| COX-2 | Mouse Skin | More effective than[1]-gingerol and curcumin | [5] | |
| iNOS | Mouse Skin | More effective than[1]-gingerol and curcumin | [5] | |
| [1]-Gingerol | Nitric Oxide (NO) | RAW 264.7 | >35 | [2] |
| TNF-α | Murine Peritoneal Macrophages | Inhibited | [6] | |
| IL-1β | Murine Peritoneal Macrophages | Inhibited | [6] | |
| IL-6 | RAW 264.7 | Inhibited | [7] | |
| Curcumin | Nitric Oxide (NO) | RAW 264.7 | 6 | [8] |
| iNOS | RAW 264.7 | - | [9] | |
| NF-κB | RAW 264.7 | >50 | [2] | |
| Resveratrol | Prostaglandin E2 (PGE2) | C6 Microglia | Inhibited | [10] |
| COX-2 | Caco-2 | Inhibited | [11] |
Table 1: Comparative IC50 Values for Inhibition of Pro-Inflammatory Markers. This table highlights the potent inhibitory activity of[1]-shogaol on various inflammatory mediators, often at lower concentrations compared to[1]-gingerol and curcumin.
Modulation of Key Inflammatory Signaling Pathways
The anti-inflammatory effects of these phytochemicals are primarily attributed to their ability to interfere with critical signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[12]
Caption: this compound's potent inhibition of the NF-κB pathway.
The MAPK Signaling Pathway
The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another critical regulator of inflammation. This compound has been demonstrated to effectively suppress the activation of these kinases.[12]
Caption: this compound's modulation of the MAPK signaling pathway.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments used to assess the anti-inflammatory properties of these phytochemicals.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is widely used to screen for anti-inflammatory compounds.
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1-2 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test phytochemicals (this compound, gingerol, curcumin, or resveratrol). After a pre-incubation period (typically 1-2 hours), LPS (e.g., 1 µg/mL) is added to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Quantification of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of nitric oxide (using the Griess reagent), and pro-inflammatory cytokines like TNF-α and IL-6 (using ELISA kits).
Western Blot Analysis for NF-κB p65
This technique is used to determine the expression and activation of key proteins in signaling pathways.
-
Protein Extraction: After treatment, cells are lysed to extract total protein or nuclear and cytoplasmic fractions.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-p65 or anti-phospho-p65).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
ELISA is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.
-
Coating: A 96-well plate is coated with a capture antibody specific for TNF-α.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample Incubation: The cell culture supernatants and a series of known standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the TNF-α molecule is added.
-
Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of TNF-α in the samples is determined by comparison to the standard curve.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of phytochemicals.
Caption: General workflow for anti-inflammatory assays.
References
- 1. Resveratrol potently reduces prostaglandin E2 production and free radical formation in lipopolysaccharide-activated primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Six-shogaol inhibits production of tumour necrosis factor alpha, interleukin-1 beta and nitric oxide from lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Shogaol is more effective than 6-gingerol and curcumin in inhibiting 12-O-tetradecanoylphorbol 13-acetate-induced tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 6-gingerol on pro-inflammatory cytokine production and costimulatory molecule expression in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Curcumin, an anti-tumour promoter and anti-inflammatory agent, inhibits induction of nitric oxide synthase in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resveratrol inhibits nitric oxide and prostaglandin E2 production by lipopolysaccharide-activated C6 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of NF-κB activation by resveratrol in LPS treated human intestinal cells results in downregulation of PGE2 production and COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unveiling Synergy: A Comparative Guide to the Potentiation of Therapeutic Agents by Shogaol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of shogaol with other compounds, supported by experimental data. We delve into the enhanced anti-cancer activities observed when this compound is combined with conventional chemotherapeutic drugs, offering insights into the underlying mechanisms and providing detailed experimental protocols for validation.
This compound, a bioactive compound found in ginger, has demonstrated promising anti-cancer properties. Its potential, however, is significantly amplified when used in combination with other therapeutic agents. This guide summarizes key findings from preclinical studies, presenting quantitative data in easily comparable formats, detailing the experimental methodologies used to validate these synergistic interactions, and visualizing the complex biological processes involved.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of this compound with various chemotherapeutic drugs has been quantified using the Combination Index (CI), where a value less than 1 indicates synergy. The half-maximal inhibitory concentration (IC50) is also a key metric, with a lower value indicating greater potency.
| Cancer Type | Cell Line(s) | Combination | IC50 of this compound (alone) | IC50 of Chemo (alone) | Combination Index (CI) | Key Findings |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC4, SCC25 | 6-Shogaol + Cisplatin | 15-30 µM | Not specified | Not specified | 6-Shogaol enhances cisplatin's cytotoxicity in a dose-dependent manner.[1] |
| Breast Cancer | MCF-7adr (resistant) | 6-Shogaol + Platinum-based drugs | Not specified | Not specified | 0.39 | This compound demonstrated synergistic cytotoxicity with platinum-based drugs against resistant breast cancer cells. |
| Colorectal Cancer | SW480, SW620 | 6-Shogaol + 5-Fluorouracil (5-FU) | ~20 µM | Not specified | Not specified | 6-Shogaol significantly enhances the cytotoxic effect of 5-FU, especially under hypoxic/aglycemic conditions.[2] |
| Colorectal Cancer | SW480, SW620 | 6-Shogaol + Oxaliplatin | ~20 µM | Not specified | Not specified | Combination with 6-shogaol potentiates the anti-cancer effects of oxaliplatin.[2] |
| Colorectal Cancer | SW480, SW620 | 6-Shogaol + Irinotecan | ~20 µM | Not specified | Not specified | 6-Shogaol in combination with irinotecan shows enhanced cytotoxicity in colorectal cancer cells.[2] |
| Acute Lymphoblastic Leukaemia (ALL) | Nalm-6 | 6-Shogaol + Methotrexate (MTX) | 100-200 µM | 0.05 µM | Not specified | The combination of 6-shogaol and methotrexate resulted in a significantly higher growth inhibition effect compared to methotrexate alone.[3] |
| Non-Small-Cell Lung Cancer (NSCLC) | A549 | 6-Shogaol + Taxol (Paclitaxel) | Not specified | Not specified | <1 | 6-Shogaol and Taxol exhibit a synergistic inhibitory effect on NSCLC cells.[4] |
| Ovarian Cancer | A2780, A2780cisR, SKOV-3, A2780ZD0473R | 6-Shogaol + Cisplatin/Oxaliplatin | 5.79-8.68 µM | Cisplatin: 1.17-9.67 µM; Oxaliplatin: Not specified | Synergistic | Bolus combinations of cisplatin and oxaliplatin with 6-shogaol showed significant synergism. |
Experimental Protocols for Validating Synergy
Accurate and reproducible experimental design is paramount in validating synergistic drug interactions. Below are detailed methodologies for key assays cited in the studies.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24 to 96 hours.[3] A vehicle-treated group (e.g., DMSO) serves as a control.
-
MTT Addition: After the incubation period, add 30 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 values are determined from dose-response curves.
Apoptosis Detection
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.
1. Flow Cytometry for Sub-G1 Cell Population:
-
Cell Treatment: Treat cells with the compounds of interest for a specified duration (e.g., 24 hours).[5]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the cells, resuspend in PBS containing RNase A (100 µg/mL), and incubate for 30 minutes at 37°C. Add propidium iodide (PI) (50 µg/mL) and incubate in the dark for 30 minutes.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.[5]
2. Annexin V-FITC/PI Staining:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
3. Western Blotting for Apoptosis-Related Proteins:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.[6]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms underlying synergy.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel for electrophoresis and then transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific to the proteins of interest in the signaling pathway (e.g., p-PI3K, p-Akt, p-mTOR, p-ERK).[6][7]
-
Detection and Analysis: Following incubation with an appropriate HRP-conjugated secondary antibody, detect the protein bands using an ECL substrate and imaging system. Densitometry analysis can be used to quantify the protein expression levels.
Visualizing the Mechanisms of Synergy
Understanding the intricate signaling pathways and experimental processes is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key workflows and molecular interactions.
Conclusion
The compiled evidence strongly suggests that this compound acts as a potent synergistic agent, enhancing the efficacy of various chemotherapeutic drugs across a spectrum of cancer types. By inhibiting key pro-survival signaling pathways such as PI3K/Akt/mTOR and Ras/Raf/MAPK, this compound sensitizes cancer cells to the cytotoxic effects of conventional therapies. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these synergistic interactions, paving the way for the development of more effective combination cancer therapies.
References
- 1. 6-shogaol is a potential treatment for Head and Neck Squamous Cell Carcinoma [medsci.org]
- 2. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6‐this compound induces apoptosis in acute lymphoblastic leukaemia cells by targeting p53 signalling pathway and generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Induction of Apoptosis by [8]-shogaol via Reactive Oxygen Species Generation, Glutathione Depletion and Caspase Activation in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of 6-shogaol via the AKT signaling pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Shogaol from ginger shows anti-tumor effect in cervical carcinoma via PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of shogaol's bioavailability in different formulations
For Researchers, Scientists, and Drug Development Professionals
[1]-Shogaol, a pungent bioactive compound found in ginger, has garnered significant interest for its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. However, its clinical utility is often hampered by poor oral bioavailability. This guide provides a comparative analysis of shogaol's bioavailability in different formulations, supported by experimental data, to inform future research and development.
Performance Comparison of this compound Formulations
The oral bioavailability of[1]-shogaol is significantly influenced by its formulation. Advanced drug delivery systems, such as micelles and solid lipid nanoparticles (SLNs), have been shown to markedly improve its pharmacokinetic profile compared to the administration of free[1]-shogaol in a simple suspension.
A study in rats demonstrated a 3.2-fold increase in the oral bioavailability of[1]-shogaol when delivered in micelles compared to a free suspension[2]. Another study utilizing solid lipid nanoparticles (SLNs) also reported a significant enhancement in oral bioavailability compared to the free drug[3][4]. While direct comparative studies are limited, the available data consistently indicate that nanoformulations offer a superior delivery mechanism for[1]-shogaol.
The following table summarizes the key pharmacokinetic parameters of[1]-shogaol in different formulations based on preclinical studies in rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Free[1]-Shogaol (Suspension) | 100 | 214.4 ± 40.7 | 0.7 ± 0.3 | 545.3 ± 95.7 | 100 | [5] |
| [1]-Shogaol-Loaded Micelles | 100 | Not explicitly stated, but plasma concentration was significantly higher than free this compound at all time points | ~1 | Increased 3.2-fold vs. free this compound | 320 | [2][6] |
| [1]-Shogaol-Loaded Solid Lipid Nanoparticles (SSLNs) | Not explicitly stated | Significantly improved compared with the free drug | Significantly improved compared with the free drug | Significantly improved compared with the free drug | Not explicitly stated | [3][4] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for the experiments cited in this guide.
Oral Administration of[1]-Shogaol in Rats
This protocol describes the general procedure for administering[1]-shogaol to rats to assess its pharmacokinetics.
Animals: Male Sprague-Dawley rats (220 ± 20 g) are typically used. Animals are housed in a controlled environment with free access to food and water. A fasting period of 12 hours is common before oral administration[1].
Formulation Preparation:
-
Free[1]-Shogaol Suspension: [1]-shogaol is suspended in a vehicle such as a 0.5% (v/v) castor oil mixture or 5% Gum Arabic to the desired concentration (e.g., 5 mg/mL)[1].
-
Nanoformulations: [1]-shogaol-loaded micelles or SLNs are dispersed in normal saline to the equivalent[1]-shogaol concentration[1].
Administration:
-
Rats are randomly divided into groups.
-
The respective formulations are administered orally via gavage at a specific dose (e.g., 100 mg/kg)[1].
-
Blood samples (approximately 0.5 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes[1].
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Analysis: Plasma concentrations of[1]-shogaol are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][5].
Preparation of[1]-Shogaol-Loaded Micelles
This protocol outlines a nanoprecipitation method for preparing[1]-shogaol-loaded micelles[1].
Materials:
-
[1]-Shogaol
-
mPEG2K-LA (methoxypolyethylene glycol-linoleic acid)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve[1]-shogaol (e.g., 10 mg) and mPEG2K-LA (e.g., 100 mg) in ethanol (e.g., 200 µL)[1].
-
Add the ethanol solution dropwise into deionized water (e.g., 2 mL) under mechanical stirring (600-800 rpm) at room temperature[1].
-
The micelles self-assemble during this process.
-
The resulting micelle solution can be used for further experiments.
Preparation of[1]-Shogaol-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a high-pressure homogenization method for preparing[1]-shogaol-loaded SLNs[7].
Materials:
-
[1]-Shogaol
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., soy lecithin, poloxamer 188)
-
Deionized water
Procedure:
-
Melt the solid lipid by heating it above its melting point.
-
Dissolve the[1]-shogaol in the molten lipid.
-
Separately, prepare a hot aqueous solution of the surfactant at the same temperature.
-
Disperse the hot lipid phase into the hot aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles and pressure.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can then be characterized and used for further studies.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the processes involved in this compound bioavailability studies and its mechanism of action, the following diagrams are provided.
This compound exerts its biological effects by modulating various signaling pathways involved in inflammation and cancer.
References
- 1. Enhanced Oral Bioavailability, Anti-Tumor Activity and Hepatoprotective Effect of 6-Shogaol Loaded in a Type of Novel Micelles of Polyethylene Glycol and Linoleic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [6]-Shogaol attenuates inflammation, cell proliferation via modulate NF-κB and AP-1 oncogenic signaling in 7,12-dimethylbenz[a]anthracene induced oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of the anticancer properties of 6‐this compound: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced oral bioavailability and anti-gout activity of [6]-shogaol-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Molecular Interactions of Shogaol: A Comparative Guide to Target Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimentally validated molecular targets of shogaol, a bioactive compound found in ginger. Through a compilation of quantitative data, detailed experimental protocols, and visual pathway diagrams, this document serves as a crucial resource for understanding the multifaceted mechanisms of this compound and its potential therapeutic applications.
This compound, particularly its most prevalent form, 6-shogaol, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The efficacy of this natural compound lies in its ability to interact with a range of molecular targets, thereby modulating key cellular signaling pathways. This guide synthesizes findings from numerous validation studies to present a clear and objective comparison of this compound's interactions with its established molecular targets.
Quantitative Comparison of this compound's Molecular Interactions
To facilitate a clear comparison of this compound's potency across its various molecular targets, the following tables summarize key quantitative data from validated experimental studies. These values provide a snapshot of the compound's efficacy in different cellular contexts and against specific enzymatic activities.
| Target Cell Line/Enzyme | Assay Type | Parameter | Value (µM) | Reference |
| Cell Proliferation | ||||
| HCT-116 (Colon Cancer) | MTT Assay | IC50 | 18.20 | [1] |
| H-1299 (Lung Cancer) | MTT Assay | IC50 | 17.90 | [1] |
| SW480 (Colon Adenocarcinoma) | MTT Assay | IC50 | ~20 (42% inhibition) | |
| SW620 (Colon Adenocarcinoma) | MTT Assay | IC50 | ~20 (59% inhibition) | |
| Vascular Smooth Muscle Cells (VSMC) | Resazurin Conversion Assay | IC50 | 2.7 | [2] |
| Enzyme Inhibition | ||||
| p300 Histone Acetyltransferase (HAT) | In vitro HAT assay | IC50 | 6.77 | [3] |
| Thioredoxin Reductase 1 (TrxR1) | Endpoint insulin reduction assay | - | Potent Inhibition | [4] |
| Akt1/2 Kinase | In vitro kinase assay | - | Direct Inhibition | [5] |
| Other Bioactivities | ||||
| Nrf2 Activation | NQO1 Induction Assay | CD (Concentration to double NQO1) | 4.12 |
Validated Signaling Pathways Modulated by this compound
This compound exerts its biological effects by influencing several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the established points of intervention by this compound within these cascades.
Experimental Protocols for Target Validation
The following sections provide detailed methodologies for key experiments cited in the validation of this compound's molecular targets.
Western Blot Analysis for NF-κB and MAPK Signaling
This protocol is adapted from studies investigating the anti-inflammatory effects of 6-shogaol.
Objective: To determine the effect of 6-shogaol on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lines (e.g., BRL-3A rat liver cells)
-
6-shogaol (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: p-JNK, JNK, p-ERK, ERK, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat cells with desired concentrations of 6-shogaol (e.g., 10, 20 µM) for 2 hours. Stimulate the cells with LPS (e.g., 0.1 µg/mL) for 30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
In Vitro p300 Histone Acetyltransferase (HAT) Assay
This protocol is based on studies that identified p300 as a direct target of 6-shogaol.[3]
Objective: To measure the direct inhibitory effect of 6-shogaol on the enzymatic activity of p300 HAT.
Materials:
-
Recombinant p300 HAT domain
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
6-shogaol (at various concentrations)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Anti-acetyl-histone H3 (Lys9) antibody
-
Anti-histone H3 antibody
-
SDS-PAGE and Western blotting reagents (as described above)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant p300 HAT domain, histone H3 peptide, and varying concentrations of 6-shogaol in the assay buffer.
-
Initiate Reaction: Start the reaction by adding acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-acetyl-histone H3 (Lys9) antibody to detect the product of the HAT reaction.
-
Probe a parallel blot with an anti-histone H3 antibody to ensure equal substrate loading.
-
-
Data Analysis: Quantify the acetylated histone H3 levels and calculate the IC50 value for 6-shogaol's inhibition of p300 HAT activity.
Nrf2 Activation Assay (NQO1 Induction)
This protocol is derived from studies demonstrating 6-shogaol's ability to activate the Nrf2 antioxidant pathway.
Objective: To quantify the induction of NAD(P)H quinone oxidoreductase 1 (NQO1), a downstream target of Nrf2, as a measure of Nrf2 activation by 6-shogaol.
Materials:
-
Cell line (e.g., Hepa-1c1c7 murine hepatoma cells)
-
6-shogaol (at various concentrations)
-
Cell lysis buffer (e.g., digitonin-based)
-
Bradford assay kit for protein quantification
-
NQO1 activity assay reagents (including menadione, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, MTT, and an appropriate buffer)
-
96-well microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of 6-shogaol concentrations for 48 hours.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each well.
-
NQO1 Activity Measurement:
-
To each well containing the cell lysate, add the NQO1 assay reaction mixture.
-
Incubate the plate at room temperature, protected from light.
-
The NQO1 enzyme in the lysate will reduce menadione, which in turn reduces MTT to a colored formazan product.
-
Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.
-
-
Data Analysis: Calculate the NQO1 activity, typically expressed as nmol of MTT reduced per minute per mg of protein. Determine the concentration of 6-shogaol required to double the NQO1 activity (CD value).
Experimental Workflow for Target Validation
The following diagram illustrates a general workflow for the validation of a potential molecular target of this compound, from initial screening to in-depth mechanistic studies.
This guide provides a foundational understanding of the validated molecular targets of this compound. The presented data and protocols are intended to support further research into the therapeutic potential of this promising natural compound. As new studies emerge, this comparative guide will be updated to reflect the expanding knowledge of this compound's intricate molecular interactions.
References
- 1. Metabolites of Ginger Component [6]-Shogaol Remain Bioactive in Cancer Cells and Have Low Toxicity in Normal Cells: Chemical Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of [6]-shogaol from ginger as inhibitor of vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Shogaol as a Novel Thioredoxin Reductase Inhibitor Induces Oxidative-Stress-Mediated Apoptosis in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [6]-Shogaol inhibits growth and induces apoptosis of non-small cell lung cancer cells by directly regulating Akt1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Shogaol: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for shogaol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Hazard Identification
This compound, a bioactive compound found in ginger, is classified as acutely toxic if swallowed. The Safety Data Sheet (SDS) for 6-Shogaol indicates it is harmful and requires careful handling.[1] Always consult the specific SDS for the this compound compound you are using before handling and disposal.
Key Hazard Information:
-
GHS Classification: Acute Toxicity 4 (Oral)[1]
-
Hazard Statement: H302 - Harmful if swallowed[1]
-
Signal Word: Warning[1]
-
Pictogram: GHS07 (Exclamation Mark)[1]
This compound Waste Segregation and Storage
Proper segregation and storage of this compound waste are critical to prevent accidental exposure and ensure safe disposal.
Step-by-Step Segregation and Storage Protocol:
-
Designate a Waste Stream: this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[2][3] Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Select a Compatible Container:
-
Use a chemically resistant, leak-proof container with a tightly sealing lid. Glass containers are often suitable for organic compounds.[4]
-
Ensure the container is compatible with the solvent if the this compound is in a solution.
-
-
Label the Waste Container:
-
Clearly label the container with the words "Hazardous Waste."
-
Identify the contents, including "this compound" and any solvents present, with their approximate concentrations.
-
Affix the appropriate hazard pictogram (GHS07).
-
-
Store in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.[2]
-
The SAA should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment (such as a spill tray) is used to prevent the spread of material in case of a leak.[4]
-
Store acids and bases separately, and keep waste containers away from incompatible materials.[2]
-
Disposal Procedure
The recommended disposal method for this compound is through a licensed hazardous waste management service, typically via incineration at an industrial combustion plant.[1]
Step-by-Step Disposal Protocol:
-
Do Not Dispose Down the Drain: this compound should not be disposed of in the sanitary sewer.[3] Drain disposal is only permissible for small quantities of low-toxicity, water-soluble compounds with a neutral pH, criteria that this compound does not meet.[5][6]
-
Do Not Dispose in Regular Trash: Solid this compound waste or contaminated labware must not be placed in the regular trash.[6]
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste collection requests.
-
-
Handling Empty Containers:
-
A container that held this compound must be managed as hazardous waste.
-
For a container to be considered non-hazardous and disposed of as regular trash, it must be triple-rinsed with a suitable solvent.[3]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, deface all hazardous labels on the empty container before placing it in the appropriate recycling or trash receptacle.[3][4]
-
Quantitative Data and Safety Thresholds
The following table summarizes key quantitative data related to the toxicity of this compound. This information underscores the importance of treating it as a hazardous substance.
| Data Point | Value | Species | Source |
| LD50 (Oral) | 250 mg/kg | Mouse | [7] |
| LD50 (Intraperitoneal) | 58,100 µg/kg | Mouse | [7] |
| LD50 (Intravenous) | 25,500 µg/kg | Mouse | [7] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Emergency Procedures for Spills
In the event of a this compound spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills, respiratory protection may be necessary.[1]
-
Containment and Cleanup:
-
Use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and soak up the spill.[1]
-
Place the used absorbent material and any contaminated items into a designated hazardous waste container.
-
Clean the affected area thoroughly with soap and water.
-
-
Ventilation: Ventilate the affected area.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following institutional protocols.
This compound Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemos.de [chemos.de]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. acs.org [acs.org]
- 7. m.sinophytochem.com [m.sinophytochem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Shogaol
For researchers and scientists in the dynamic field of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for handling Shogaol, a bioactive compound found in ginger, offering procedural, step-by-step guidance to directly answer your operational questions. Our aim is to become your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Hazard Identification and Classification
Understanding the potential hazards of the specific this compound variant is the first critical step. Safety classifications can differ, as illustrated in the table below.
| Compound | CAS Number | Hazard Classification | Signal Word | Hazard Statement(s) |
| 6-Shogaol | 555-66-8 | Acute toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed |
| 10-Shogaol | 36752-54-2 | Not classified as hazardous | None | None |
This data is compiled from various Safety Data Sheets (SDS).
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial for minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling this compound, primarily focusing on the more hazardous 6-Shogaol.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or Nitrile rubber gloves should be worn.[1][2] Always check the manufacturer's chemical resistance chart for specific breakthrough times. | Protects against skin contact with this compound, which is classified as a skin irritant. Butyl rubber gloves offer excellent protection against a wide variety of aldehydes and ketones.[1] |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 certified. | Protects eyes from splashes of this compound solutions. |
| Skin and Body Protection | Laboratory coat | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | In cases of poor ventilation, potential for aerosol generation, or when handling large quantities, a NIOSH-approved respirator with organic vapor cartridges is recommended.[3][4][5][6][7] | This compound is a volatile organic compound, and inhalation should be avoided. |
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or heating solutions.
Procedural Guidance:
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for the specific this compound you are using.
-
Designate a specific area for handling this compound and ensure it is clean and uncluttered.
-
Assemble all necessary equipment and PPE before starting your experiment.
-
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.
-
Weigh and transfer this compound in a fume hood to minimize inhalation of any dust or vapors.
-
When preparing solutions, add this compound slowly to the solvent to avoid splashing.
-
-
Heating and Extraction:
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area of the spill.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, centrifuge tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated Solvents | Collect in a labeled, sealed hazardous waste container. Aromatic and halogenated solvents may require specific disposal methods, such as incineration or neutralization with a strong base.[10] |
| Neutralized Aldehyde/Ketone Waste | Some aldehyde and ketone waste can be neutralized to non-hazardous substances.[11][12][13] Consult your institution's safety officer and local regulations before attempting any neutralization procedures. |
Experimental Protocol: Extraction of 6-Shogaol from Ginger Rhizome
This protocol outlines a general procedure for the extraction of 6-Shogaol.[8][9]
-
Preparation of Ginger:
-
Wash fresh ginger rhizomes to remove any dirt.
-
Slice the rhizomes thinly and dry them in an oven at a controlled temperature (e.g., 60°C).
-
Grind the dried ginger into a fine powder.
-
-
Solvent Extraction:
-
Suspend the ginger powder in a suitable solvent (e.g., methanol or ethanol) in a flask.
-
Stir the mixture for several hours at room temperature or under reflux.
-
Filter the extract to remove the solid plant material.
-
-
Purification:
-
The crude extract can be further purified using techniques such as column chromatography on silica gel.
-
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 3. Honeywell North Organic Vapor Cartridges with P100 Particulate Filters (pair) [apollosafety.com]
- 4. Organic Vapor P100 Respirator Cartridge 2 Pack NIOSH Approved Compatible | eBay [ebay.com]
- 5. pinnacleweststore.com [pinnacleweststore.com]
- 6. safewerks.com [safewerks.com]
- 7. sprayondirect.com [sprayondirect.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. archtechnochem.com [archtechnochem.com]
- 12. wastewise.com [wastewise.com]
- 13. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
